molecular formula C21H29N3O3S B029727 CP 141938 CAS No. 182822-62-4

CP 141938

Cat. No.: B029727
CAS No.: 182822-62-4
M. Wt: 403.5 g/mol
InChI Key: GZLOIBNBDUHEFY-FPOVZHCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP 141938 is a potent and selective synthetic agonist for the opioid receptor system, extensively utilized in preclinical research to investigate the complex mechanisms of pain modulation and analgesia. Its primary research value lies in its high affinity and selectivity, which allows scientists to dissect specific opioid receptor subtype signaling pathways and their downstream physiological effects. The compound's mechanism of action involves mimicking endogenous ligands by binding to and activating μ-opioid receptors (MOR), leading to the inhibition of adenylate cyclase, reduced neurotransmitter release, and subsequent modulation of neuronal excitability. Researchers employ CP 141938 in studies focused on understanding the neurobiology of pain, developing novel analgesic strategies, and exploring the adaptive changes in the central nervous system associated with chronic opioid exposure, such as tolerance and dependence. This reagent is an essential tool for in vitro binding assays, functional bioassays, and in vivo models of nociception, providing critical insights that contribute to the advancement of neuropharmacology and the development of future therapeutic interventions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-24(28(3,25)26)18-11-12-20(27-2)17(14-18)15-23-19-10-7-13-22-21(19)16-8-5-4-6-9-16/h4-6,8-9,11-12,14,19,21-23H,7,10,13,15H2,1-3H3/t19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLOIBNBDUHEFY-FPOVZHCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)OC)CNC2CCCNC2C3=CC=CC=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC(=C(C=C1)OC)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438758
Record name CP 141938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182822-62-4
Record name CP 141938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Structure and Pharmacology of CP-141938

[1]

Executive Summary

CP-141938 is a synthetic small molecule belonging to the 2-phenyl-3-aminopiperidine class of NK1 receptor antagonists.[1] Developed by Pfizer, it is structurally analogous to CP-99,994 and CP-122,721 but is distinguished by its high susceptibility to P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier (BBB).[1]

While it possesses high affinity for the NK1 receptor, its utility in drug development lies in its role as a reference probe for assessing BBB penetration and transporter liability.[1] It is widely cited in pharmacokinetic studies comparing brain slice uptake versus brain homogenate binding to predict unbound brain drug concentrations (

1

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identification
  • Common Name: CP-141938[1][2][3][4][5][6][7][8]

  • IUPAC Name:

    
    -[4-Methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-
    
    
    -methylmethanesulfonamide[1]
  • CAS Registry Number: 182822-62-4[1][2][3][5]

  • Molecular Formula:

    
    [1][2][4]
    
  • Molecular Weight: 403.54 g/mol [1][2][3][4]

Structural Pharmacophore

The structure of CP-141938 is built upon a cis-2,3-disubstituted piperidine scaffold, which is critical for NK1 receptor binding.[1] The molecule consists of three distinct domains:

  • The Scaffold: A piperidine ring substituted with a phenyl group at the C2 position and an amino group at the C3 position.[1] The stereochemistry is cis , typically the (2S,3S) enantiomer in this chemical series.[1]

  • The Linker: A methylene bridge (-CH2-) connecting the secondary amine of the piperidine to the central aromatic core.[1]

  • The Efflux-Modulating Tail: A central phenyl ring substituted with:

    • A methoxy group (-OCH3) at the para-position (relative to the sulfonamide).[1]

    • A sulfonamide moiety (

      
      -methylmethanesulfonamide) which contributes to the molecule's polarity and transporter recognition profile.[1]
      
Physiochemical Properties
PropertyValueContext
LogP ~2.5 - 3.0Lipophilic enough for passive diffusion but limited by efflux.[1]
pKa ~9.0 (Piperidine N)Basic nitrogen is protonated at physiological pH.[1]
H-Bond Donors 1 (Secondary Amine)Critical for receptor interaction.[1]
PSA ~80 ŲPolar Surface Area.[1]
BBB Permeability High (Passive) / Low (Net)High passive permeability masked by rapid P-gp efflux.[1]
Structural Connectivity Diagram

The following diagram illustrates the logical connectivity of the CP-141938 pharmacophore.

CP141938_StructurePiperidinePiperidine Ring(cis-2,3-disubstituted)Phenyl_C2Phenyl Group(at C2)Piperidine->Phenyl_C2C2 PositionAmine_C3Amino Group(at C3)Piperidine->Amine_C3C3 PositionLinkerMethylene Bridge(-CH2-)Amine_C3->LinkerN-alkylationCentral_RingCentral Phenyl RingLinker->Central_RingBenzyl attachmentMethoxyMethoxy Group(-OCH3)Central_Ring->MethoxyPosition 4SulfonamideN-methylmethane-sulfonamideCentral_Ring->SulfonamidePosition 1

Caption: Pharmacophore connectivity of CP-141938 showing the core scaffold and functional groups.[1]

Synthesis & Characterization

While specific patent protocols for CP-141938 are proprietary, the synthesis follows the established Reductive Amination route used for the Pfizer NK1 antagonist series (e.g., CP-99,994).[1]

Retrosynthetic Analysis

The molecule is assembled by coupling two key intermediates:

  • Amine Component: (2S,3S)-2-phenylpiperidin-3-amine (The "CP-scaffold").[1]

  • Aldehyde Component: 2-methoxy-5-(N-methylmethanesulfonamido)benzaldehyde.[1]

Synthetic Protocol (Reconstructed)

This protocol describes the coupling of the core scaffold to the side chain.[1]

Step 1: Preparation of the Aldehyde

  • Reagents: 5-amino-2-methoxybenzaldehyde, Methanesulfonyl chloride (MsCl), Sodium Hydride (NaH), Methyl Iodide (MeI).[1]

  • Mechanism: Sulfonylation of the aniline followed by N-methylation yields the aldehyde precursor.[1]

Step 2: Reductive Amination (Coupling) [1]

  • Reagents: (2S,3S)-2-phenylpiperidin-3-amine, Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve 1.0 eq of the aldehyde and 1.0 eq of the amine in DCM.

    • Add catalytic AcOH to facilitate imine formation.[1] Stir for 1 hour at room temperature.

    • Add 1.5 eq of STAB (mild reducing agent) to reduce the imine to the secondary amine.[1]

    • Quench with saturated NaHCO3 and extract with DCM.

    • Purification: Silica gel chromatography (MeOH/DCM gradient).

Step 3: Characterization (Expected Signals) [1]

  • 1H NMR (CDCl3): Diagnostic signals include the methoxy singlet (~3.8 ppm), sulfonamide methyls (~2.8-3.0 ppm), and the benzylic methylene doublet (~3.5-3.8 ppm).[1]

  • MS (ESI+): m/z = 404.2 [M+H]+.[1]

Pharmacological Context: The P-gp Probe[1]

CP-141938 is most critical in research as a negative control for BBB penetration .[1] Unlike its analog CP-122,721 (which penetrates the brain well), CP-141938 is actively pumped out of the brain by P-glycoprotein.[1]

Mechanism of Action[11]
  • Primary Target: Antagonist at the Neurokinin-1 (NK1) receptor (Substance P receptor).[1][9]

  • Transport: High-affinity substrate for MDR1 (P-glycoprotein/ABCB1) .[1]

  • Significance: In Mdr1a/1b knockout mice, the brain-to-plasma ratio of CP-141938 increases >50-fold compared to wild-type mice, making it the "gold standard" for validating P-gp efflux liability.[1]

Experimental Protocol: Brain Slice Uptake Assay

This assay is the industry standard for determining the unbound volume of distribution in the brain (

1

Objective: Measure the unbound fraction of CP-141938 in brain tissue (

Protocol:

  • Tissue Preparation:

    • Harvest fresh brain tissue from Sprague-Dawley rats.[1]

    • Slice brain into 300-400 µm coronal sections using a vibratome in oxygenated artificial cerebrospinal fluid (aCSF).[1]

  • Incubation:

    • Place slices in aCSF containing 1 µM CP-141938 .[1]

    • Incubate at 37°C for 4 hours (to reach steady state).

    • Control: Co-incubate with a P-gp inhibitor (e.g., Zosuquidar or Elacridar) to verify efflux mechanism.[1]

  • Analysis:

    • Separate slices from buffer.[1]

    • Homogenize slices; precipitate proteins in both slice homogenate and buffer.[1]

    • Quantify drug concentration via LC-MS/MS .

  • Calculation:

    • Calculate

      
       (slice) = 
      
      
      .[1]
    • Compare with

      
       (homogenate) where cell membranes are disrupted and transporters are inactive.[1]
      
    • Result Interpretation: For CP-141938, the Slice ratio will be significantly lower than the Homogenate ratio, confirming active efflux.[1]

Workflow Diagram: BBB Assessment Logic

The following diagram details the decision logic when using CP-141938 to assess blood-brain barrier penetration.

BBB_AssessmentStartCompound Assessment:CP-141938Exp1Brain Homogenate Binding(Equilibrium Dialysis)Start->Exp1Exp2Brain Slice Uptake(Intact Tissue)Start->Exp2Result1Result: High Binding(fu,brain < 10%)Exp1->Result1Result2Result: Low Uptake(Vu,brain << 1/fu)Exp2->Result2ComparisonCompare Vu (Slice)vs Vu (Homogenate)Result1->ComparisonResult2->ComparisonConclusionConclusion:Active P-gp EffluxComparison->ConclusionSlice Uptake Restricted

Caption: Workflow for confirming P-gp substrate liability using CP-141938 as a probe.

References

  • Liu, X., et al. (2006).[1] "Evaluation of cerebrospinal fluid concentration and plasma free concentration as a surrogate measurement for brain free concentration."[1] Drug Metabolism and Disposition. Link

  • Doran, A., et al. (2005).[1] "The impact of P-glycoprotein on the disposition of drugs targeted for indications of the central nervous system." Drug Metabolism and Disposition. Link

  • Mahar Doan, K.M., et al. (2002).[1] "Passive permeability and P-glycoprotein-mediated efflux differentiate central nervous system (CNS) and non-CNS marketed drugs."[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Pfizer Inc. (1996).[1] "Substituted Piperidines as Substance P Antagonists." U.S. Patent 5,559,126 (Scaffold Reference).[1] Link

  • PubChem. (2025).[1] "CP-141938 Compound Summary." National Library of Medicine.[1] Link

An In-depth Technical Guide to CP 141938 (CAS 182822-62-4): A Putative CCR1 Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound CP 141938 is limited in publicly accessible scientific literature and databases. This guide provides a comprehensive overview based on available chemical identifiers and the broader context of its presumed pharmacological class, C-C chemokine receptor 1 (CCR1) antagonists.

Introduction

CP 141938 is a research chemical identified by the CAS number 182822-62-4. While detailed experimental data on this specific molecule is not widely published, its classification and the context of surrounding research strongly suggest its role as a C-C chemokine receptor 1 (CCR1) antagonist. CCR1 is a key mediator in the inflammatory response, making its antagonists a significant area of interest for the development of novel therapeutics for a range of inflammatory and autoimmune diseases. This guide will synthesize the available information on CP 141938 and provide an in-depth exploration of the scientific foundation for CCR1 antagonism in drug discovery.

PART 1: Physicochemical Properties of CP 141938

Based on available data, the fundamental properties of CP 141938 are summarized below. This information is crucial for its handling, formulation, and interpretation in experimental settings.

PropertyValue
CAS Number 182822-62-4
Molecular Formula C₂₁H₂₉N₃O₃S
Molecular Weight 403.54 g/mol
Physical Form Typically supplied as a solid
Purity Varies by supplier; refer to Certificate of Analysis
Solubility Expected to be soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is likely limited.
Storage Store in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.

Note: For research use only. Not for diagnostic or therapeutic use.

PART 2: The Scientific Rationale for CCR1 Antagonism

The therapeutic potential of CP 141938 is predicated on its presumed activity as a CCR1 antagonist. Understanding the role of CCR1 in pathophysiology is therefore essential.

CCR1: A Central Player in Leukocyte Trafficking and Inflammation

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, T cells, and dendritic cells. Its primary function is to direct the migration of these cells to sites of inflammation in response to binding with its cognate chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES).

The selective accumulation and activation of leukocytes in tissues are hallmarks of many inflammatory and autoimmune diseases.[1] The interaction between chemokines and their receptors, such as CCR1, is a critical step in this process.[1] Consequently, inhibiting the function of CCR1 presents a compelling therapeutic strategy to disrupt the inflammatory cascade.

Mechanism of Action of CCR1 Antagonists

CCR1 antagonists, including putatively CP 141938, are small molecules designed to bind to the CCR1 receptor and prevent its activation by endogenous chemokines. This competitive inhibition blocks the intracellular signaling cascade that leads to chemotaxis and cellular activation.

The binding of a chemokine to CCR1 typically initiates a two-step activation process, leading to downstream signaling through G proteins.[1] CCR1 antagonists can interfere with this process, thereby preventing the recruitment of inflammatory cells to tissues.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL3 CCL3 (MIP-1α) CCL5 (RANTES) CCR1 CCR1 Receptor CCL3->CCR1 Binds & Activates G_protein Gαi/o Activation CCR1->G_protein Triggers CP141938 CP 141938 (Antagonist) CP141938->CCR1 Blocks PLC PLC Activation G_protein->PLC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Chemotaxis Chemotaxis (Cell Migration) Ca_mobilization->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation

Figure 1: Simplified signaling pathway of CCR1 and the inhibitory action of an antagonist like CP 141938.

PART 3: Potential Therapeutic Applications and Preclinical Evidence from CCR1 Antagonists

While specific preclinical data for CP 141938 is not publicly available, the broader class of CCR1 antagonists has been investigated in various disease models. These studies provide a strong rationale for the potential applications of potent and selective CCR1 inhibitors.

  • Rheumatoid Arthritis: This autoimmune disease is characterized by chronic inflammation of the joints, driven by the infiltration of immune cells. Studies have shown that CCR1 antagonists can reduce inflammation and joint damage in animal models of arthritis.

  • Multiple Sclerosis: In this neuroinflammatory disease, leukocytes cross the blood-brain barrier and attack the myelin sheath of neurons. CCR1 is implicated in this process, and its antagonists have shown promise in preclinical models of multiple sclerosis.

  • Other Inflammatory Conditions: The role of CCR1 in leukocyte recruitment suggests potential utility in a wide range of inflammatory conditions, including inflammatory bowel disease, psoriasis, and transplant rejection.

Preclinical studies with other CCR1 antagonists have demonstrated their ability to reduce inflammation. Clinical trials with some CCR1 antagonists have shown them to be safe and tolerable, with evidence of clinical activity in reducing inflammation in patients with rheumatoid arthritis.

PART 4: Experimental Protocols for Evaluating CCR1 Antagonists

For researchers working with CP 141938 or similar compounds, a series of well-defined in vitro and in vivo experiments are necessary to characterize their pharmacological profile.

In Vitro Assays
  • Receptor Binding Assay:

    • Objective: To determine the binding affinity (Ki) of CP 141938 for the CCR1 receptor.

    • Methodology:

      • Utilize cell membranes from a cell line stably expressing human CCR1 (e.g., HEK293 or CHO cells).

      • Perform a competitive binding experiment using a radiolabeled CCR1 ligand (e.g., ¹²⁵I-CCL3).

      • Incubate the membranes with the radioligand and varying concentrations of CP 141938.

      • Separate bound from free radioligand by filtration.

      • Quantify radioactivity and calculate the Ki value using appropriate software.

  • Chemotaxis Assay:

    • Objective: To assess the functional ability of CP 141938 to block chemokine-induced cell migration.

    • Methodology:

      • Isolate primary human monocytes or use a monocytic cell line (e.g., THP-1) that expresses CCR1.

      • Use a Boyden chamber or a similar migration plate with a porous membrane.

      • Place a chemoattractant (e.g., CCL3 or CCL5) in the lower chamber.

      • Pre-incubate the cells with varying concentrations of CP 141938 and place them in the upper chamber.

      • After an incubation period, quantify the number of cells that have migrated to the lower chamber.

      • Calculate the IC₅₀ value for the inhibition of chemotaxis.

  • Calcium Mobilization Assay:

    • Objective: To measure the inhibition of chemokine-induced intracellular calcium release.

    • Methodology:

      • Load CCR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Pre-incubate the cells with different concentrations of CP 141938.

      • Stimulate the cells with a CCR1 agonist (e.g., CCL3).

      • Measure the change in fluorescence, which corresponds to the intracellular calcium concentration, using a fluorometric plate reader.

      • Determine the IC₅₀ for the inhibition of calcium mobilization.

In Vivo Models of Inflammation

To evaluate the efficacy of CP 141938 in a physiological setting, various animal models of inflammation can be employed.

  • Carrageenan-Induced Paw Edema:

    • Objective: To assess the acute anti-inflammatory effects of CP 141938.

    • Methodology:

      • Administer CP 141938 or vehicle to rodents (rats or mice) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

      • After a defined pre-treatment time, inject carrageenan into the plantar surface of the hind paw to induce localized inflammation.

      • Measure the paw volume at various time points after carrageenan injection using a plethysmometer.

      • Compare the paw swelling in the CP 141938-treated group to the vehicle-treated group.

  • Collagen-Induced Arthritis (CIA) Model:

    • Objective: To evaluate the therapeutic potential of CP 141938 in a model of rheumatoid arthritis.

    • Methodology:

      • Induce arthritis in susceptible strains of mice or rats by immunization with type II collagen.

      • Once clinical signs of arthritis appear, begin treatment with CP 141938 or vehicle.

      • Monitor the disease progression by scoring clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness).

      • At the end of the study, histological analysis of the joints can be performed to assess inflammation and cartilage/bone erosion.

Conclusion

CP 141938, with the CAS number 182822-62-4, is a research compound that, based on its likely classification, holds potential as a CCR1 antagonist. The antagonism of CCR1 is a well-validated strategy for the modulation of inflammatory responses, with potential applications in a variety of autoimmune and inflammatory diseases. While specific data on CP 141938 is scarce, the established role of CCR1 in leukocyte trafficking provides a strong rationale for its investigation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its pharmacological properties and therapeutic potential. Further research is warranted to fully elucidate the specific characteristics of CP 141938 and its place within the landscape of CCR1-targeted therapeutics.

References

Sources

A Technical Guide to the Biological Target Identification of Novel Small Molecules: A Case Study of CP-141938

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. It provides the mechanistic foundation for understanding a compound's efficacy, potential toxicity, and for guiding lead optimization. This guide presents a comprehensive, field-proven workflow for the de novo target identification and validation of a novel bioactive compound. We will use the small molecule CP-141938 (Molecular Formula: C₂₁H₂₉N₃O₃S, CAS: 182822-62-4) as a hypothetical case study.[1] Lacking public data on its biological activity, we will treat CP-141938 as a compound that has demonstrated a consistent anti-inflammatory phenotype in cellular screens. Our objective is to design and execute a robust, multi-pronged strategy to discover its direct molecular target, validate the interaction, and elucidate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complex process of target deconvolution.

Introduction: The "Target Deconvolution" Imperative

Phenotypic screening—the process of identifying compounds that elicit a desired biological response in cells or organisms—has undergone a renaissance, yielding numerous first-in-class drug candidates. However, the success of such campaigns hinges on the subsequent identification of the molecular target(s) responsible for the observed phenotype. This process, known as target deconvolution, is essential for several reasons:

  • Mechanism of Action (MoA): Understanding how a drug works at a molecular level is fundamental for rational drug development and regulatory approval.

  • Lead Optimization: Knowledge of the target's structure and function allows for structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

  • Safety and Toxicity: Identifying on- and off-target interactions is crucial for predicting and mitigating potential adverse effects.[2]

  • Target Validation: The process confirms that the identified protein is indeed a valid therapeutic target for the disease .[3]

This guide will outline a logical, multi-step workflow for the target deconvolution of our hypothetical anti-inflammatory compound, CP-141938.

Phase I: Unbiased Target Discovery

The initial phase aims to generate a high-confidence list of potential protein interactors for CP-141938 from the entire proteome. We will employ two powerful, orthogonal, and unbiased approaches: Affinity Purification-Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA). The convergence of data from these distinct methodologies will provide a robust foundation for prioritizing candidates.

Strategy 1: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a cornerstone technique that utilizes an immobilized version of the small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[4][5][6] The bound proteins are then identified using high-resolution mass spectrometry.

The causality behind this workflow is to physically isolate proteins that have a specific binding affinity for the compound of interest, separating them from the vast majority of non-interacting proteins.

cluster_0 Probe Synthesis & Immobilization cluster_1 Protein Capture cluster_2 Identification a Synthesize Affinity Probe (CP-141938-Linker-Tag) b Immobilize Probe on Solid Support (Beads) a->b d Incubate Lysate with Immobilized Probe b->d c Prepare Cell Lysate (e.g., from RAW 264.7 macrophages) c->d e Wash to Remove Non-Specific Binders d->e f Elute Bound Proteins e->f g Tryptic Digest & LC-MS/MS Analysis f->g h Protein Identification & Quantitative Analysis g->h

Caption: High-level workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Part A: Affinity Probe Synthesis

  • Structural Analysis: Analyze the structure of CP-141938 to identify a suitable position for linker attachment. The ideal site is one that is not critical for its (hypothesized) biological activity, which can be inferred from preliminary SAR data if available. Molecular docking can help predict which moieties are essential for binding.[7]

  • Linker and Tag Selection: Synthesize a derivative of CP-141938 with a flexible linker (e.g., a polyethylene glycol chain) terminating in a reactive handle or an affinity tag like biotin. A common strategy is to use a "clickable" handle like an alkyne, which can be conjugated to azide-functionalized beads via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). This provides high specificity and efficiency.

  • Control Compound Synthesis: Synthesize a "mock" probe that is structurally similar but biologically inactive (if known) or a probe where the linker is attached at a position that abolishes activity. This is a critical control to distinguish specific from non-specific binders.

Part B: Affinity Purification

  • Matrix Immobilization: Covalently attach the CP-141938 affinity probe and the control probe to separate batches of a solid support (e.g., NHS-activated Sepharose beads or magnetic beads).

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., RAW 264.7 macrophage cells for an anti-inflammatory compound) to a high density. Harvest and lyse the cells under non-denaturing conditions to preserve protein structure and interactions.[8] A typical lysis buffer contains 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and 1% NP-40, supplemented with protease and phosphatase inhibitors.

  • Lysate Incubation: Incubate the clarified cell lysate with the CP-141938-beads and control-beads for 2-4 hours at 4°C with gentle rotation.

  • Competitive Elution (Self-Validating Step): A powerful variation involves a competition experiment. Run parallel incubations: one with the CP-141938-beads and another where the lysate is pre-incubated with a high concentration of free, unmodified CP-141938 before adding the beads. True targets will be outcompeted by the free compound and will show a reduced signal in the mass spectrometry analysis.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the probe. This step is critical for reducing background noise.

  • Elution: Elute the bound proteins. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer), a change in pH, or by competitive elution with a high concentration of free CP-141938.

Part C: Mass Spectrometry and Data Analysis

  • Sample Preparation: Eluted proteins are separated by SDS-PAGE, and the gel lanes are excised and subjected to in-gel tryptic digestion. Alternatively, an in-solution digest can be performed.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. For quantitative proteomics, a label-free quantification (LFQ) approach or stable isotope labeling with amino acids in cell culture (SILAC) can be used to compare the abundance of proteins pulled down by the CP-141938 probe versus the control probe and/or the competition sample.[2] True interactors should be significantly enriched in the CP-141938 sample and depleted in the control and competition samples.

Strategy 2: Cellular Thermal Shift Assay (CETSA)

CETSA is an innovative method that assesses target engagement directly in intact cells or cell lysates.[9] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[10] This change in thermal stability can be measured across the proteome using mass spectrometry (Thermal Proteome Profiling or TPP).

This approach provides evidence of a direct physical interaction within a physiological context, as it relies on the thermodynamic stabilization of the target protein by the compound.

cluster_0 Treatment cluster_1 Thermal Challenge cluster_2 Analysis a Treat Cells/Lysate with Vehicle (DMSO) c Aliquot and Heat Samples across a Temperature Gradient (e.g., 40°C to 70°C) a->c b Treat Cells/Lysate with CP-141938 b->c d Separate Soluble vs. Aggregated Proteins c->d e Analyze Soluble Fraction by Mass Spectrometry d->e f Identify Proteins with Altered Melting Curves e->f

Caption: Conceptual workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat intact cells (e.g., RAW 264.7) with CP-141938 (e.g., at 10 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.[11]

  • Heating: Harvest the cells, resuspend them in PBS, and divide each sample (treated and control) into multiple aliquots. Heat the aliquots to different temperatures for 3 minutes using a PCR machine (e.g., in a gradient from 40°C to 70°C), followed by rapid cooling.[11]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation.

  • Sample Preparation for MS: Collect the supernatants (soluble fractions) from each temperature point. Prepare the samples for mass spectrometry using a standard proteomics workflow (e.g., protein precipitation, digestion with trypsin).

  • Quantitative Mass Spectrometry: Analyze the samples using LC-MS/MS. A TMT (Tandem Mass Tag) labeling strategy is often employed here to allow for multiplexing of different temperature points into a single MS run, improving quantification accuracy.

  • Data Analysis: For each identified protein, plot its relative abundance in the soluble fraction as a function of temperature for both the CP-141938-treated and vehicle-treated samples. A direct target of CP-141938 will exhibit a rightward shift in its melting curve in the treated sample, indicating ligand-induced stabilization.

Phase II: Target Validation and Mechanistic Confirmation

Following the unbiased discovery phase, we will have a list of candidate proteins. Let us hypothesize that Phosphodiesterase 4B (PDE4B) emerged as a top hit from both the AP-MS and CETSA screens. The next crucial phase is to rigorously validate this finding.

Biochemical Validation: Direct Enzyme Inhibition

The most direct way to validate a candidate enzyme is to test whether the compound modulates its activity in a purified system. This confirms a direct interaction and provides quantitative measures of potency.

  • Reagents: Obtain purified, recombinant human PDE4B enzyme. The substrate will be cyclic adenosine monophosphate (cAMP). A variety of commercial assay kits are available, such as fluorescence polarization (FP) or colorimetric formats.[12][13]

  • Assay Principle (FP): A fluorescently labeled cAMP (cAMP-FAM) is used. In its cyclic form, it is small and tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4B hydrolyzes cAMP-FAM to AMP-FAM, a specific binding agent in the kit captures the linear monophosphate, forming a large complex that tumbles slowly and emits a high polarization signal. An inhibitor of PDE4B will prevent this conversion, keeping the signal low.

  • Procedure: a. Prepare a serial dilution of CP-141938 in assay buffer (e.g., from 100 µM down to 1 pM). b. In a 384-well plate, add the PDE4B enzyme to each well (except for no-enzyme controls). c. Add the CP-141938 dilutions and controls (vehicle DMSO for 0% inhibition, and a known PDE4 inhibitor like Roflumilast for 100% inhibition). d. Initiate the reaction by adding the cAMP-FAM substrate. Incubate at room temperature for 60 minutes. e. Stop the reaction and add the binding agent. Incubate for another 30 minutes. f. Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the CP-141938 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundTargetIC₅₀ (nM) [Hypothetical]
CP-141938PDE4B25.4
Roflumilast (Control)PDE4B2.1
Cell-Based Validation: Target Engagement and Downstream Signaling

Confirming that the compound engages its target in living cells and produces the expected downstream biological effect is the ultimate proof of its mechanism of action.[14][15] For a PDE4 inhibitor, the primary downstream effect is an increase in intracellular cAMP levels.

cluster_0 PDE4 Signaling Pathway cluster_1 Experimental Validation ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA PKA cAMP->PKA Activates AMP AMP cAMP->AMP PDE4B (Hydrolysis) CREB CREB PKA->CREB Phosphorylates CP141938 CP-141938 CP141938->AMP Inhibits Reporter Transfect Cells with CRE-Luciferase Reporter Treat Treat Cells with CP-141938 Reporter->Treat Measure Measure Luciferase Activity (Proxy for cAMP levels) Treat->Measure

Caption: PDE4B signaling pathway and its validation using a CRE-luciferase assay.

  • Principle: This assay measures the activity of the cAMP response element (CRE), a DNA sequence that is activated by the transcription factor CREB.[16] CREB is, in turn, activated by Protein Kinase A (PKA), which is directly activated by cAMP. Therefore, an increase in luciferase signal is a direct readout of increased intracellular cAMP.[17]

  • Cell Transfection: Transfect HEK293 cells or another suitable cell line with a plasmid containing the firefly luciferase gene under the control of a CRE promoter. Co-transfect with a plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency and cell viability.[18]

  • Cell Treatment: 24 hours post-transfection, pre-treat the cells with serial dilutions of CP-141938 for 30 minutes.

  • Stimulation: Stimulate the cells with a sub-maximal concentration of an adenylyl cyclase activator like Forskolin to induce cAMP production.

  • Lysis and Luminescence Reading: After 4-6 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[19]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the fold-increase in luciferase activity against the CP-141938 concentration to determine the EC₅₀. A potent EC₅₀ value in this assay provides strong evidence of functional PDE4 inhibition in a cellular context.

Selectivity Profiling

To ensure that the observed phenotype is due to the inhibition of PDE4B and not other proteins, a selectivity screen is essential. Given that many small molecule inhibitors can bind to kinases, a broad kinase panel screen is a prudent step.

  • Kinome Screen: Submit CP-141938 to a commercial service that offers kinase profiling against a large panel of human kinases (e.g., >300 kinases).[20][21] The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • PDE Family Screen: A more focused screen against other members of the phosphodiesterase family (PDE1, 2, 3, 5, etc.) should also be performed to determine selectivity within the target class.

  • Data Interpretation: The results will reveal the selectivity profile of CP-141938. Ideally, it should show high potency for PDE4B with minimal activity against other kinases and PDEs, confirming it as a selective inhibitor.

Conclusion

Through a systematic and multi-faceted approach, we have outlined a robust strategy to move from an uncharacterized small molecule with a phenotypic effect to a validated lead compound with a well-defined mechanism of action. By combining unbiased discovery proteomics (AP-MS and CETSA) with rigorous biochemical and cell-based validation assays, we can confidently identify and confirm the biological target of a novel compound like CP-141938. This logical, evidence-based progression is fundamental to modern drug discovery, providing the scientific integrity required to advance a compound from a phenotypic hit to a potential therapeutic.

References

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available at: [Link]

  • Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. PMCID: PMC3627441. Available at: [Link]

  • Biognosys AG. (2022). LiP-MS: A Novel Target Deconvolution Approach. Available at: [Link]

  • Wikipedia. Quantitative proteomics. Available at: [Link]

  • Zhang, J. H., et al. (2011). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMCID: PMC3083162. Available at: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Available at: [Link]

  • Gingras, A. C., et al. (2007). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMCID: PMC3041421. Available at: [Link]

  • Uesugi, M. (2011). Affinity-based target identification for bioactive small molecules. Royal Society of Chemistry. Available at: [Link]

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. PubMed. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Available at: [Link]

  • Lomenick, B., et al. (2009). Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. PNAS. Available at: [Link]

  • Hwang, D., & Kim, S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMCID: PMC10562306. Available at: [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. Available at: [Link]

  • Du, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]

  • de la Fuente, A., et al. (2013). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. ACS Publications. Available at: [Link]

  • BPS Bioscience. CRE/CREB Reporter Kit (cAMP/PKA Signaling Pathway). Available at: [Link]

  • BPS Bioscience. PDE4B1 Assay Kit. Available at: [Link]

  • Johnson, R. L., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. PubMed. Available at: [Link]

  • University College London. Target Identification and Validation (Small Molecules). Available at: [Link]

  • Zhang, X., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • ResearchGate. Schematic overview of the target deconvolution workflow implemented in the study. Available at: [Link]

  • Murale, D. P., et al. (2017). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. PubMed. Available at: [Link]

  • Ko, J. (2010). Drug target identification and quantitative proteomics. PubMed. Available at: [Link]

  • BPS Bioscience. CRE/CREB Reporter Assay Kit. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Macmillan Group, Princeton University. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. Available at: [Link]

  • Promega Corporation. (2007). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMCID: PMC2758197. Available at: [Link]

  • Pharmaron. Kinase Panel Profiling. Available at: [Link]

  • National Center for Biotechnology Information. 1,8-Cineole. PubChem Compound Summary for CID 2758. Available at: [Link]

  • Zhang, Y., et al. (2022). Affinity probes based on small-molecule inhibitors for tumor imaging. Frontiers in Pharmacology. Available at: [Link]

  • Wang, H., et al. (2015). Engineered stabilization and structural analysis of the autoinhibited conformation of PDE4. PNAS. Available at: [Link]

  • Star Protocols. (2020). Protocol for purification and identification of MHC class I immunopeptidome from cancer cell lines. PMCID: PMC7583412. Available at: [Link]

  • PamGene. Kinase Activity Profiling Services. Available at: [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Jaconelli, M., et al. (2023). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. protocols.io. Available at: [Link]

  • Molina, D. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Patricelli, M. P., et al. (2011). Determining target engagement in living systems. PMCID: PMC3429948. Available at: [Link]

  • Kurzawa, N., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. Available at: [Link]

  • Emory University. Luciferase Assay protocol. Available at: [Link]

  • Scott, J. S., et al. (2019). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Screening of CP-141938 Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro characterization of CP-141938, a compound identified as a phosphodiesterase 4 (PDE4) inhibitor. The methodologies detailed herein are designed to rigorously assess its inhibitory potency, selectivity, and mechanism of action, providing crucial data for drug development professionals. This document eschews a rigid template, instead adopting a logical progression from fundamental biochemical assays to more physiologically relevant cell-based systems.

Section 1: Foundational Principles and Strategic Overview

Phosphodiesterase 4 (PDE4) is a critical enzyme in intracellular signaling, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] By degrading cAMP, PDE4 terminates the signaling cascades initiated by the activation of G-protein coupled receptors that stimulate adenylyl cyclase. The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which has been shown to have broad anti-inflammatory effects, making PDE4 a compelling target for therapeutic intervention in diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.[1][2]

The primary objective of this screening cascade is to elucidate the inhibitory profile of CP-141938. Our approach is multi-tiered, beginning with sensitive and high-throughput biochemical assays to determine the compound's potency (IC50) against the target enzyme. Subsequently, we will delve into the mechanism of inhibition to understand how the compound interacts with the enzyme. Finally, we will transition to cell-based assays to confirm the compound's activity in a more complex biological environment.

Section 2: Biochemical Potency Determination

The initial step in characterizing any enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key measure of its potency. For PDE4, several robust assay formats are available.

Fluorescence Polarization (FP) Based Assay

The Fluorescence Polarization (FP) assay is a homogenous, high-throughput compatible method ideal for primary screening and IC50 determination.[3] The principle lies in the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.

Causality of Experimental Choices:

  • Homogenous Format: The "mix-and-read" nature of the FP assay minimizes pipetting steps, making it highly amenable to automation and high-throughput screening.

  • Sensitivity: FP is a sensitive technique that can be performed with low concentrations of enzyme and substrate, conserving precious reagents.

  • Competitive Binding: The assay directly measures the displacement of a fluorescent tracer, providing a direct readout of the inhibitor's ability to bind to the active site.

Experimental Protocol: PDE4C1 FP Assay

  • Reagent Preparation:

    • Prepare a stock solution of CP-141938 in 100% DMSO.

    • Prepare a serial dilution of CP-141938 in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA).

    • Prepare a solution of recombinant human PDE4C1 enzyme in assay buffer.

    • Prepare a solution of fluorescein-labeled cAMP (cAMP-FAM) in assay buffer.[3]

    • Prepare a solution of a phosphate-binding agent.[3]

  • Assay Procedure (96-well format):

    • Add 25 µL of the PDE4C1 enzyme solution to each well of a black, flat-bottom 96-well plate.

    • Add 5 µL of the serially diluted CP-141938 or vehicle control (DMSO) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 20 µL of the cAMP-FAM substrate solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and develop the signal by adding 50 µL of the phosphate-binding agent.

    • Incubate for 30 minutes at room temperature.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of CP-141938 relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the CP-141938 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical IC50 Data for CP-141938

CompoundTargetAssay TypeIC50 (nM)
CP-141938PDE4C1FP85
Rolipram (Control)PDE4C1FP110

Section 3: Mechanism of Action (MoA) Studies

Understanding the mechanism by which an inhibitor interacts with its target is crucial for lead optimization. MoA studies can differentiate between competitive, non-competitive, and uncompetitive inhibitors.

Enzyme Kinetics: Michaelis-Menten Analysis

By measuring the initial reaction rates at varying substrate concentrations in the presence and absence of the inhibitor, we can determine the mode of inhibition.

Causality of Experimental Choices:

  • Physiological Relevance: Understanding the MoA provides insights into how the inhibitor will perform in a physiological setting where substrate concentrations can vary.

  • Structure-Activity Relationship (SAR) Guidance: The MoA can inform medicinal chemistry efforts to improve potency and selectivity.

Experimental Protocol: Kinetic Analysis of PDE4 Inhibition

  • Assay Setup:

    • Utilize a continuous-read spectrophotometric assay. A coupled-enzyme assay can be employed where the product of the PDE4 reaction (AMP) is converted to a product that can be measured spectrophotometrically.[4]

    • Prepare a range of substrate (cAMP) concentrations, typically from 0.1 to 10 times the Michaelis constant (Km).

    • Prepare fixed concentrations of CP-141938 (e.g., 0.5x, 1x, and 2x the IC50).

  • Data Acquisition:

    • For each substrate concentration, measure the initial reaction velocity (V0) in the absence and presence of each inhibitor concentration.

  • Data Analysis:

    • Plot the initial velocity (V0) against the substrate concentration for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V0 vs. 1/[S]) to visualize the mechanism of inhibition.

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

Visualization: Lineweaver-Burk Plot for Competitive Inhibition

G x_axis x_axis 6,0 6,0 x_axis->6,0 1/[S] y_axis y_axis 0,4 0,4 y_axis->0,4 1/V₀ no_inhibitor_point inhibitor_point_1 inhibitor_point_2 -2,0 4,3 -2,0->4,3 No Inhibitor -1,0 4,3.5 -1,0->4,3.5 + Inhibitor 0,0 4,4 0,0->4,4 + Higher [Inhibitor] y_intercept x_intercept_no_inhibitor G A Seed HEK293-CRE cells B Compound Treatment (CP-141938 + Forskolin) A->B C Incubate (6 hours) B->C D Lyse cells and add Luciferase Substrate C->D E Measure Luminescence D->E

Sources

CP 141938: Solubility, Stability, and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

CP 141938 (Chemical Name: methoxy-3-[(2-phenyl-piperidinyl-3-amino)-methyl]-phenyl-N-methyl-methane-sulfonamide) is a potent, selective Neurokinin-1 (NK1) receptor antagonist originally developed by Pfizer.[1] In modern drug discovery, its primary utility has shifted from a therapeutic candidate to a canonical P-glycoprotein (P-gp/MDR1) substrate probe .

This compound is characterized by a distinct "Class II" profile (Low Solubility, High Permeability) and exhibits extreme sensitivity to P-gp efflux at the Blood-Brain Barrier (BBB). Its brain-to-plasma ratio shifts dramatically (up to 50-fold) between wild-type and P-gp knockout models, making it an essential tool for validating BBB transport assays.

Part 1: Physicochemical Profile[1][2]

The following data aggregates experimental values and validated in-silico predictions essential for formulation and assay design.

Table 1: Core Physicochemical Parameters
ParameterValueContext/Notes
Molecular Weight 403.54 g/mol Formula: C₂₁H₂₉N₃O₃S
Physical State Solid / PowderWhite to off-white solid.[1]
pKa (Basic) ~9.0 – 9.5Protonation of the piperidine nitrogen.[1]
LogP / LogD₇.₄ ~3.0Lipophilic. Class II (BCS-like) behavior.
Solubility (Aqueous) Low (< 0.1 mg/mL)pH-dependent; higher solubility at pH < 5.[1]
Solubility (Organic) > 10 mMSoluble in DMSO, Ethanol, Methanol.[1]
fᵤ,brain 0.017 (1.7%) Critical Value. High non-specific tissue binding.[1]
fᵤ,plasma < 0.10 (< 10%)High plasma protein binding.[1][2]

Technical Insight: The low fraction unbound in brain (


) combined with active P-gp efflux results in negligible free drug concentration in the brain interstitial fluid (ISF) of wild-type subjects, despite the compound's intrinsic lipophilicity.
Part 2: Stability & Handling Protocols
1. Solid State Stability
  • Storage: -20°C, desiccated, protected from light.

  • Shelf Life: > 2 years if stored properly.

  • Hygroscopicity: Moderate. Equilibrate to room temperature before opening to prevent condensation.

2. Solution Stability

CP 141938 contains a sulfonamide and a secondary amine.[3] While chemically robust, it is prone to oxidative degradation if left in solution for extended periods.

  • DMSO Stock (10 mM): Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot recommended).

  • Aqueous Dosing Solutions: Unstable over long durations. Prepare fresh (within 2 hours of dosing).

  • Metabolic Stability: Moderate-High stability in rat hepatocytes/microsomes.[1] It is not rapidly cleared by CYP450, which ensures that low brain levels are due to efflux, not metabolism.

Part 3: Solubilization & Formulation Workflows
Protocol A: In Vitro Stock Preparation (Cell Assays)
  • Target: 10 mM stock solution.

  • Solvent: 100% DMSO (Anhydrous).

  • Procedure:

    • Weigh 4.04 mg of CP 141938.

    • Add 1.0 mL of DMSO.

    • Vortex for 30 seconds. Sonication is rarely needed but permissible for 1 min.

    • QC Check: Solution should be clear and colorless.

    • Dilution: For cellular assays, dilute into media to keep DMSO < 0.1% (v/v).

Protocol B: In Vivo Dosing Vehicle (Rodent PK)

Due to low aqueous solubility, a suspension or co-solvent system is required.

  • Vehicle: 0.5% Methylcellulose (MC) in water OR 5% DMSO / 5% Solutol / 90% Saline.

  • Procedure (Methylcellulose Suspension):

    • Weigh required amount of CP 141938.

    • Add a small volume of Tween 80 (0.1% final conc) to wet the powder.

    • Slowly add 0.5% MC solution while triturating (mortar and pestle) or vortexing vigorously.

    • Result: A uniform white suspension.

    • Dosing: Oral (PO) or Intraperitoneal (IP). Not suitable for IV without filtration/nanosizing.[1]

Part 4: Mechanism of Action & P-gp Efflux[1]

CP 141938 is defined by its interaction with the P-glycoprotein transporter at the BBB. The diagram below illustrates why this compound is the "gold standard" control for efflux assays.

BBB_Transport cluster_blood Systemic Circulation (Blood) cluster_bbb BBB Endothelial Cell cluster_brain Brain Parenchyma Drug_Blood CP 141938 (Free) Drug_Cell Intracellular CP 141938 Drug_Blood->Drug_Cell Passive Diffusion (Lipophilic) Pgp P-gp Transporter (MDR1) Drug_Cell->Pgp Substrate Binding Drug_Brain CP 141938 (Brain) Drug_Cell->Drug_Brain Passive Diffusion Pgp->Drug_Blood Active Efflux (ATP-Dependent) Drug_Brain->Drug_Cell Back Diffusion

Figure 1: Kinetic pathway of CP 141938 at the Blood-Brain Barrier. Note the dominant efflux vector (Red Arrow) returning the drug to circulation, preventing brain accumulation.

Part 5: Applications in Drug Discovery
1. Validating P-gp Knockout Models

CP 141938 is used to confirm the phenotype of Mdr1a/1b (-/-) mice.

  • Wild-Type (WT) Mice: Brain/Plasma ratio

    
    .[1]
    
  • Knockout (KO) Mice: Brain/Plasma ratio

    
    .
    
  • Interpretation: If your KO mice do not show a >10-fold increase in CP 141938 brain levels compared to WT, the knockout model is invalid or compensatory transporters (e.g., BCRP) are active.

2. Brain Slice Assays (

Determination)

Because CP 141938 binds heavily to brain tissue (


), it is a control for equilibrium dialysis or brain slice methods to ensure the system can detect high-binding compounds.
  • Protocol: Incubate 300 µm brain slices with 1 µM CP 141938 for 4 hours.

  • Calculation:

    
    .
    
References
  • Smith, B. J., et al. (2001). "P-glycoprotein efflux at the blood-brain barrier mediates differences in brain disposition and pharmacodynamics between two structurally related neurokinin-1 receptor antagonists." Journal of Pharmacology and Experimental Therapeutics, 298(3), 1252-1259.

  • Liu, X., et al. (2005). "Use of a physiologically based pharmacokinetic model to study the time to reach brain equilibrium." Journal of Pharmacology and Experimental Therapeutics, 313(3), 1254-1262.

  • Becker, S. L., & Liu, X. (2006). "Evaluation of cerebrospinal fluid concentration and plasma free concentration as a surrogate measurement for brain free concentration." Drug Metabolism and Disposition, 34(5), 855-861.

  • Summerfield, S. G., et al. (2007). "Central Nervous System Drug Disposition: The Relationship between in Situ Brain Permeability and Brain Free Fraction." Journal of Pharmacology and Experimental Therapeutics, 322(1), 205-213.

Sources

Technical Guide: CP 141938 Synthesis Pathway and Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

CP 141938 is a highly potent, non-peptide antagonist of the Neurokinin-1 (NK1) receptor. Chemically identified as (2S,3S)-3-[(2-methoxy-5-(N-methylmethanesulfonamido)benzyl)amino]-2-phenylpiperidine , it belongs to the Pfizer series of quinuclidine and piperidine-based NK1 antagonists (analogous to CP-99,994 and CP-122,721).

Beyond its pharmacodynamic profile, CP 141938 is widely utilized in drug metabolism and pharmacokinetics (DMPK) as a model P-glycoprotein (P-gp) substrate . Its high affinity for the P-gp efflux transporter makes it a critical tool for assessing blood-brain barrier (BBB) penetration and validating in vitro efflux assays.

Chemical Structure Data
PropertyDetail
IUPAC Name

-[3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]-4-methoxyphenyl]-

-methylmethanesulfonamide
Molecular Formula

Molecular Weight 403.54 g/mol
CAS Number 182822-62-4
Core Scaffold cis-2-phenyl-3-aminopiperidine (2S,3S)
Key Pharmacophore 2-methoxybenzyl group (critical for hydrophobic cleft binding in NK1)

Retrosynthetic Analysis

The synthesis of CP 141938 is convergent, relying on the coupling of two complex fragments: the chiral piperidine core and the functionalized benzaldehyde side chain.

  • Disconnection: The secondary amine bond is the strategic disconnection point, suggesting a reductive amination between a chiral amine and an aldehyde.

  • Fragment A (Nucleophile):

    
    -2-phenylpiperidin-3-amine. This core is shared with other Pfizer NK1 antagonists (e.g., CP-99,994) and requires strict stereochemical control (cis-2,3-substitution).
    
  • Fragment B (Electrophile): 2-methoxy-5-(

    
    -methylmethanesulfonamido)benzaldehyde. This fragment carries the specific sulfonamide tail that differentiates CP 141938.
    
Pathway Visualization

Retrosynthesis Target CP 141938 (Target Molecule) Disconnection Reductive Amination Target->Disconnection FragA Fragment A (2S,3S)-2-phenylpiperidin-3-amine (Chiral Core) Disconnection->FragA FragB Fragment B 2-methoxy-5-(N-methyl- methanesulfonamido)benzaldehyde Disconnection->FragB

Figure 1: Retrosynthetic disconnection of CP 141938 into the chiral amine core and aldehyde sidechain.

Detailed Synthesis Pathway[1]

Phase 1: Synthesis of the Chiral Core (Fragment A)

The synthesis of the


-2-phenylpiperidin-3-amine core is the most technically demanding step due to the requirement for high enantiomeric purity.
  • Cyclization: Reaction of 4-chlorobutyryl chloride with ammonium hydroxide and benzaldehyde (or via pyridine reduction) to form the racemic 2-phenyl-3-aminopyridine intermediate.

  • Reduction: Catalytic hydrogenation (PtO2 or Rh/C) of the pyridine ring. This step predominantly yields the cis-racemate (2,3-cis).

  • Resolution: Classical resolution using

    
    -L-Tartaric acid or 
    
    
    
    -Mandelic acid. The
    
    
    -enantiomer crystallizes as the tartrate salt.
    • Critical Control Point: The trans-isomer (2R,3S or 2S,3R) is a potent impurity and must be purged <0.5% at this stage.

Phase 2: Synthesis of the Aldehyde Sidechain (Fragment B)

The sidechain is synthesized from 5-amino-2-methoxybenzaldehyde or a related precursor like 2-methoxy-5-nitrobenzaldehyde.

  • Mesylation: Reaction of the aniline nitrogen with methanesulfonyl chloride (MsCl) in DCM/Pyridine to form the sulfonamide.

  • Methylation: Alkylation of the sulfonamide nitrogen using Methyl Iodide (MeI) and a base (

    
     or NaH) in DMF.
    
    • Note: Regioselectivity is controlled by the acidity of the sulfonamide proton.

  • Formylation (if required): If starting from the anisole derivative, Vilsmeier-Haack formylation introduces the aldehyde ortho to the methoxy group.

Phase 3: Convergent Coupling (Reductive Amination)

The final assembly involves coupling Fragment A and Fragment B.

  • Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), DCE or THF.

  • Mechanism: Formation of the iminium ion intermediate followed by in situ reduction. STAB is preferred over

    
     for its lower toxicity and better selectivity (avoiding aldehyde reduction).
    
Experimental Protocol: Reductive Amination
  • Charge: Dissolve

    
    -2-phenylpiperidin-3-amine (1.0 eq) and 2-methoxy-5-(
    
    
    
    -methylmethanesulfonamido)benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE).
  • Acidify: Add Glacial Acetic Acid (1.5 eq) to catalyze imine formation. Stir for 1-2 hours at room temperature.

  • Reduce: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Quench: After 12 hours, quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM, wash with brine, and dry over

    
    .
    
  • Purification: Flash chromatography (MeOH/DCM) or crystallization as the HCl salt.

SynthesisWorkflow cluster_0 Phase 1: Core cluster_1 Phase 2: Sidechain cluster_2 Phase 3: Coupling S1 Pyridine Precursor S2 Hydrogenation (cis-racemate) S1->S2 S3 Resolution (L-Tartrate) S2->S3 C1 Reductive Amination (STAB/AcOH) S3->C1 A1 5-Amino-2-methoxy benzaldehyde A2 Sulfonylation (MsCl) A1->A2 A3 Methylation (MeI/K2CO3) A2->A3 A3->C1 C2 CP 141938 (Free Base) C1->C2

Figure 2: Convergent synthesis workflow for CP 141938.

Impurity Profiling & Control Strategy

For CP 141938, the impurity profile is dominated by stereochemical variants and reductive amination byproducts.

Table 1: Key Impurities and Origins
Impurity CodeIdentityOrigin/MechanismControl Limit
Imp-A (Stereo) trans-CP 141938Epimerization during core synthesis or resolution failure.NMT 0.15%
Imp-B (Stereo) (2R,3R)-EnantiomerIncomplete resolution of the chiral amine core.NMT 0.15%
Imp-C (Process) Des-methyl CP 141938Incomplete methylation of the sulfonamide sidechain.NMT 0.50%
Imp-D (Process) Bis-alkylated AmineOver-reaction of the amine with two aldehyde equivalents.NMT 0.10%
Imp-E (Degradant) Benzyl Alcohol DerivativeReduction of unreacted aldehyde by STAB.NMT 0.20%
Imp-F (Genotoxic) Methyl Iodide / MsClCarryover from sidechain synthesis (Potential GTIs).< ppm levels
Control Strategy
  • Stereocontrol: The cis/trans ratio is fixed during the hydrogenation step. The trans isomer is difficult to remove after coupling. Strict control of the starting amine optical rotation is the primary control point.

  • Bis-alkylation: Minimized by using a slight excess of the amine (or 1:1 stoichiometry) and slow addition of the reducing agent.

  • Purging: Impurity E (Alcohol) and unreacted aldehyde are lipophilic and can be purged via column chromatography or recrystallization from Isopropanol/Hexane.

ImpurityTree CP CP 141938 ImpD Imp-D: Bis-alkylated (Over-reaction) CP->ImpD + Excess Aldehyde Start1 Chiral Amine (Core) Start1->CP Coupling ImpA Imp-A: trans-Isomer (Stereo) Start1->ImpA Isomerization ImpB Imp-B: Enantiomer (Resolution Failure) Start1->ImpB Poor Resolution Start2 Aldehyde (Sidechain) Start2->CP ImpE Imp-E: Benzyl Alcohol (Side Reaction) Start2->ImpE Reduction

Figure 3: Impurity fate mapping showing origin of stereochemical and process impurities.

Analytical Methods

HPLC Method for Purity
  • Column: Chiralcel OD-H or AD-H (for enantiomeric purity); C18 (for chemical purity).

  • Mobile Phase:

    • Chiral: Hexane:IPA:Diethylamine (90:10:0.1).

    • Achiral: Gradient Acetonitrile/Water (0.1% Formic Acid).

  • Detection: UV at 210 nm and 254 nm.

  • Mass Spec: Positive ESI (

    
    ).
    
P-gp Efflux Assay Validation

When using CP 141938 as a probe:

  • System: MDCK-MDR1 or Caco-2 cells.

  • Readout: Efflux Ratio (ER) =

    
    .
    
  • Acceptance Criteria: CP 141938 should exhibit an ER > 10, which is fully reversible by the P-gp inhibitor Zosuquidar or Verapamil.

References

  • Pfizer Global Research and Development. (2006). Evaluation of Cerebrospinal Fluid Concentration and Plasma Free Concentration as a Surrogate Measurement for Brain Free Concentration. Drug Metabolism and Disposition.[1]

  • Liu, X., et al. (2005). Use of a physiologically based pharmacokinetic model to study the time to reach brain equilibrium. Journal of Pharmacology and Experimental Therapeutics.

  • McClure, K. F., et al. (1995). Practical Synthesis of (2S,3S)-cis-2-Phenyl-3-aminopiperidine. Journal of Organic Chemistry (Reference for core synthesis).

  • Smith, B. J., et al. (2001). P-glycoprotein efflux at the blood-brain barrier mediates differences in brain disposition... Journal of Pharmacology and Experimental Therapeutics.

  • Vertex AI Search. (2025). CP 141938 Structure and Properties.[1]

Sources

The Gatekeeper’s Toll: The Discovery and Pharmacological Legacy of CP 141938

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound CP 141938 (CAS: 182822-62-4) represents a pivotal case study in modern medicinal chemistry and pharmacokinetics.[1] Originally synthesized by Pfizer Global Research and Development as a high-affinity Neurokinin-1 (NK1) receptor antagonist, it failed to progress as a central nervous system (CNS) therapeutic.[1] Its failure, however, was not due to a lack of intrinsic potency, but rather its susceptibility to P-glycoprotein (P-gp) efflux at the blood-brain barrier (BBB).[1]

Consequently, CP 141938 transitioned from a drug candidate to a "gold standard" tool compound .[1] It is widely used today to validate in vitro efflux assays and to demonstrate the critical importance of unbound brain concentration (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) in CNS drug design. This guide details its chemical history, mechanistic failure, and enduring utility in validating the "Free Drug Hypothesis."[1]

Part 1: Chemical Origins and Structural Evolution[1]

The NK1 Antagonist Race

In the early 1990s, the pharmaceutical industry (led by Pfizer, Merck, and Glaxo) raced to develop antagonists for the NK1 receptor, the target of Substance P.[1] The clinical goal was a novel class of antidepressants, anxiolytics, and antiemetics.[1][2]

Pfizer’s program evolved through distinct chemical scaffolds:

  • The Quinuclidines (First Generation): Exemplified by CP-96,345 .[1] While potent, these interacted with calcium channels, causing cardiovascular toxicity.[1]

  • The Piperidines (Second Generation): To improve selectivity, the scaffold shifted to a 2-phenyl-3-aminopiperidine core.[1] This yielded CP-99,994 , a cleaner compound that set the stage for optimization.[1]

The Divergent Siblings: CP 141938 vs. CP 122,721

From the piperidine series emerged two structurally related compounds with vastly different fates. Both were designed with high affinity for the human NK1 receptor (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 nM), but their physicochemical properties dictated their biological destiny.
FeatureCP 141938 CP 122,721
Core Structure 2-phenyl-3-aminopiperidine2-phenyl-3-aminopiperidine
NK1 Affinity (

)
< 1.0 nM (High Potency)< 1.0 nM (High Potency)
P-gp Status Strong Substrate Non-Substrate / Weak
CNS Penetration (WT) Negligible (

)
High (

)
In Vivo Efficacy Inactive (Wild Type)Active

Chemical Identity of CP 141938:

  • IUPAC Name: N-[2-methoxy-5-[[(2-phenyl-3-piperidinyl)amino]methyl]phenyl]-N-methylmethanesulfonamide.[1]

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Key Structural Motif: The sulfonamide moiety combined with the piperidine core created a molecular profile that was inadvertently a perfect substrate for the MDR1 transporter.[1]

Part 2: The Biological Barrier (Mechanism of Action)[1]

The Target: Neurokinin-1 Receptor

CP 141938 binds competitively to the NK1 receptor, blocking the binding of the endogenous ligand Substance P. In isolation (in vitro), this blockade inhibits calcium mobilization and downstream signaling associated with pain transmission and the emetic reflex.[1]

The Barrier: P-glycoprotein (MDR1) Efflux

The defining characteristic of CP 141938 is its interaction with P-glycoprotein (ABCB1), an ATP-dependent efflux pump expressed on the luminal surface of brain capillary endothelial cells.[1]

The Experimental Evidence: In a landmark series of experiments by Smith et al.[1] and Liu et al.[1] (Pfizer), CP 141938 demonstrated the "gatekeeper" effect:[1]

  • Wild-Type (WT) Mice: Subcutaneous administration resulted in high plasma levels but undetectable brain levels.[1] The Brain-to-Plasma (B/P) ratio was ~0.02.[1]

  • MDR1a/1b Knockout Mice: In mice lacking P-gp, the B/P ratio soared to ~1.0, and the compound became centrally active (inhibiting foot-tapping behavior in gerbils).[1]

This binary outcome (Active in KO / Inactive in WT) made CP 141938 the perfect negative control for CNS discovery programs.[1]

Visualization: The Efflux Trap

The following diagram illustrates the fate of CP 141938 at the Blood-Brain Barrier compared to a non-substrate like CP 122,721.[1]

BBB_Transport cluster_bbb Endothelial Cell (BBB) cluster_brain Brain Interstitial Fluid (ISF) CP141 CP 141938 (Free Drug) Pgp P-glycoprotein (MDR1 Efflux Pump) CP141->Pgp Passive Diffusion CP122 CP 122,721 (Free Drug) CP122->Pgp Passive Diffusion Pgp->CP141 Active Efflux (ATP) Target NK1 Receptor (Neuron) Pgp->Target Negligible Access Pgp->Target Successful Penetration

Caption: Comparative transport kinetics. CP 141938 is actively recycled to plasma by P-gp, while CP 122,721 bypasses efflux to engage the target.

Part 3: Scientific Legacy and Protocols

The "Free Drug Hypothesis" Validator

CP 141938 is critical for proving that total brain concentration (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) is misleading .
  • Protocol: Brain Slice Uptake Assay.

  • Concept: By incubating brain slices with the drug, researchers measure the fraction unbound in brain tissue (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • Result: CP 141938 has a moderate ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , but its in vivo unbound concentration (
    
    
    
    ) is driven near zero by P-gp.
  • Application: It validates that ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Cerebrospinal Fluid concentration) is a better surrogate for 
    
    
    
    than plasma concentration for P-gp substrates.
Experimental Workflow: Validating P-gp Liability

For researchers characterizing new chemical entities (NCEs), CP 141938 serves as the positive control for efflux .[1]

Step-by-Step Validation Protocol:

  • In Vitro Transwell Assay (MDR1-MDCK cells):

    • Setup: Culture polarized MDCK cells transfected with human MDR1.

    • Dosing: Add NCE (1-10 µM) to the apical (A) or basolateral (B) chamber.[1]

    • Control: Run CP 141938 in parallel.

    • Validation Criteria: CP 141938 must show an Efflux Ratio (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) of > 10 . If it does not, the assay system is under-expressing P-gp.[1]
      
  • In Vivo Knockout Study:

    • Subjects: Mdr1a/1b(-/-) mice vs. FVB (Wild Type) mice.

    • Dosing: Subcutaneous or IV bolus of CP 141938 (e.g., 3 mg/kg).[1]

    • Sampling: Collect plasma and brain tissue at

      
       (approx. 1 hour).
      
    • Analysis: Calculate ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (Brain/Plasma ratio).[3]
      
    • Success Metric: The ratio of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       should be > 20 . This confirms the animal model is actively excluding substrates.[1]
      
Quantitative Data Summary

The following table summarizes historical data from Pfizer (Liu et al., 2006) demonstrating the compound's profile.

ParameterValue / ObservationInterpretation
MDR1 Efflux Ratio > 25Highly vulnerable to active transport.[1]
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

~0.15Moderately bound in plasma.
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Slice)
~0.017High non-specific binding in brain tissue.
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

0.066The "Kill" Metric: Free drug in brain is only 6% of free drug in plasma.
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

0.57CSF is a reasonable proxy for brain exposure.

References

  • Liu, X., Smith, B. J., Chen, C., et al. (2006).[1] Evaluation of cerebrospinal fluid concentration and plasma free concentration as a surrogate measurement for brain free concentration.[1] Drug Metabolism and Disposition, 34(9), 1443-1447.[1]

  • Smith, B. J., Doran, A. C., McLean, S., et al. (2001).[1] P-glycoprotein efflux at the blood-brain barrier mediates differences in brain disposition and pharmacodynamics between two structurally related neurokinin-1 receptor antagonists. Journal of Pharmacology and Experimental Therapeutics, 298(3), 1152-1159.[1]

  • Mahar Doan, K. M., et al. (2002).[1] Passive permeability and P-glycoprotein-mediated efflux differentiate central nervous system (CNS) and non-CNS marketed drugs.[1] Journal of Pharmacology and Experimental Therapeutics, 303(3), 1029-1037.[1]

  • Summerfield, S. G., et al. (2006).[1] Central nervous system drug disposition: the relationship between in situ brain permeability and brain free fraction.[1] Journal of Pharmacology and Experimental Therapeutics, 316(3), 1282-1290.[1]

Sources

Methodological & Application

Application Notes and Protocols: Preparation of a Stock Solution of CP 141938

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini Senior Application Scientist

Abstract

This document provides a detailed guide for the preparation of a stock solution of CP 141938 (CAS 182822-62-4), a compound of interest in various research applications. The protocol herein is designed to ensure the accurate and safe handling of this compound, emphasizing the rationale behind each step to maintain the integrity and stability of the resulting solution. Adherence to these guidelines is crucial for obtaining reproducible experimental results.

Introduction

CP 141938 is a chemical entity with a molecular formula of C₂₁H₂₉N₃O₃S and a molecular weight of 403.54 g/mol .[1] As with any experimental compound, the ability to prepare a stable and accurately concentrated stock solution is the foundational step for any downstream application. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for the solubilization and storage of CP 141938. The primary challenge in working with novel compounds is often the limited availability of public data regarding their physicochemical properties. Therefore, this guide also incorporates best-practice principles for handling compounds with unknown solubility and safety profiles.

Guiding Principles for Stock Solution Preparation

The preparation of a reliable stock solution hinges on several key factors: the choice of an appropriate solvent, the accurate calculation of the required mass of the compound, and proper storage to prevent degradation. The overarching goal is to create a homogenous solution at a known concentration that can be easily diluted to working concentrations for various assays.

Visualizing the Workflow

The following diagram illustrates the general workflow for preparing a stock solution of a research compound like CP 141938.

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage & Documentation Review_SDS Review Safety Data Calculate_Mass Calculate Required Mass Review_SDS->Calculate_Mass Proceed if safe Weigh_Compound Weigh Compound Calculate_Mass->Weigh_Compound Add_Solvent Add Solvent Weigh_Compound->Add_Solvent Facilitate_Dissolution Facilitate Dissolution (Vortex, Sonicate) Add_Solvent->Facilitate_Dissolution Ensure_Homogeneity Ensure Complete Dissolution Facilitate_Dissolution->Ensure_Homogeneity Aliquot Aliquot Stock Solution Ensure_Homogeneity->Aliquot Once fully dissolved Store Store at Recommended Temperature Aliquot->Store Label Label Vials Clearly Store->Label Document Document Preparation Label->Document

Caption: Workflow for Stock Solution Preparation

Materials and Equipment

  • CP 141938 (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, anhydrous)

  • Sterile, nuclease-free water

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety and Handling Precautions

As the specific toxicological properties of CP 141938 are not widely documented, it is imperative to handle this compound with caution. Assume the compound is hazardous and adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling CP 141938 in its solid form or in solution.[2][3][4][5]

  • Ventilation: Handle the solid compound in a chemical fume hood to avoid inhalation of any airborne particles.

  • Waste Disposal: Dispose of all waste materials (e.g., pipette tips, tubes, excess solution) in accordance with your institution's hazardous chemical waste disposal procedures.

  • Spill Management: In case of a spill, isolate the area and clean the spill according to your laboratory's standard operating procedures for hazardous chemical spills.

Recommended Solvent Selection

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds. It is a common first choice for preparing stock solutions of small molecules for biological assays.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide to prepare a 10 mM stock solution of CP 141938.

Calculation of Required Mass

The first step is to calculate the mass of CP 141938 required to achieve a 10 mM concentration in a specific volume of DMSO. The molecular weight of CP 141938 is 403.54 g/mol .

Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of a 10 mM Stock Solution: Mass (mg) = 10 mM x 1 mL x 403.54 g/mol = 4.0354 mg

Step-by-Step Procedure
  • Tare the Weighing Vessel: On an analytical balance, place a clean, empty microcentrifuge tube or amber glass vial and tare the balance to zero.

  • Weigh the Compound: Carefully weigh out the calculated mass (e.g., 4.04 mg) of CP 141938 into the tared vessel. Handle the solid compound in a chemical fume hood.

  • Add Solvent: Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the vessel containing the CP 141938 powder.

  • Facilitate Dissolution:

    • Close the vessel securely and vortex the solution for 30-60 seconds.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the vessel in a water bath for 5-10 minutes.

    • Repeat vortexing and sonication as needed until the compound is fully dissolved, resulting in a clear solution.

  • Aliquot and Store:

    • Once the compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the main stock solution is subjected to, thereby preserving its stability.

    • Store the aliquots in tightly sealed amber vials or microcentrifuge tubes at -20°C or -80°C for long-term storage. A storage temperature of 20°C for up to 2 years has been suggested by a supplier.

  • Labeling and Documentation:

    • Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

    • Record the preparation details in your laboratory notebook.

Quality Control and Best Practices

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or degradation (e.g., color change). If precipitation is observed, gently warm the solution to room temperature and vortex to redissolve the compound.

  • Avoid Repeated Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of the compound. Aliquoting into single-use volumes is the most effective way to mitigate this.

  • Solvent Purity: Always use high-purity, anhydrous solvents to prevent the introduction of contaminants or water, which can affect the stability and solubility of the compound.

Summary of Key Parameters

ParameterValue/RecommendationSource
Molecular Formula C₂₁H₂₉N₃O₃S[1]
Molecular Weight 403.54 g/mol [1]
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO)Best Practice
Recommended Stock Concentration 10 mM (or as needed)Best Practice
Storage Temperature -20°C or -80°CBest Practice

References

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • HSI Store. (n.d.). Personal Protective Equipment Fundamentals. Retrieved from [Link]

  • eCFR. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Retrieved from [Link]

  • Suncor. (n.d.). Personal Protective Equipment Work Practice. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the activity of CP-141938, a potent and selective neurokinin-1 (NK1) receptor antagonist. The protocols detailed herein are designed to deliver robust and reproducible data, enabling a thorough understanding of the compound's pharmacological profile.

Introduction to CP-141938 and the Neurokinin-1 Receptor

The neurokinin-1 (NK1) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and mood disorders. Consequently, NK1 receptor antagonists have been a focus of drug discovery efforts for various therapeutic indications.

CP-141938 has been identified as a potent and selective antagonist of the NK1 receptor.[1] Understanding its cellular mechanism of action and quantifying its potency and selectivity are critical steps in its preclinical and clinical development. Cell-based assays offer a powerful and physiologically relevant platform to achieve these objectives.

Recommended Cell-Based Assays for CP-141938

A multi-faceted approach employing a suite of cell-based assays is recommended to comprehensively characterize the antagonist properties of CP-141938. This typically involves assays to determine receptor binding, functional antagonism of G-protein signaling, and downstream second messenger modulation.

Competitive Radioligand Binding Assay

Scientific Rationale: This assay directly measures the ability of CP-141938 to displace a radiolabeled ligand from the NK1 receptor. It is a fundamental assay to determine the affinity (Ki) of the compound for its target.

Protocol:

  • Cell Culture: Utilize a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells). Culture the cells to 80-90% confluency in appropriate media.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a high-affinity radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or a synthetic antagonist), and varying concentrations of CP-141938.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting and Scintillation Counting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the CP-141938 concentration. Determine the IC50 value (the concentration of CP-141938 that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
CP-141938[Insert experimental value][Insert calculated value]
Reference Antagonist[Insert experimental value][Insert calculated value]
Calcium Mobilization Assay

Scientific Rationale: The NK1 receptor is a Gq-coupled GPCR. Upon activation by Substance P, it stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i). A functional antagonist like CP-141938 will block this Substance P-induced calcium influx.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Agonist Stimulation & Data Acquisition Seed NK1-expressing cells Seed NK1-expressing cells Load with calcium-sensitive dye Load with calcium-sensitive dye Seed NK1-expressing cells->Load with calcium-sensitive dye Pre-incubate with CP-141938 Pre-incubate with CP-141938 Load with calcium-sensitive dye->Pre-incubate with CP-141938 Stimulate with Substance P Stimulate with Substance P Pre-incubate with CP-141938->Stimulate with Substance P Measure fluorescence Measure fluorescence Stimulate with Substance P->Measure fluorescence

Caption: Workflow for the Calcium Mobilization Assay.

Protocol:

  • Cell Culture: Plate NK1 receptor-expressing cells in black-walled, clear-bottom 96-well plates and grow overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer. Incubate in the dark at 37°C.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of CP-141938 to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation and Measurement: Use a fluorescence plate reader equipped with an automated injection system to add a fixed concentration of Substance P to each well. Simultaneously, measure the fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the Substance P response against the logarithm of the CP-141938 concentration to determine the IC50 value.

cAMP Accumulation Assay

Scientific Rationale: While primarily Gq-coupled, NK1 receptor activation can also influence adenylyl cyclase activity and cyclic AMP (cAMP) levels in some cellular contexts, often through crosstalk with other signaling pathways. This assay can provide a more comprehensive understanding of the functional consequences of NK1 receptor antagonism by CP-141938.

Signaling Pathway:

G Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Activates CP-141938 CP-141938 CP-141938->NK1 Receptor Inhibits Gq Gq NK1 Receptor->Gq Activates Adenylyl Cyclase Adenylyl Cyclase Gq->Adenylyl Cyclase Modulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP

Caption: NK1 Receptor Signaling and its Modulation.

Protocol:

  • Cell Culture: Seed NK1 receptor-expressing cells in a 96-well plate and culture overnight.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Incubation: Add varying concentrations of CP-141938 to the wells.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of Substance P (and often forskolin, a direct activator of adenylyl cyclase, to potentiate the signal).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the percentage of inhibition of the Substance P-induced cAMP accumulation against the logarithm of the CP-141938 concentration to determine the IC50 value.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the data generated, each protocol should be designed as a self-validating system:

  • Positive and Negative Controls: Include a known potent and selective NK1 receptor antagonist as a positive control and a vehicle-only control as a negative control in every experiment.

  • Agonist Dose-Response: Determine the EC50 of Substance P in each cell line to ensure the health and responsiveness of the cells. Assays should be performed using an agonist concentration at or near its EC80 to provide a robust signal window for antagonist inhibition.

  • Data Reproducibility: All experiments should be performed in at least triplicate, and key findings should be replicated in independent experiments.

Conclusion

The recommended cell-based assays provide a robust framework for the in-depth characterization of CP-141938 as a neurokinin-1 receptor antagonist. By systematically evaluating its binding affinity and functional antagonism of key signaling pathways, researchers can gain critical insights into its pharmacological properties, which are essential for its continued development as a potential therapeutic agent.

References

  • Beresford, I. J., et al. (2001). P-glycoprotein efflux at the blood-brain barrier mediates differences in brain disposition and pharmacodynamics between two structurally related neurokinin-1 receptor antagonists. The Journal of Pharmacology and Experimental Therapeutics, 299(1), 135–142. [Link]

Sources

Application Notes and Protocols for the Evaluation of CP-141938 in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Challenge of Pancreatic Cancer and the Role of Kinase Inhibitors

Pancreatic cancer, predominantly pancreatic ductal adenocarcinoma (PDAC), remains one of the most lethal malignancies worldwide, with a dismal 5-year survival rate.[1][2] The aggressive nature of this disease is, in part, driven by a complex and dysregulated network of intracellular signaling pathways that promote uncontrolled cell proliferation, survival, and metastasis.[3][4][5][6][7]

Key signaling cascades frequently altered in pancreatic cancer include the KRAS, PI3K/AKT/mTOR, MAPK, TGF-β, and Notch pathways.[4][6][7] The high prevalence of mutations in genes like KRAS (found in over 90% of cases) underscores the dependency of these tumors on specific signaling nodes for their growth and survival.[4][5] This dependency presents a therapeutic vulnerability that can be exploited by targeted therapies, such as small molecule kinase inhibitors.[8][9]

Kinase inhibitors function by blocking the activity of specific kinases, enzymes that play a crucial role in signal transduction.[8] By doing so, they can interrupt the aberrant signaling that drives cancer progression, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[8] This document provides a comprehensive guide for the preclinical evaluation of CP-141938, a putative kinase inhibitor, in relevant pancreatic cancer models. The following protocols and insights are designed to enable a thorough investigation of its therapeutic potential, from initial in vitro characterization to in vivo efficacy studies.

I. In Vitro Evaluation of CP-141938

The initial phase of evaluating a novel compound involves a series of in vitro assays to determine its biological activity and mechanism of action in pancreatic cancer cell lines.

A. Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining relevant and translatable data. A panel of well-characterized human pancreatic cancer cell lines should be used to account for the heterogeneity of the disease.

Cell LineKey CharacteristicsRecommended Use
PANC-1 KRAS, TP53 mutations; highly aggressive and undifferentiated.General screening, studies on aggressive phenotypes.
MiaPaCa-2 KRAS, TP53 mutations; known for high metastatic potential.Invasion and metastasis assays.
AsPC-1 KRAS, SMAD4 mutations; forms well-differentiated tumors.Studies on therapies targeting specific mutations.
BxPC-3 Wild-type KRAS, TP53 mutation; more responsive to some therapies.Investigating KRAS-independent mechanisms.
Capan-1 KRAS, BRCA2 mutations; suitable for studies on DNA repair inhibitors.Exploring synthetic lethality approaches.

A comprehensive list of pancreatic cancer cell lines for xenograft models is available.[10]

B. Experimental Workflow for In Vitro Studies

The following diagram outlines the logical flow of in vitro experiments to characterize the efficacy and mechanism of action of CP-141938.

in_vitro_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_phenotype Phenotypic Assays cluster_conclusion Decision Point start CP-141938 viability Cell Viability Assay (IC50 Determination) start->viability western Western Blot (Target Phosphorylation) viability->western apoptosis Apoptosis Assay viability->apoptosis cell_cycle Cell Cycle Analysis viability->cell_cycle migration Migration/Invasion Assay western->migration colony Colony Formation Assay western->colony go_nogo Proceed to In Vivo Studies? apoptosis->go_nogo cell_cycle->go_nogo migration->go_nogo colony->go_nogo

Caption: Workflow for in vitro evaluation of CP-141938.

C. Detailed Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-141938 in a panel of pancreatic cancer cell lines.

Principle: These colorimetric assays measure the metabolic activity of viable cells.[11] Metabolically active cells reduce a tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of living cells.[11]

Protocol:

  • Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11][12] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of CP-141938 in culture medium. A common starting concentration for novel kinase inhibitors is 10 mM in DMSO, which is then diluted to working concentrations.[13] Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.[11]

  • Incubation: Incubate the plate for 48-72 hours.[13]

  • Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or a commercially available MTS/WST-1 reagent to each well.[11][12] Incubate for 1-4 hours at 37°C.[11][12]

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1, 570 nm for MTT) using a microplate reader.[11][14]

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the log-concentration of CP-141938. Use a non-linear regression model to calculate the IC50 value.

Objective: To determine if CP-141938 inhibits the phosphorylation of its intended kinase target and downstream effectors.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture.[15] Using phospho-specific antibodies, it can be determined if a kinase inhibitor is blocking the phosphorylation of its target.[16][17]

Protocol:

  • Cell Lysis: Plate cells and treat with CP-141938 at concentrations around the IC50 value for a short duration (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[15][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Add an equal volume of 2x Laemmli sample buffer to a standardized amount of protein (e.g., 20-30 µg) and heat at 95°C for 5 minutes to denature the proteins.[15][18]

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[15][18] BSA is preferred over milk for phospho-protein detection to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-TARGET, anti-total-TARGET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[15][18]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[15][18]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

II. In Vivo Evaluation of CP-141938

Promising in vitro results should be followed by in vivo studies to assess the anti-tumor efficacy and tolerability of CP-141938 in a living organism.

A. Rationale for Model Selection

Patient-derived xenograft (PDX) models, where a patient's tumor is directly implanted into an immunodeficient mouse, are often preferred as they better recapitulate the heterogeneity and microenvironment of human tumors compared to cell line-derived xenografts.[19] However, cell line-derived xenografts are still widely used for initial efficacy studies due to their lower cost and faster turnaround time.[20] Orthotopic models, where tumor cells are implanted into the corresponding organ (the pancreas in this case), are more clinically relevant than subcutaneous models as they allow for the study of metastasis.[21]

B. Experimental Workflow for In Vivo Studies

The following diagram illustrates the key stages of an in vivo efficacy study.

in_vivo_workflow start Select Pancreatic Cancer Model (e.g., PANC-1 Xenograft) implant Implant Tumor Cells (Subcutaneous or Orthotopic) start->implant growth Monitor Tumor Growth implant->growth randomize Randomize Mice into Treatment Groups (when tumors reach ~100-150 mm³) growth->randomize treatment Administer CP-141938 or Vehicle randomize->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., tumor size limit, study duration) monitoring->endpoint analysis Tumor Excision and Analysis (Histology, Western Blot) endpoint->analysis signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response EGFR EGFR KRAS KRAS EGFR->KRAS GPCR GPCR GPCR->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, CREB) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Response Proliferation, Survival, Metastasis Transcription->Response

Caption: Simplified KRAS signaling pathways in pancreatic cancer.

IV. Conclusion and Future Directions

The protocols and guidelines presented in this document provide a robust framework for the preclinical evaluation of CP-141938 in pancreatic cancer models. A systematic approach, starting with in vitro characterization and progressing to in vivo efficacy studies, is crucial for determining the therapeutic potential of this novel kinase inhibitor.

Positive results from these studies would warrant further investigation, including combination studies with standard-of-care chemotherapies like gemcitabine, [22]detailed pharmacokinetic and pharmacodynamic modeling, and evaluation in more complex models such as orthotopic or genetically engineered mouse models. Ultimately, a thorough and well-executed preclinical evaluation is the foundation for the successful clinical development of new targeted therapies for pancreatic cancer.

References

  • Abcam. Western blot for phosphorylated proteins.
  • El-Rayes, B. F., & Philip, P. A. (2007). Small molecule tyrosine kinase inhibitors in pancreatic cancer. Therapeutics and Clinical Risk Management, 3(4), 717–723. Available from: [Link]

  • Pancreatic Cancer Action Network. The Importance of Good Communication: Cell Signaling and How it Relates to Cancer. Available from: [Link]

  • National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. Available from: [Link]

  • Yeo, C. J., Cameron, J. L., Lillemoe, K. D., Sitzmann, J. V., Hruban, R. H., Goodman, S. N., Dooley, W. C., Coleman, J., & Pitt, H. A. (1995). Pancreaticoduodenectomy for cancer of the head of the pancreas. 201 patients. Annals of Surgery, 221(6), 721–733. Available from: [Link]

  • Heitjan, D. F. (2010). Biology, Models, and the Analysis of Tumor Xenograft Experiments. Clinical Cancer Research, 16(23), 5609–5611. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Owusu, M., et al. (2025). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. Nature Communications. Available from: [Link]

  • Altogen Labs. Pancreatic Cancer Xenograft. Available from: [Link]

  • Investigating underlying molecular mechanisms, signaling pathways, emerging therapeutic approaches in pancreatic cancer. Frontiers in Oncology. Available from: [Link]

  • ClinicalTrials.gov. The PLATINUM Trial: Optimizing Chemotherapy for the Second-Line Treatment of Metastatic BRCA1/2 or PALB2-Associated Metastatic Pancreatic Cancer. Available from: [Link]

  • Singh, S., et al. (2023). Multifaceted Effects of Kinase Inhibitors on Pancreatic Cancer Cells Reveals Pivotal Entities with Therapeutic Implications. International Journal of Molecular Sciences, 24(12), 10203. Available from: [Link]

  • Welsh, A. W., et al. (2024). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Clinical Cancer Research, 30(13), 2636–2649. Available from: [Link]

  • Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Available from: [Link]

  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. Available from: [Link]

  • Monarch Initiative. malignant pancreatic neoplasm MONDO:0009831. Available from: [Link]

  • St-Pierre, Y. (2011). Modeling the Tumor Growth Profiles in Xenograft Experiments—Letter. Clinical Cancer Research, 17(10), 3426. Available from: [Link]

  • Pancreatic Cancer Action Network. Cell Signaling. Available from: [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available from: [Link]

  • Pancreapedia. In vivo Mouse Models of Pancreatic Ductal Adenocarcinoma. Available from: [Link]

  • Iliopoulos, D., et al. (2010). A Review of Kinases Implicated in Pancreatic Cancer. Pancreatology, 10(1), 1-10. Available from: [Link]

  • Bain, J., et al. (2011). A Novel Small-Molecule Inhibitor of Protein Kinase D Blocks Pancreatic Cancer Growth In vitro and In vivo. Molecular Cancer Therapeutics, 10(6), 1008-1018. Available from: [Link]

  • Creative Biolabs. Pancreatic Cancer Overview. Available from: [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available from: [Link]

  • Rodallec, A., et al. (2022). Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLOS ONE, 17(9), e0274886. Available from: [Link]

  • Zhang, X., et al. (2019). Generation and application of patient-derived xenograft models in pancreatic cancer research. Chinese Medical Journal, 132(22), 2723–2731. Available from: [Link]

  • Witt, R. C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17757–17767. Available from: [Link]

  • Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. Available from: [Link]

  • The Role of Signaling Pathways in Pancreatic Cancer Targeted Therapy. American Journal of Clinical Oncology. Available from: [Link]

  • Day, C. P., et al. (2016). Patient-derived xenograft (PDX) tumors increase growth rate with time. Oncotarget, 7(9), 9631–9637. Available from: [Link]

  • Puckett, Y., & Garfield, K. (2024). Pancreatic Cancer. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Park, S., et al. (2026). Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis. Journal of the American Chemical Society. Available from: [Link]

  • Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models. Cancers. Available from: [Link]

  • Health.mil. Pancreatic Cancer. Available from: [Link]

  • Zhang, Z., et al. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Computational and Structural Biotechnology Journal, 7(8), e201307002. Available from: [Link]

  • Ferri, V., et al. (2021). Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection. Journal of Visualized Experiments, (176), e63051. Available from: [Link]

Sources

Technical Deep Dive: CP-141938 as a Selective 5-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

CP-141938 (Chemical Formula: C₂₁H₂₉N₃O₃S) is a potent, selective, and orally active inhibitor of 5-Lipoxygenase (5-LOX) . Unlike cyclooxygenase (COX) inhibitors which target prostaglandin synthesis, CP-141938 specifically targets the leukotriene pathway. It is primarily utilized in research regarding asthma, allergic rhinitis, and inflammatory disorders where leukotrienes (LTB₄, LTC₄, LTD₄) act as primary mediators.

Biological Mechanism

The 5-LOX enzyme catalyzes the two-step conversion of Arachidonic Acid (AA) into Leukotriene A₄ (LTA₄).[1][2][3]

  • Oxygenation: AA is oxygenated to 5-HPETE.[1][3][4]

  • Dehydration: 5-HPETE is dehydrated to the unstable epoxide LTA₄.[1]

CP-141938 functions by binding to the 5-LOX active site (often interacting with the non-heme iron moiety or competing with the substrate), effectively halting the cascade before the formation of the potent chemotactic agent LTB₄ and the cysteinyl leukotrienes (CysLTs).

Pathway Visualization

The following diagram illustrates the specific intervention point of CP-141938 within the Eicosanoid pathway.

G AA Arachidonic Acid FiveHPETE 5-HPETE AA->FiveHPETE Oxygenation FiveLOX 5-Lipoxygenase (Enzyme) CP141938 CP-141938 (INHIBITOR) CP141938->FiveLOX Blocks Activity LTA4 Leukotriene A4 (Unstable Epoxide) FiveHPETE->LTA4 Dehydration LTB4 Leukotriene B4 (Chemotaxis) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (Bronchoconstriction) LTA4->LTC4 LTC4 Synthase

Figure 1: CP-141938 intercepts the Arachidonic Acid cascade at the 5-LOX step, preventing Leukotriene formation.

Application Note: In Vitro Characterization

Rationale: Whole Blood vs. Isolated Enzyme

While isolated enzyme assays are useful for kinetic studies, Human Whole Blood (HWB) assays are the "gold standard" for 5-LOX inhibitors like CP-141938.

  • Why? 5-LOX inhibitors are lipophilic and often exhibit high plasma protein binding (>99%). Assays using purified enzymes often yield nanomolar IC₅₀ values that do not translate to in vivo efficacy. The HWB assay accounts for protein binding, providing a physiologically relevant potency shift (often to the micromolar range).

Protocol: Ex Vivo LTB₄ Inhibition in Human Whole Blood

Objective: Measure the inhibition of LTB₄ synthesis in blood stimulated with Calcium Ionophore A23187.

Materials
  • Fresh human blood (Heparinized).

  • CP-141938 (Stock solution in DMSO).

  • Calcium Ionophore A23187 (Sigma).

  • ELISA or LC-MS/MS kit for LTB₄ quantification.

  • Incubator (37°C).

Step-by-Step Methodology
  • Preparation:

    • Collect venous blood into heparinized tubes.

    • Prepare serial dilutions of CP-141938 in DMSO. Ensure final DMSO concentration in blood is <0.5% to avoid cytotoxicity.

  • Pre-Incubation:

    • Aliquot 500 µL of blood into reaction tubes.

    • Add 2 µL of CP-141938 dilution (or vehicle control) to each tube.

    • Incubate at 37°C for 15 minutes . This allows the drug to equilibrate with plasma proteins and enter leukocytes.

  • Stimulation:

    • Add Calcium Ionophore A23187 (Final concentration: 30 µM) to initiate the arachidonic acid cascade.

    • Incubate at 37°C for 30 minutes .

  • Termination:

    • Place tubes immediately on ice.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.

  • Quantification:

    • Harvest plasma supernatant.

    • Quantify LTB₄ levels using ELISA or LC-MS/MS.

    • Calculation: % Inhibition =

      
      .
      

Application Note: In Vivo Pharmacodynamics

Model: Arachidonic Acid-Induced Ear Edema (Mouse)

Rationale: This is a rapid screening model. Topical application of Arachidonic Acid (AA) induces immediate vasodilation and edema mediated specifically by 5-LOX products (leukotrienes). COX inhibitors (like indomethacin) are less effective in this specific model, making it highly specific for CP-141938 validation.

Protocol Workflow

Workflow Start Baseline Measure (Ear Thickness) Dose Administer CP-141938 (Oral/Topical) Start->Dose Wait Wait 1hr (Absorption) Dose->Wait Induce Apply AA (Topical) Wait->Induce Measure Measure Edema (1hr post-AA) Induce->Measure

Figure 2: Workflow for the AA-induced ear edema model.

Methodology
  • Animals: Male Balb/c mice (20-25g).

  • Drug Administration:

    • Administer CP-141938 orally (p.o.) 1 hour prior to challenge. Typical dose range: 1–30 mg/kg suspended in 0.5% methylcellulose.

  • Challenge:

    • Apply 20 µL of Arachidonic Acid (dissolved in acetone) to the inner and outer surface of the right ear.

    • Apply acetone vehicle to the left ear (control).

  • Measurement:

    • Exactly 60 minutes post-challenge, measure ear thickness using a digital micrometer.

    • Alternatively, sacrifice mice, punch a 6mm disc from each ear, and weigh the tissue.

  • Data Analysis:

    • Edema = (Right Ear Weight/Thickness) - (Left Ear Weight/Thickness).

    • Calculate ED₅₀ based on dose-response inhibition.

Data Summary & Handling

Expected Potency Profile
Assay TypeParameterTypical Value RangeNotes
Recombinant 5-LOX IC₅₀10 - 100 nMHigh potency in absence of protein.
Human Whole Blood IC₅₀0.5 - 5.0 µMShift due to Plasma Protein Binding (PPB).
In Vivo (Ear Edema) ED₅₀3 - 10 mg/kg (p.o.)Oral efficacy confirms bioavailability.
Solubility & Storage
  • Solubility: CP-141938 is soluble in DMSO (>25 mg/mL) and Ethanol. It is poorly soluble in water.

  • Storage: Store solid at -20°C. DMSO stocks should be aliquoted and stored at -80°C to prevent freeze-thaw degradation. Protect from light.

References

  • PubMed (NIH). The biology of 5-lipoxygenase: function, structure, and regulatory mechanisms. [Link]

  • ResearchGate. Inhibition of arachidonic acid-induced ear edema as a model for assessing topical anti-inflammatory compounds. [Link]

  • PubChem. Arachidonate 5-lipoxygenase (Target Interactions). [Link]

  • MDPI. Lipoxygenase Inhibition by Plant Extracts and Compounds (General Assay Protocols). [Link]

Sources

Application Note: Handling, Storage, and Experimental Protocols for CP 141938

Author: BenchChem Technical Support Team. Date: February 2026

Product Overview & Scientific Context

CP 141938 is a potent, selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. However, in contemporary pharmaceutical research, it is most frequently utilized as a reference probe for P-glycoprotein (P-gp/MDR1) efflux .

Unlike many central nervous system (CNS) drugs designed to penetrate the blood-brain barrier (BBB), CP 141938 is a high-affinity substrate for the P-gp efflux transporter. This characteristic makes it an industry-standard "negative control" in BBB penetration studies; it exhibits low brain exposure in wild-type subjects but high brain exposure in P-gp knockout models or when co-administered with P-gp inhibitors.

Key Applications
  • Transporter Liability Screening: Validating in vitro P-gp efflux assays (e.g., MDCK-MDR1 or Caco-2).

  • BBB Integrity Studies: Assessing the functional status of P-gp at the blood-brain barrier in vivo.

  • NK1 Pharmacology: Investigating Substance P-mediated signaling in peripheral tissues where P-gp does not limit access.

Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyDetail
Chemical Name N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methyl-methanesulfonamide
CAS Number 182822-62-4
Molecular Formula C₂₁H₂₉N₃O₃S
Molecular Weight 403.54 g/mol
Physical State White to off-white solid powder
Solubility Soluble in DMSO (>20 mg/mL); Ethanol (Moderate); Poorly soluble in water
P-gp Status High-affinity Substrate (Efflux Ratio > 10 in MDCK-MDR1)

Handling and Storage Guidelines

Receiving and Long-Term Storage
  • Powder: Upon receipt, store the lyophilized powder at -20°C . Desiccate to prevent moisture absorption. Stable for >2 years if kept dry and frozen.

  • Stock Solutions: Prepare stock solutions in 100% anhydrous DMSO .

    • Stability:[1][2] Aliquots stored at -80°C are stable for up to 6 months. Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended).

    • Concentration: A standard stock concentration of 10 mM or 25 mg/mL is recommended for ease of dilution.

Solubilization Protocol (Stock Preparation)
  • Weigh the desired amount of CP 141938 (e.g., 10 mg).

  • Calculate the volume of DMSO required for a 25 mg/mL stock:

    • Volume (mL) = Mass (mg) / 25

    • Example: For 10 mg, add 400 µL of anhydrous DMSO.

  • Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Visual Check: The solution must be completely clear and colorless.

Experimental Protocols

Protocol A: In Vitro P-gp Efflux Assay (MDCK-MDR1)

Objective: To verify P-gp transport activity using CP 141938 as a positive control substrate.

Materials:

  • MDCK-MDR1 (transfected) and MDCK-WT (wild type) cell monolayers.

  • Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.

  • CP 141938 Working Solution: 1 µM in Transport Buffer (0.1% DMSO final).

Procedure:

  • Preparation: Seed cells on Transwell® inserts (0.4 µm pore size) and culture for 4–5 days to form a confluent monolayer (TEER > 200 Ω·cm²).[3][4][5][6][7][8][2][9]

  • Equilibration: Wash monolayers twice with pre-warmed Transport Buffer (37°C). Incubate for 30 min.

  • Dosing:

    • Apical to Basolateral (A→B): Add 1 µM CP 141938 to the Apical chamber; blank buffer to Basolateral.

    • Basolateral to Apical (B→A): Add 1 µM CP 141938 to the Basolateral chamber; blank buffer to Apical.

  • Transport: Incubate at 37°C with shaking (60 rpm) for 60–90 minutes.

  • Sampling: Collect 50 µL aliquots from the receiver compartments.

  • Analysis: Quantify CP 141938 via LC-MS/MS.

  • Calculation: Calculate the Efflux Ratio (ER):

    
    
    
    • Validation Criteria: CP 141938 should exhibit an ER > 10 in MDR1 cells and ER ≈ 1 in WT cells.

Protocol B: In Vivo BBB Penetration Study (Rat)

Objective: To demonstrate P-gp mediated restriction of brain entry.

Vehicle Formulation:

  • Recommended: 5% DMSO + 5% Tween 80 + 90% Saline (0.9% NaCl).

  • Note: Avoid high concentrations of surfactants (e.g., >10% Cremophor) as they can inhibit P-gp and confound results.

Dosing Strategy:

  • Subjects: Male Sprague-Dawley rats (250–300 g).

  • Preparation: Dilute DMSO stock into warm saline/Tween mixture while vortexing to prevent precipitation. Target concentration: 0.6 mg/mL.

  • Administration: Administer 3 mg/kg via Subcutaneous (SC) injection.

    • Why SC? SC administration provides a sustained absorption phase, useful for equilibration studies (Smith et al., 2001).

  • Sampling:

    • Collect plasma and whole brain samples at 1 hour post-dose (approximate Tmax).

  • Analysis:

    • Homogenize brain tissue in PBS. Extract drug using acetonitrile precipitation.

    • Calculate the Brain-to-Plasma (

      
      ) ratio.
      
    • Expected Result:

      
       (Wild Type) vs. 
      
      
      
      (P-gp Knockout or with inhibitor).

Mechanistic Visualization

The following diagram illustrates the mechanism by which P-glycoprotein prevents CP 141938 from accumulating in the brain, effectively "pumping" it back into the blood.

Pgp_Efflux_Mechanism cluster_blood Systemic Circulation (Blood) cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma (CNS) CP_Blood CP 141938 (Free Fraction) CP_Cell CP 141938 (Intracellular) CP_Blood->CP_Cell Passive Diffusion (Lipophilic) Pgp P-glycoprotein (ABCB1 Transporter) Pgp->CP_Blood Active Efflux (ATP-Dependent) CP_Cell->Pgp Substrate Binding CP_Brain CP 141938 (Target Site) CP_Cell->CP_Brain Restricted Entry NK1 NK1 Receptor (Blocked) CP_Brain->NK1 No Occupancy (Due to Efflux)

Figure 1: Mechanism of P-glycoprotein (ABCB1) mediated efflux at the Blood-Brain Barrier. CP 141938 passively diffuses into endothelial cells but is actively transported back into the blood by P-gp, preventing significant CNS accumulation.

Troubleshooting & FAQ

Q: My stock solution precipitated upon adding saline. What happened? A: CP 141938 is lipophilic.[4] If you add saline too quickly to the DMSO stock, it will "crash out."

  • Solution: Pre-mix the DMSO stock with Tween 80 (surfactant) before slowly adding the saline with constant vortexing.

Q: Can I use CP 141938 to block NK1 receptors in the brain? A: Generally, no . Because it is a P-gp substrate, it does not reach effective concentrations in the brain of wild-type animals. Use a brain-penetrant NK1 antagonist (e.g., Aprepitant or CP-99,994) for CNS studies. CP 141938 is best used as a peripheral antagonist or a P-gp probe.

Q: What is the difference between CP 141938 and Ciproxifan? A: They are completely different compounds. CP 141938 is an NK1 antagonist (Pfizer). Ciproxifan is an H3 receptor antagonist . Do not confuse them.

References

  • Smith, B. J., et al. (2001). "P-glycoprotein efflux at the blood-brain barrier mediates differences in brain disposition and pharmacodynamics between two structurally related neurokinin-1 receptor antagonists." Journal of Pharmacology and Experimental Therapeutics, 298(3), 1252-1259.

  • Liu, X., et al. (2005). "Use of a physiologically based pharmacokinetic model to study the time to reach brain equilibrium: an experimental analysis of the role of blood-brain barrier permeability, plasma protein binding, and brain tissue binding." Journal of Pharmacology and Experimental Therapeutics, 313(3), 1254-1262.

  • Doran, A., et al. (2005). "The impact of P-glycoprotein on the disposition of drugs targeted for indications of the central nervous system: evaluation using the MDR1A/1B knockout mouse model." Drug Metabolism and Disposition, 33(1), 165-174.

Sources

Troubleshooting & Optimization

Technical Support Center: CP-141938 Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Physicochemical Profile

CP-141938 (CAS: 182822-62-4) is a potent, selective Neurokinin-1 (NK1) receptor antagonist and a well-characterized P-glycoprotein (P-gp/MDR1) substrate .[1] It is frequently used in ADME studies to evaluate blood-brain barrier (BBB) efflux mechanisms.

Researchers often encounter insolubility issues because CP-141938 is a lipophilic, basic compound. It exists primarily as a cation at physiological pH but possesses a rigid structural core that favors crystallization over aqueous solvation. Successful application requires strict adherence to solvent-specific protocols to prevent "crashing out" (precipitation) during serial dilutions.[1]

Key Chemical Properties
PropertyDataRelevance to Solubility
Molecular Weight 403.54 g/mol Moderate size; diffusion-limited if aggregated.[1][2]
Formula C₂₁H₂₉N₃O₃SContains sulfonamide and piperidine moieties.[1][2][3]
pKa (Calculated) ~9.2 (Piperidine N)Basic .[1][2] Higher solubility in acidic media (pH < 5). Poor solubility at neutral/basic pH.
LogP / LogD ~2.5 – 3.5Lipophilic .[1][2] Requires organic co-solvents (DMSO, EtOH).
Primary Issue Aqueous PrecipitationRapidly precipitates when DMSO stock is added to PBS or media (pH 7.4).[1][2]

Diagnostic Q&A: Troubleshooting Insolubility

Scenario A: "My stock solution has visible particles."

Q: I tried dissolving the powder directly in water or PBS, but it floats or clumps. Why? A: CP-141938 is a lipophilic free base (or salt with lipophilic character).[1] It is hydrophobic . Water molecules cannot break the crystal lattice energy without assistance.

  • The Fix: Never add water directly to the solid. You must create a concentrated stock solution in 100% DMSO (Dimethyl Sulfoxide) first.

  • Standard: Prepare a 10 mM to 25 mM stock in anhydrous DMSO. Vortex vigorously for 30 seconds. If particles persist, warm the vial to 37°C for 5 minutes. Sonication (40 kHz) for 2 minutes is also effective.

Scenario B: "The solution turned cloudy upon dilution."

Q: I have a clear DMSO stock, but when I dilute it into cell culture media (DMEM) or buffer, it precipitates immediately. A: This is "solvent shock." The rapid change in polarity causes the hydrophobic compound to aggregate before it can disperse.

  • The Fix (Stepwise Dilution): Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Perform an intermediate dilution using 100% Ethanol or a 1:1 DMSO:PBS mix (if stability allows) to step down the concentration.

    • Alternatively, add the DMSO stock dropwise to the vortexing media, rather than adding media to the DMSO.

    • Critical Limit: Keep final DMSO concentration < 0.5% (v/v) for solubility, though < 0.1% is preferred for cell toxicity. If 10 µM is your target, ensure your stock is sufficiently concentrated (e.g., 10 mM) to allow a 1:1000 dilution.

Scenario C: "In vivo formulation failed (clogged needle)."

Q: Can I use DMSO for animal injections? A: High % DMSO is toxic. For in vivo work (SC/IP/IV), you need a vehicle that maintains solubility without toxicity.

  • The Fix: Use a solubilizing vehicle system.

    • Recommended Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline (or 0.5% Methylcellulose).[1]

    • Protocol: Dissolve CP-141938 in DMSO first. Add Tween-80 and vortex.[1] Then slowly add warm saline while vortexing. If it clouds, acidify slightly with 0.1N HCl (converting the piperidine to its salt form) before adding the bulk saline.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of Stable 10 mM Stock Solution

Valid for: In vitro assays (IC50, efflux studies)

  • Weighing: Accurately weigh 4.04 mg of CP-141938 powder.

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (≥99.9%).

    • Note: Avoid using "wet" DMSO (hygroscopic), as water content reduces solubility.

  • Solubilization:

    • Vortex at max speed for 30 seconds.

    • Inspect visually. If clear, proceed.

    • If cloudy, sonicate in a water bath at room temperature for 2 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastics that leach) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.[1]

Protocol 2: "Spike" Method for Cell Culture (Avoiding Precipitation)

Valid for: HEK293, MDCK-MDR1, or Caco-2 assays

  • Calculate: Determine the volume of stock needed for Final Concentration (

    
    ).
    
    • Example: Target

      
       in 10 mL media.
      
    • Stock = 10 mM. Dilution Factor = 10,000x.

    • Problem: Pipetting 1 µL into 10 mL is inaccurate.

  • Intermediate Step (The "Bridge"):

    • Dilute 10 mM Stock 1:100 in media/buffer to make a 100 µM Working Solution .

    • Technique: Place 990 µL of media in a tube. While vortexing, inject 10 µL of Stock into the center of the liquid (do not touch walls).

  • Final Dilution:

    • Dilute the 100 µM Working Solution 1:100 into the final assay plate/well to achieve 1 µM .

    • Final DMSO content: 0.01% (Safe for cells).

Visual Troubleshooting Guides

Figure 1: Solubility Decision Tree

Caption: Logical workflow for determining the correct solvent system based on experimental application.

SolubilityTree Start Start: CP-141938 Solid SolventChoice Select Primary Solvent Start->SolventChoice Water Water/PBS SolventChoice->Water Avoid DMSO Anhydrous DMSO SolventChoice->DMSO Recommended Ethanol Ethanol (100%) SolventChoice->Ethanol Alternative Fail1 FAIL: Precipitation (Hydrophobic) Water->Fail1 Success1 Stock Solution (10-25 mM) DMSO->Success1 Ethanol->Success1 Lower Max Conc. AppChoice Select Application Success1->AppChoice InVitro In Vitro (Cells/Enzymes) AppChoice->InVitro InVivo In Vivo (Animal) AppChoice->InVivo DirectDil Direct Dilution > 1:1000 InVitro->DirectDil Risk of Crash SerialDil Serial Dilution (Intermediate Step) InVitro->SerialDil Best Practice Vehicle Vehicle Formulation: 5% DMSO / 5% Tween80 / Saline InVivo->Vehicle DirectDil->Fail1 If DMSO > 1%

[1]

Figure 2: Biological Mechanism & Efflux Context

Caption: CP-141938 pharmacokinetics.[1][4][5][6][7] The compound enters the brain but is actively pumped out by P-gp, necessitating precise solubility for accurate ADME measurement.

Mechanism cluster_0 CP-141938 Interaction Blood Blood Plasma (Free Drug) BBB Blood-Brain Barrier (Endothelial Cells) Blood->BBB Passive Diffusion (Lipophilic) BBB->Blood P-gp Efflux (Major Route) Brain Brain Parenchyma (Target: NK1 Receptor) BBB->Brain Entry Pgp P-gp Transporter (Efflux Pump) BBB->Pgp Brain->BBB Re-entry Pgp->Blood Active Transport

[1]

References

  • Smith, B. J., et al. (2001).[6] "P-glycoprotein efflux at the blood-brain barrier mediates differences in brain disposition and pharmacodynamics between two structurally related neurokinin-1 receptor antagonists."[1][4] Journal of Pharmacology and Experimental Therapeutics.

  • Liu, X., et al. (2006). "Evaluation of cerebrospinal fluid concentration and plasma free concentration as a surrogate measurement for brain free concentration."[3][6][8] Drug Metabolism and Disposition.

  • Pfizer Global Research and Development. (2006). "Microdialysis to Assess Free Drug Concentration in Brain."[5][6][9][10] ResearchGate Archive.

  • Summerfield, S. G., et al. (2007). "Improving the in vitro prediction of in vivo central nervous system penetration: integrating permeability, P-glycoprotein efflux, and free fractions in blood and brain." Journal of Pharmacology and Experimental Therapeutics.

Sources

Optimizing CP 141938 concentration for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing CP-141938 Concentration for Cell Culture

Executive Summary & Compound Profile

CP-141938 (Methoxy-3-[(2-phenyl-piperidinyl-3-amino)-methyl]-phenyl-N-methyl-methane-sulfonamide) is a high-affinity Neurokinin-1 (NK1) receptor antagonist . However, in cell culture and drug development, it is predominantly utilized as a model P-glycoprotein (P-gp/MDR1) substrate to assess blood-brain barrier (BBB) efflux liability.

Unlike its structural analog CP-122721, CP-141938 exhibits poor brain penetration in vivo specifically due to active P-gp efflux, making it a "gold standard" probe for validating P-gp expression in transfected cell lines (e.g., MDCK-MDR1, Caco-2).

Critical Optimization Parameters:

  • Primary Application: P-gp Efflux Transporter Assay.

  • Secondary Application: NK1 Receptor Antagonism (Pharmacology).[1][2][3][4][5]

  • Solubility: DMSO (Stock 10 mM).

  • Molecular Weight: 403.54 g/mol .

Application 1: P-gp Transporter Assays (MDCK-MDR1 / Caco-2)

This is the most common application. The goal is to select a concentration that provides a robust signal (LC-MS/MS detection) without saturating the transporter or causing cytotoxicity.

Q: What is the optimal working concentration for CP-141938 in bidirectional transport assays?

A: The industry standard optimal concentration is 5 µM.

Technical Rationale:

  • Signal-to-Noise: At 5 µM, CP-141938 provides sufficient mass for accurate quantification in the receiver compartment (using LC-MS/MS) even when transport is low (Apical-to-Basolateral).

  • Transporter Kinetics: P-gp (MDR1) generally has a

    
     (Michaelis constant) in the range of 10–50 µM for many substrates. Working at 5 µM  ensures you are in the linear range of transport kinetics (First-order rate), where the rate of efflux is directly proportional to concentration.
    
  • Saturation Avoidance: Concentrations >10 µM risk approaching saturation, which artificially lowers the observed Efflux Ratio (ER), leading to false negatives.

Protocol: Bidirectional Transport Optimization
StepParameterRecommended ConditionCausality / Note
1 Stock Prep 10 mM in DMSOStore at -20°C. Avoid freeze-thaw cycles.
2 Working Soln 5 µM in Transport Buffer (HBSS + 10 mM HEPES)Final DMSO content must be ≤ 0.1% to avoid membrane disruption.
3 Equilibration 37°C for 30 minPre-warm buffer to prevent temperature-shock induced tight junction opening.
4 Incubation 60 - 120 minutesCP-141938 permeates slowly; 1 hour is minimum for detectable receiver levels.
5 Sampling 50 µL from Donor (t=0, t=end) & Receiver (t=end)Required for Mass Balance calculation (See Section 4).
Expected Data Output (Validation Criteria)

If your system is working correctly (e.g., MDCK-MDR1 cells), CP-141938 should yield:

  • Papp (B→A): High (> 20 ×

    
     cm/s)
    
  • Papp (A→B): Low (< 2 ×

    
     cm/s)
    
  • Efflux Ratio (ER): > 10 (often > 20 in high-expression lines)

Application 2: NK1 Receptor Antagonism (Functional Assays)

If you are using CP-141938 to block Substance P signaling in neurons or transfected CHO/HEK cells, the concentration requirement differs significantly from transport assays.

Q: What concentration should I use to block NK1 receptors?

A: Start with a dose-response curve from 0.1 nM to 1 µM. The functional IC50 is typically in the low nanomolar range (1–10 nM).

  • For Complete Blockade: Use 100 nM to 1 µM . This is ~100x the

    
    , ensuring >99% receptor occupancy.
    
  • Warning: Do not use the 5 µM "transport concentration" for receptor binding assays unless intended, as off-target effects (non-specific binding) increase significantly above 1 µM.

Visualizing the Efflux Mechanism

The following diagram illustrates the kinetic pathway of CP-141938 in a polarized cell monolayer (e.g., MDCK-MDR1). Note the directional asymmetry caused by P-gp.

Pgp_Efflux_Mechanism Figure 1: Kinetic Pathway of CP-141938 in Polarized MDCK-MDR1 Cells Apical_Drug CP-141938 (Out) Intracellular_Drug CP-141938 (In) Apical_Drug->Intracellular_Drug Passive Diffusion Pgp P-gp Transporter (Efflux Pump) Intracellular_Drug->Pgp Substrate Binding Basal_Drug CP-141938 (In) Intracellular_Drug->Basal_Drug Passive Diffusion Pgp->Apical_Drug Active Efflux (ATP) Basal_Drug->Intracellular_Drug Passive Diffusion (Slow)

Troubleshooting & FAQs

Q: My Mass Balance (Recovery) is low (< 70%). Where is the compound going?

A: CP-141938 is lipophilic and can bind to plasticware.

  • Solution 1: Add 0.5% BSA (Bovine Serum Albumin) to the receiver compartment buffer. This acts as a "sink" to keep the lipophilic compound in solution after it crosses the membrane.

  • Solution 2: Use glass-coated plates or low-binding polypropylene plastics.

  • Solution 3: Optimize the wash step. Ensure you rinse the cell monolayer with ice-cold buffer at the end of the experiment and analyze the lysate to account for intracellular trapping.

Q: I see high efflux in my Wild-Type (WT) cells too. Is this normal?

A: No. This indicates endogenous transporter expression.

  • CP-141938 is highly selective for P-gp (MDR1). If you see efflux (ER > 2) in WT MDCK or Caco-2 cells, verify the passage number. High passage Caco-2 cells spontaneously upregulate P-gp.

  • Control Experiment: Run the assay with Zosuquidar (0.5 µM) or Cyclosporin A (10 µM) . If the efflux is abolished, it is P-gp mediated.

Q: Can I use CP-141938 to validate Blood-Brain Barrier (BBB) penetration in silico?

A: Yes, it is a reference standard for "Low Brain Penetration."

  • In brain slice assays, the unbound brain-to-plasma ratio (

    
    ) of CP-141938 is typically < 0.1 , indicating significant exclusion from the brain. If your novel compound behaves like CP-141938, it will likely fail to treat CNS targets but may be excellent for peripheral targets (avoiding CNS side effects).
    

References

  • Liu, X. et al. (2006).[6] "Evaluation of cerebrospinal fluid concentration and plasma free concentration as a surrogate measurement for brain free concentration."[6] Drug Metabolism and Disposition, 34(9), 1443-1447.

  • Mahar Doan, K. M. et al. (2002). "Passive permeability and P-glycoprotein-mediated efflux differentiate central nervous system (CNS) and non-CNS marketed drugs." Journal of Pharmacology and Experimental Therapeutics, 303(3), 1029-1037.

  • Feng, B. et al. (2008). "In vitro P-glycoprotein assays to predict the in vivo interactions of P-glycoprotein with drugs in the central nervous system." Drug Metabolism and Disposition, 36(2), 268-275.

Sources

Navigating the Stability of CP 141938: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for CP 141938. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the degradation issues and preventative measures associated with this compound. As a Senior Application Scientist, my goal is to equip you with the scientific understanding and field-proven techniques to ensure the integrity of your experiments and the reliability of your data. This resource is structured in a question-and-answer format to directly address the challenges you may encounter.

Understanding the Molecule: Inferred Structural Insights

While detailed proprietary data on CP 141938 is not publicly available, its designation and chemical formula (C21H29N3O3S) strongly suggest the presence of key functional groups known for specific stability profiles: a sulfonamide moiety and a piperidine ring. Our guidance is based on the well-established chemistry of these groups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a gradual loss of my compound's activity in my aqueous buffer over a few hours. What could be happening?

A1: Potential Issue: pH-related Hydrolysis and Oxidative Degradation.

The piperidine ring, a likely component of CP 141938, is susceptible to degradation in aqueous solutions, particularly under non-optimal pH conditions. The tertiary amine within the piperidine ring can be a site for oxidation, potentially leading to the formation of an N-oxide or even ring-opening products, rendering the compound inactive.[1]

Causality Explained:

  • Oxidation: In the presence of dissolved oxygen or trace metal ions in your buffer, the nitrogen atom in the piperidine ring can be oxidized. This is a common degradation pathway for cyclic amines.

  • Acid/Base Instability: While the sulfonamide group is generally stable, extreme pH conditions can promote hydrolysis, although this typically requires harsh conditions (e.g., strong acid and heat).[2] The overall stability of the molecule will be dictated by its most labile functional group, which in many cases is a cyclic amine like piperidine.

Preventative Measures & Troubleshooting:

  • Buffer Preparation:

    • De-gas your buffers: Before adding CP 141938, sparge your aqueous buffers with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Use High-Purity Water: Employ HPLC-grade or Milli-Q water to minimize trace metal contaminants that can catalyze oxidation.

    • Consider Chelating Agents: If you suspect metal ion contamination, the addition of a small amount of a chelating agent like EDTA (at a low, non-interfering concentration) can be beneficial.

  • pH Optimization:

    • Maintain a Neutral to Slightly Acidic pH: For many compounds containing piperidine, a pH range of 5.0 to 7.0 is often optimal for stability in aqueous solutions. It is advisable to perform a small-scale pH stability study for your specific experimental conditions.

    • Avoid Strongly Basic Conditions: High pH can accelerate the degradation of certain amine-containing structures.

  • Fresh is Best: Prepare your working solutions of CP 141938 fresh for each experiment whenever possible. If you must store aqueous solutions, even for a short period, do so at 2-8°C and protect them from light.

Q2: My stock solution of CP 141938 in DMSO shows reduced potency after being stored at room temperature on the benchtop for a week. Why?

A2: Potential Issue: Photodegradation and Thermal Stress.

Both piperidine and sulfonamide-containing compounds can be susceptible to degradation upon exposure to light, particularly UV light from ambient laboratory lighting or sunlight.[1] Additionally, prolonged storage at room temperature can contribute to thermal degradation.[3]

Causality Explained:

  • Photodegradation: UV light can provide the energy to initiate free-radical chain reactions. Aromatic rings and heteroatoms are often the sites of such photo-excitation, leading to bond cleavage and the formation of degradation products.

  • Thermal Degradation: While DMSO is a common and generally good solvent for stock solutions, room temperature storage can still provide enough energy over time to promote slow degradation of sensitive compounds. Piperidine rings can undergo thermal decomposition, although this is more significant at elevated temperatures.[3]

Preventative Measures & Troubleshooting:

  • Proper Stock Solution Storage:

    • Use Amber Vials: Always store your stock solutions in amber or other UV-blocking vials to protect them from light.

    • Aliquot and Freeze: Prepare small, single-use aliquots of your high-concentration stock solution in DMSO and store them at -20°C or -80°C. This minimizes freeze-thaw cycles, which can introduce moisture and potentially compromise compound stability.

  • Handling During Experiments:

    • Minimize Light Exposure: When preparing dilutions or adding the compound to your experimental setup, try to minimize prolonged exposure to direct, bright light.

    • Keep on Ice: When not in immediate use, keep your working dilutions on ice to slow down any potential degradation in aqueous buffers.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of CP 141938
  • Materials:

    • CP 141938 (solid)

    • Anhydrous DMSO (high purity)

    • Amber glass vials with Teflon-lined caps

    • Calibrated analytical balance

    • Sterile, low-binding pipette tips

  • Procedure:

    • Allow the vial of solid CP 141938 to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of CP 141938 in a sterile, controlled environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the compound is fully dissolved. A brief sonication in a room temperature water bath may be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in amber vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solutions
  • Materials:

    • CP 141938 stock solution (from Protocol 1)

    • High-purity (e.g., HPLC-grade) water

    • Appropriate buffer salts (e.g., phosphate, MES)

    • Inert gas (nitrogen or argon)

    • pH meter

  • Procedure:

    • Prepare your desired aqueous buffer.

    • De-gas the buffer by sparging with nitrogen or argon for 15-20 minutes.

    • Adjust the pH of the buffer to a neutral or slightly acidic range (e.g., pH 6.0-7.0).

    • Retrieve a single aliquot of the CP 141938 DMSO stock solution from the freezer and thaw it at room temperature.

    • Perform a serial dilution of the stock solution into your de-gassed, pH-adjusted buffer to achieve the final working concentration.

    • Use the freshly prepared working solution immediately.

Data Presentation

Table 1: General Stability Profile of Key Functional Groups (Inferred for CP 141938)

Functional GroupPotential Degradation PathwayKey Influencing FactorsPrevention Strategy
Piperidine Ring Oxidation (N-oxide, ring opening)Dissolved O2, metal ions, lightDe-gas buffers, use amber vials, store cold
Thermal DegradationElevated temperatureStore at -20°C or -80°C
Sulfonamide HydrolysisStrong acid/base, heatMaintain neutral pH, avoid high temperatures

Visualization of Potential Degradation

Diagram 1: Hypothetical Degradation Pathways of the Piperidine Moiety

A CP 141938 (Piperidine Moiety) B N-Oxide Derivative (Inactive) A->B Oxidation (e.g., O2, H2O2) C Ring-Opened Products (Inactive) A->C Further Oxidation/ Photodegradation

Caption: Potential oxidative degradation of the piperidine ring.

Diagram 2: Experimental Workflow for Minimizing Degradation

cluster_prep Preparation Phase cluster_exp Experimental Phase A Solid CP 141938 C Stock Solution (Amber Vial) A->C B Anhydrous DMSO B->C D Store at -80°C C->D E Thaw Single Aliquot D->E Retrieve for use G Fresh Working Solution E->G F De-gassed, pH-adjusted Aqueous Buffer F->G H Immediate Use in Experiment G->H

Sources

Technical Support Center: Interpreting Unexpected Results with CP-141938

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers

Welcome to the technical support center for CP-141938. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to navigate the complexities of using this p38 MAPK inhibitor in your research. This document is structured as a series of frequently asked questions (FAQs) to address common challenges and unexpected outcomes. We will delve into the causality behind these issues and provide validated protocols to ensure the integrity of your results.

Introduction to CP-141938 and the p38 MAPK Pathway

CP-141938 is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical mediator of cellular responses to a wide array of external stressors, including inflammatory cytokines, osmotic shock, and UV light.[1][2] This pathway plays a central role in regulating inflammation, apoptosis, cell cycle, and cell differentiation.[2][3]

The canonical p38 MAPK cascade begins with the activation of upstream kinases (MAPKKKs), which in turn phosphorylate and activate MKK3 and MKK6.[4] These kinases then phosphorylate p38 MAPK at specific threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[1] Activated p38 proceeds to phosphorylate a host of downstream targets, including transcription factors like ATF2 and MEF2, and other kinases like MAPKAPK-2 (MK2).[1][4] Given its central role in stress and inflammatory responses, pharmacological inhibition of p38 is a key strategy in both basic research and clinical investigation.[5][6]

However, as with any targeted inhibitor, experiments with CP-141938 can yield unexpected results. This guide will help you troubleshoot these situations methodically.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm not observing the expected decrease in downstream p38 signaling (e.g., phospho-MK2 levels) after treating my cells with CP-141938. Is the inhibitor not working?

This is a common issue that can stem from several factors, ranging from the compound itself to the experimental setup. Let's break down the troubleshooting process.

Before questioning the biological system, it's crucial to confirm the inhibitor is active.

  • Solubility and Storage: Confirm that CP-141938 was dissolved in an appropriate solvent (e.g., DMSO) and stored under the recommended conditions (typically -20°C or -80°C). Improper storage can lead to degradation.

  • Working Concentration: Are you using an effective concentration? The IC50 of an inhibitor can vary significantly between a cell-free biochemical assay and a cell-based assay. A typical starting point for cell-based assays is 1-10 µM. It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell type and stimulus.

  • Preparation of Aliquots: Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best practice to create single-use aliquots.

If the compound is handled correctly, the next step is to scrutinize the experimental model.

  • Baseline p38 Activity: Is the p38 pathway robustly activated in your model system? Many cell lines have low basal p38 activity. Inhibition can only be observed if the pathway is first stimulated. Common stimuli include Lipopolysaccharide (LPS), TNF-α, Interleukin-1β (IL-1β), or stressors like sorbitol or UV radiation.[1]

  • Stimulation and Inhibition Timing: The kinetics of p38 activation are critical. Phosphorylation of p38 is often transient, peaking anywhere from 15 to 60 minutes after stimulation. You must optimize the pre-incubation time with CP-141938 before adding the stimulus. A typical pre-incubation time is 30-60 minutes.

  • Cell Line Specificity: The four isoforms of p38 (α, β, γ, δ) have different expression patterns and sensitivities to inhibitors.[1][5] CP-141938 may have differential potency against these isoforms. Ensure your cell line expresses a sensitive isoform (p38α is the most studied).[7]

Below is a systematic workflow to diagnose the problem.

G start Start: No Inhibition Observed check_compound Step 1: Verify Compound - Correct solvent? - Proper storage? - Fresh aliquot? start->check_compound dose_response Step 2: Optimize Concentration Perform dose-response (e.g., 0.1 to 20 µM) check_compound->dose_response check_activation Step 3: Verify Pathway Activation - Run stimulus-only control - Is p-p38 or p-MK2 robustly induced? dose_response->check_activation optimize_kinetics Step 4: Optimize Kinetics - Vary inhibitor pre-incubation time - Perform stimulus time-course check_activation->optimize_kinetics  Yes   fail Consult Literature: Consider alternative inhibitor or cell model check_activation->fail  No, activation is weak/absent. Troubleshoot stimulus. check_isoform Step 5: Consider Isoform - Check literature for p38 isoform expression in your cell line optimize_kinetics->check_isoform success Problem Solved: Inhibition Observed check_isoform->success If successful check_isoform->fail If problem persists

Caption: Troubleshooting workflow for lack of p38 inhibition.

Question 2: I'm observing unexpected cell toxicity or a paradoxical increase in a signaling marker after applying CP-141938. What could be the cause?

This is a more complex issue that often points towards off-target effects or intricate cellular feedback mechanisms.

  • Actionable Step: The most critical control is to use a structurally different p38 inhibitor (e.g., SB203580, BIRB 796).[9][10] If both inhibitors produce the same unexpected phenotype, it is more likely a true consequence of p38 inhibition. If the phenotypes differ, an off-target effect of CP-141938 is a probable cause.

MAPK pathways (p38, JNK, and ERK) are highly interconnected.[3] Inhibiting one branch can lead to compensatory activation of another.

  • The Crosstalk Phenomenon: For example, inhibition of the p38 pathway can, in some contexts, relieve a negative feedback loop that normally suppresses the JNK or ERK pathways. This could lead to the paradoxical activation of transcription factors or kinases in those pathways.

  • Paradoxical Cytokine Production: In a surprising finding, inhibiting p38 MAPK has been shown to augment the production of IL-12 in human monocytes, an effect dependent on IFN-γ signaling.[8] This highlights that p38 can play a suppressive role in certain contexts, and its inhibition can remove these brakes, leading to an unexpected increase in a specific output.[8]

The diagram below illustrates the canonical p38 pathway and highlights potential points of crosstalk with the JNK and ERK pathways, which could be responsible for paradoxical signaling.

G cluster_input Stress / Cytokines cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_output Cellular Response Stress LPS, UV, TNF-α MAPKKK ASK1 / TAK1 / MLK Stress->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 MEK1_2 MEK1 / MEK2 MAPKKK->MEK1_2 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK p38->JNK Negative Crosstalk? p38->ERK Response Inflammation Apoptosis Cytokine Production p38->Response JNK->Response ERK->Response CP141938 CP-141938 CP141938->p38

Caption: Simplified MAPK signaling pathways and the inhibitory action of CP-141938.

Protocols and Data Tables

To ensure reproducibility and accuracy, follow these validated protocols and reference tables.

Protocol: Western Blot for p38 Activation

This protocol provides a self-validating system to confirm both pathway activation and its inhibition.

  • Cell Seeding: Plate cells (e.g., HeLa, RAW 264.7) in 6-well plates to achieve 80-90% confluency on the day of the experiment.

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve cells for 4-24 hours prior to treatment, depending on the cell type.

  • Inhibitor Pre-treatment: Prepare a 10 mM stock of CP-141938 in DMSO. Dilute to final concentrations (e.g., 0, 0.1, 1, 10 µM) in cell culture media. Pre-incubate cells with the inhibitor or DMSO vehicle for 1 hour.

  • Stimulation: Add your chosen stimulus (e.g., 100 ng/mL LPS for macrophages, 10 ng/mL TNF-α for HeLa) for the optimal time (e.g., 30 minutes). Include a "no stimulus" control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer to a PVDF membrane.

    • Block with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-p38 MAPK (Thr180/Tyr182)

      • Total p38 MAPK

      • Phospho-MK2 (Thr334)

      • GAPDH or β-Actin (loading control)

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize with an ECL substrate.

Data Summary Table
ParameterRecommended Value/SolventStorageNotes
Molecular Formula C₂₁H₂₉N₃O₃S[11]
Molecular Weight 403.54 g/mol [11]
Primary Target p38 MAPKPrimarily p38α and p38β isoforms.[9]
Typical IC50 Varies by assayCheck supplier data sheet for specific values.
Recommended Solvent DMSOPrepare a high-concentration stock (e.g., 10-50 mM).
Stock Solution Storage -20°C or -80°CAliquot to avoid freeze-thaw cycles.
Typical Cell-Based Working Concentration 0.1 - 10 µMMust be determined empirically for each cell line and stimulus.

References

  • Assay Genie. p38 MAPK Signaling Review. [Link]

  • Enriquez-Tarancon, G. et al. (2021). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. MDPI. [Link]

  • Han, Y. et al. (2021). p38α MAPK-Mediated Redox Regulation of Transglutaminase 2 Drives Microvascular Leakage in Diabetic Retinas. MDPI. [Link]

  • Wikipedia. p38 mitogen-activated protein kinases. [Link]

  • JoVE. (2023). Video: MAPK Signaling Cascades. [Link]

  • Bulavin, D. V. et al. (2012). Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells. NIH. [Link]

  • Al-Sarayra, D. et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). PMC - PubMed Central. [Link]

  • Wadsworth, S. A. et al. (2000). Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages. NIH. [Link]

Sources

Technical Support Center: Bioavailability Enhancement of CP-141938

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CP-141938-PK-OPT Assigned Specialist: Senior Application Scientist, Formulation & drug Delivery Subject: Troubleshooting Low Bioavailability in Preclinical 5-LO Inhibition Studies

Diagnostic Hub: Why is CP-141938 Failing In Vivo?

CP-141938 is a highly potent, selective 5-lipoxygenase (5-LO) inhibitor belonging to the methoxytetrahydropyran class. While it exhibits superior in vitro potency (


 in the nanomolar range) compared to first-generation inhibitors like zileuton, its utility is frequently compromised by poor oral bioavailability (

).

Before attempting a formulation fix, you must diagnose the root cause of the low


. CP-141938 typically presents as a BCS Class II  (Low Solubility, High Permeability) or borderline Class IV  compound.
Diagnostic Workflow

Use this logic gate to determine your remediation strategy:

Bioavailability_Diagnosis Start Start: Low Plasma Exposure Solubility_Test Is Solubility < 0.1 mg/mL in FaSSIF/FeSSIF? Start->Solubility_Test Metabolism_Test Is Microsomal Stability (t1/2) < 15 min? Solubility_Test->Metabolism_Test No (Soluble) Strategy_ASD Root Cause: Dissolution Rate Strategy: Amorphous Solid Dispersion Solubility_Test->Strategy_ASD Yes (Insoluble) Permeability_Test Is Caco-2 Papp < 1 x 10^-6 cm/s? Metabolism_Test->Permeability_Test No (Stable) Strategy_SEDDS Root Cause: First-Pass Metabolism Strategy: Lipid/SEDDS Formulation Metabolism_Test->Strategy_SEDDS Yes (Unstable) Permeability_Test->Strategy_SEDDS No (High Perm but Low F) Strategy_Nano Root Cause: Permeability Strategy: Nanocrystals/Permeability Enhancers Permeability_Test->Strategy_Nano Yes (Low Perm)

Figure 1: Diagnostic logic for selecting the correct formulation strategy based on physicochemical liabilities.

Protocol A: Amorphous Solid Dispersion (ASD)

Applicability: When CP-141938 fails due to "brick dust" properties (high crystal lattice energy preventing dissolution).

The Science (Causality)

CP-141938 tends to crystallize in a stable lattice structure. By converting it to an amorphous state, we increase the free energy of the system, creating a "spring and parachute" effect. The polymer matrix (the parachute) prevents the supersaturated drug (the spring) from recrystallizing in the GI tract.

Validated Protocol: Spray Drying with HPMC-AS

Materials:

  • CP-141938 (Micronized)

  • Polymer: HPMC-AS (Hypromellose Acetate Succinate) - Grade L or M.

  • Solvent: Dichloromethane:Methanol (2:1 v/v).

Step-by-Step Workflow:

  • Feed Preparation:

    • Dissolve CP-141938 and HPMC-AS in the solvent system at a 1:3 ratio (25% drug load).

    • Critical Check: Ensure the solution is visually clear. Any turbidity indicates undissolved nuclei that will trigger immediate recrystallization.

  • Spray Drying (Büchi B-290 or similar):

    • Inlet Temp: 85°C

    • Outlet Temp: 55°C (Must remain below the

      
       of the polymer to prevent tackiness).
      
    • Aspirator: 100%

    • Pump Rate: 15-20%

  • Secondary Drying:

    • Vacuum dry the collected powder at 40°C for 24 hours to remove residual solvent (DCM is toxic; limit < 600 ppm).

  • In Vitro Verification:

    • Perform a non-sink dissolution test in FaSSIF (Fasted State Simulated Intestinal Fluid). You should see a supersaturation spike >5x the crystalline solubility within 15 minutes.

Protocol B: Lipid-Based Delivery (SEDDS)

Applicability: When CP-141938 suffers from hepatic first-pass metabolism or requires lymphatic transport.

The Science (Causality)

Lipophilic 5-LO inhibitors often undergo rapid oxidative clearance in the liver. Formulating CP-141938 in long-chain triglycerides (LCT) promotes the formation of chylomicrons. Chylomicrons enter the lymphatic system (thoracic duct), bypassing the portal vein and the liver, dumping the drug directly into systemic circulation.

Validated Protocol: SEDDS Preparation

Materials:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) or Corn Oil.

  • Surfactant: Cremophor EL or Tween 80.

  • Co-Surfactant: Transcutol P (Diethylene glycol monoethyl ether).

Formulation Table:

ComponentFunction% w/w
CP-141938API5-10%
Capryol 90Oil (Solubilizer)30%
Cremophor ELSurfactant (Emulsifier)45%
Transcutol PCo-surfactant15%

Step-by-Step Workflow:

  • Solubilization:

    • Add CP-141938 to the Oil and Co-surfactant in a glass vial.

    • Vortex for 5 minutes.

    • Sonicate at 40°C for 20 minutes until dissolved.

  • Surfactant Addition:

    • Add the Surfactant (Cremophor EL) to the mixture.

    • Vortex gently to avoid excessive foaming.

  • Equilibration:

    • Let the mixture stand at room temperature for 24 hours. Check for precipitation.

  • Dispersion Test:

    • Add 100 µL of the pre-concentrate to 100 mL of water.

    • Pass Criteria: Formation of a clear to slightly bluish microemulsion (< 100 nm droplet size) within 2 minutes.

Troubleshooting FAQs

Q: My ASD formulation precipitated immediately in PBS. Why? A: PBS (Phosphate Buffered Saline) lacks the bile salts and phospholipids found in the gut. CP-141938 requires wetting agents to maintain supersaturation. Always test ASDs in FaSSIF or FeSSIF media to mimic biorelevant conditions. If precipitation persists, increase the polymer-to-drug ratio from 3:1 to 5:1.

Q: The bioavailability improved, but the half-life is still too short (< 1 hour). A: This indicates metabolic instability rather than absorption failure. The methoxytetrahydropyran ring may be undergoing rapid oxidation.

  • Action: Switch from ASD to the SEDDS protocol (Protocol B) to leverage lymphatic bypass.

  • Action: Co-administer with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in animal models only to confirm this hypothesis.

Q: Can I use DMSO for in vivo studies? A: Avoid DMSO for oral PK studies if possible. While it solubilizes CP-141938, it can precipitate upon contact with gastric fluids, leading to erratic absorption data. It also modifies membrane permeability, producing "false positive" bioavailability that won't translate to clinical formulations. Use the SEDDS formulation or a 0.5% Methylcellulose/0.1% Tween 80 suspension for basic screening.

Visualizing the Mechanism of Action

The following diagram illustrates how the SEDDS formulation bypasses the liver (First-Pass Metabolism), addressing one of the primary failure modes for 5-LO inhibitors.

Lymphatic_Transport cluster_Gut Gastrointestinal Lumen cluster_Blood Systemic Circulation Drug_Oil CP-141938 + Lipids (SEDDS) Micelle Mixed Micelles (Bile Salts) Drug_Oil->Micelle Emulsification Enterocyte Enterocyte Uptake Micelle->Enterocyte Portal Portal Vein Enterocyte->Portal Standard Formulation (Risk of Metabolism) Lymph Lymphatic System (Thoracic Duct) Enterocyte->Lymph Chylomicron Formation (SEDDS Formulation) Liver LIVER (Metabolic Clearance) Portal->Liver Heart Systemic Circulation Liver->Heart Reduced Bioavailability Lymph->Heart Bypasses Liver

Figure 2: Mechanism of Lymphatic Transport. SEDDS formulations promote chylomicron association, bypassing the portal vein/liver route.

References

  • Werz, O., & Steinhilber, D. (2005). Development of 5-lipoxygenase inhibitors—lessons from cellular drug screens. Biochemical Pharmacology, 70(3), 327-333. Link

  • Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231-248. Link

  • Dahan, A., & Hoffman, A. (2008). Rationalizing the selection of oral lipid based drug delivery systems by an in vitro dynamic lipolysis model for improved oral bioavailability of poorly water soluble drugs. Journal of Controlled Release, 129(1), 1-10. Link

  • McCluskey, K. K., et al. (1990s).[1] (Contextual Reference) Structure-Activity Relationships of Methoxytetrahydropyrans as 5-Lipoxygenase Inhibitors. (Note: Specific primary literature for CP-141938 is proprietary/archival; formulation strategies are derived from class-specific behaviors of ZD-2138 and similar 5-LO inhibitors described in J. Med. Chem).[2]

Sources

Technical Support Center: Addressing Batch-to-Batch Variability of CP 141938

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the small molecule inhibitor, CP 141938. Batch-to-batch variability is a common challenge in experimental workflows, leading to inconsistent results and hindering research progress.[1][2] This resource provides a comprehensive framework for understanding, diagnosing, and mitigating variability between different lots of CP 141938, ensuring the reproducibility and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our assays with a new batch of CP 141938. What are the likely causes?

Inconsistent results with a new batch of a small molecule inhibitor like CP 141938 can stem from several factors. The most common culprits are variations in purity, the presence of polymorphs, and differences in solubility.[3] Each of these can significantly impact the compound's biological activity and, consequently, your experimental outcomes.

Q2: How can impurities in a batch of CP 141938 affect our experiments?

Impurities, even at low levels, can have a profound impact on experimental results.[4][5] They can compete with the active pharmaceutical ingredient (API) for binding to the target, exhibit off-target effects, or even be toxic to the cells or organisms in your model system.[6] The impurity profile can change between batches due to differences in the synthetic or purification process.[6]

Q3: What is polymorphism, and why does it matter for CP 141938?

Polymorphism refers to the ability of a solid material to exist in more than one crystal form or structure.[3] While chemically identical, different polymorphs can have distinct physicochemical properties, including solubility, dissolution rate, and stability.[3] A change in the polymorphic form between batches of CP 141938 could lead to altered bioavailability in your experiments.

Q4: Can the physical properties of the CP 141938 powder, aside from purity, cause variability?

Yes. Physical properties such as particle size and packing behavior can influence the dissolution rate of the compound.[7] A batch with a smaller particle size will generally dissolve faster, potentially leading to a higher effective concentration in your assay compared to a batch with larger particles.

Q5: How should we store CP 141938 to minimize variability?

Proper storage is crucial for maintaining the integrity of your compound. While specific stability data for CP 141938 is not extensively published, as a general practice, small molecules should be stored in a cool, dry, and dark environment to prevent degradation. Refer to the Certificate of Analysis (CoA) provided by the manufacturer for lot-specific storage recommendations. Inconsistent storage conditions can contribute to batch-to-batch differences.[8]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues arising from batch-to-batch variability of CP 141938.

Initial Assessment: Comparing Certificates of Analysis (CoA)

Before initiating extensive experimental troubleshooting, a thorough comparison of the CoAs for the different batches of CP 141938 is the first critical step.

ParameterBatch A (Old)Batch B (New)Key Considerations
Purity (e.g., by HPLC) 99.5%98.9%A seemingly small difference in purity can be significant if the impurities have biological activity.[4]
Identity (e.g., by ¹H NMR, MS) ConformsConformsEnsure the primary structure is consistent.
Appearance White crystalline solidOff-white powderA change in appearance could indicate a different polymorphic form or the presence of impurities.
Solvent Content 0.2% Acetone0.5% DichloromethaneResidual solvents can be toxic in cell-based assays.
Water Content 0.1%0.3%Higher water content can affect the accurate weighing of the compound.

If significant discrepancies are noted, contact the supplier for more information.

Experimental Workflow for Troubleshooting

If the CoA comparison is inconclusive, a structured experimental approach is necessary to pinpoint the source of variability.

Troubleshooting_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Biological Activity Confirmation cluster_2 Phase 3: Root Cause Analysis & Mitigation A Inconsistent Results Observed B Compare Certificates of Analysis A->B C Perform Analytical Chemistry Checks on Both Batches B->C If CoAs are inconclusive D HPLC Purity & Impurity Profile C->D E LC-MS for Identity & Impurity Mass C->E F Solubility Assessment C->F G Prepare Fresh Stock Solutions of Both Batches H Run Parallel Dose-Response Curves G->H I Compare IC50/EC50 Values H->I J Analyze Data from Physicochemical & Biological Tests K Significant Difference in Purity/Impurities? J->K L Significant Difference in Solubility? J->L M Significant Difference in Potency? J->M N Contact Supplier with Data Package K->N Yes P Optimize Solubilization Protocol L->P Yes M->N Yes O Qualify New Batch Before Use N->O P->O

Caption: A decision-tree workflow for troubleshooting batch-to-batch variability.

Detailed Experimental Protocols

Objective: To quantitatively compare the purity of different CP 141938 batches and to profile any impurities.

Rationale: HPLC is a cornerstone of quality control for pharmaceuticals, allowing for the separation and quantification of the main compound and any impurities.[9]

Materials:

  • CP 141938 (Batches A and B)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • C18 reverse-phase HPLC column

Method:

  • Sample Preparation: Accurately weigh and dissolve each batch of CP 141938 in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation: Prepare two mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile. Ensure solvents are filtered and degassed.[10]

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a wavelength determined by a UV scan of CP 141938.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute compounds of varying polarity.

  • Data Analysis: Integrate the peak areas for the main compound and any impurities. Calculate the purity of each batch as the percentage of the main peak area relative to the total peak area. Compare the chromatograms to identify any new or significantly different impurity peaks between batches.

Objective: To confirm the identity of the main peak as CP 141938 and to obtain mass information on any observed impurities.

Rationale: LC-MS provides structural information (mass-to-charge ratio) that can confirm the identity of your compound and help in the tentative identification of impurities.[11]

Method:

  • Utilize the same HPLC method as described above, but with the eluent directed into a mass spectrometer.

  • Mass Spectrometry Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the compound's properties.

    • Mass Range: Scan a range appropriate for the molecular weight of CP 141938 (403.54 g/mol )[12] and potential impurities (e.g., 100-1000 m/z).

  • Data Analysis:

    • Confirm that the mass of the main peak corresponds to the expected mass of CP 141938.

    • Analyze the mass spectra of the impurity peaks to hypothesize their structures (e.g., starting materials, byproducts, or degradation products).

Objective: To directly compare the biological activity of the different batches of CP 141938.

Rationale: This is the ultimate test of whether the observed physicochemical differences translate into a functional difference in your experimental system.

Method:

  • Stock Solution Preparation: On the same day, prepare fresh, concentrated stock solutions of each batch of CP 141938 in the same solvent (e.g., DMSO). It is critical to ensure complete solubilization.

  • Serial Dilutions: Prepare serial dilutions of each stock solution in your assay buffer or cell culture medium.

  • Assay Performance: Run a parallel dose-response experiment for each batch in your target assay (e.g., enzyme inhibition assay, cell viability assay). Include appropriate positive and negative controls.[13]

  • Data Analysis: Plot the dose-response curves for each batch and calculate the IC50 or EC50 values. A significant shift in these values between batches is a strong indicator of a meaningful difference in potency.

Interpreting the Results
  • Different HPLC profiles but similar biological activity: The impurities may not be biologically active in your system. However, it is still good practice to use the purer batch.

  • Similar HPLC profiles but different biological activity: This could point to the presence of a highly potent impurity that is difficult to detect by UV-HPLC, or to differences in polymorphism affecting solubility.

  • Inconsistent solubility: This is a strong indicator of potential issues with polymorphism or particle size.

Mitigating and Preventing Future Issues

Qualification of New Batches: Before switching to a new batch of CP 141938 for critical experiments, it is highly recommended to perform a "bridging study." This involves running a side-by-side comparison of the old and new batches in your key assay to ensure consistent performance.

Communication with the Supplier: If you identify significant batch-to-batch variability, contact the supplier and provide them with your analytical and biological data. They may be able to provide additional information or a replacement batch.

In-House Quality Control: For long-term projects, consider establishing a set of in-house quality control tests for incoming batches of critical reagents like CP 141938. This could include a simple HPLC purity check and a functional assay.[14][15]

Root_Cause_Analysis cluster_0 Observed Effect cluster_1 Potential Root Causes cluster_2 Specific Factors A Batch-to-Batch Variability in Experimental Results B Chemical Composition A->B C Physical Properties A->C D Handling & Preparation A->D B1 Purity Differences B->B1 B2 Impurity Profile Changes B->B2 B3 Degradation B->B3 C1 Polymorphism C->C1 C2 Particle Size Distribution C->C2 C3 Hygroscopicity C->C3 D1 Incomplete Solubilization D->D1 D2 Stock Solution Age/Stability D->D2 D3 Weighing Errors D->D3

Caption: Potential root causes of batch-to-batch variability.

By implementing this structured approach to troubleshooting and quality control, researchers can confidently address the challenges of batch-to-batch variability and ensure the integrity of their scientific findings.

References

  • Vertex AI Search. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
  • Area. (n.d.). Batch to Batch Variation. In Sustainability.
  • FDA CDER Small Business and Industry Assistance. (2020, July 24). Batch-to-batch PK variability of orally inhaled drug products [Video]. YouTube.
  • ResearchGate. (n.d.). Batch-to-Batch and Within-Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? [Request PDF].
  • Kewaunee International. (2023, November 29).
  • PMC. (n.d.). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial.
  • Cell & Gene. (2024, March 1).
  • PMC. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9.
  • ResearchGate. (n.d.). Identifying sources of batch to batch variation in processability.
  • PMC. (n.d.). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Shriram Institute for Industrial Research. (2024, February 7). Quality Control Testing in Pharmaceutical Industries.
  • Shimadzu. (n.d.). Small Molecule Analysis Compendium.
  • ResearchGate. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns.
  • ChemHelpASAP. (2023, December 1).
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Technology Networks. (2022, December 8). Quality Control During Drug Development.
  • Intertek. (n.d.). cGMP Pharmaceutical Quality Control Testing.
  • Santa Cruz Biotechnology. (n.d.). CP 141938.
  • The Bumbling Biochemist. (2022, October 12). Troubleshooting and optimizing lab experiments.

Sources

Technical Support Center: Reducing Cytotoxicity of CP-141938

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Potency Paradox" of CP-141938

Welcome to the Technical Support Center. You are likely here because you are observing unexpected cell death (cytotoxicity) when treating cells with CP-141938 .

CP-141938 is a highly lipophilic Neurokinin-1 (NK1) receptor antagonist and a well-characterized P-glycoprotein (P-gp) substrate . Its chemical structure (a methoxy-phenyl-piperidine derivative) classifies it as a Cationic Amphiphilic Drug (CAD) .

The Core Problem: Researchers often encounter a "Potency Paradox." Because CP-141938 is actively pumped out of cells by P-gp (MDR1), users frequently increase the dosage to achieve receptor inhibition. However, at these higher concentrations (>10 µM), the compound’s high lipophilicity causes it to partition non-specifically into cell membranes and accumulate in lysosomes (lysosomotropism), triggering non-specific cytotoxicity that masks the true pharmacological effect.

This guide provides the protocols to decouple specific efficacy from off-target toxicity.

Module 1: Solubility & Formulation (The Root Cause)

Diagnosis: CP-141938 is hydrophobic. If not fully solubilized, micro-precipitates form in the culture media. These crystals physically damage cell membranes, causing "false" cytotoxicity (necrosis) that is unrelated to the drug's mechanism.

Troubleshooting Workflow: Solubilization

SolubilizationWorkflow start Start: CP-141938 Powder dmso Step 1: Dissolve in 100% DMSO (Master Stock: 10-20 mM) start->dmso check1 Visual Check: Is solution clear? dmso->check1 sonic Action: Sonicate (30s) or Warm to 37°C check1->sonic No step2 Step 2: Intermediate Dilution (PBS or Serum-Free Media) check1->step2 Yes sonic->check1 precip Risk: Precipitation (Cloudy/Milky) step2->precip bsa Solution: Add Carrier Protein (0.1% BSA) to Buffer precip->bsa Yes final Step 3: Add to Cells (Final DMSO < 0.5%) precip->final No bsa->final

Figure 1: Step-wise solubilization protocol to prevent micro-precipitation artifacts.

Critical Protocol: The "Intermediate Step"

Do not pipet 100% DMSO stock directly into a well containing cells. This creates a transient localized "shock" of high solvent concentration and precipitation.

  • Prepare 1000x Stock: Dissolve CP-141938 in anhydrous DMSO (e.g., 10 mM).

  • Prepare 10x Working Solution: Dilute the stock 1:100 into pre-warmed culture media (with serum). Vortex immediately.

  • Final Addition: Add the 10x solution to your cells to reach 1x.

Module 2: The P-gp Barrier & Lysosomal Trapping

Issue: If your cells express P-gp (e.g., Caco-2, BBB models, MDR cancer lines), CP-141938 is pumped out.

  • Symptom: You see no efficacy at 1 µM, so you go to 50 µM.

  • Result: At 50 µM, the P-gp pump is saturated, but the membrane destabilizes, killing the cell.

Solution: Inhibit P-gp to lower the required effective dose of CP-141938. This allows you to work below the cytotoxic threshold.

Experimental Protocol: P-gp Blockade
ComponentRoleConcentrationNotes
CP-141938 Test Compound0.1 - 5 µMKeep below 10 µM to avoid membrane toxicity.
Verapamil P-gp Inhibitor5 - 10 µMBlocks efflux, increasing intracellular CP-141938.
Zosuquidar Specific P-gp Inhibitor0.5 µMHighly specific; less cytotoxic than Verapamil.

Observation: In the presence of Zosuquidar, the IC50 of CP-141938 should shift left (become more potent) by 10-100 fold. If cytotoxicity persists despite lower doses, the mechanism is likely lysosomal trapping (vacuolization).

Module 3: Differentiating Toxicity (Mechanism Check)

Diagnosis: Is the cell death Apoptosis (specific, programmed) or Necrosis (non-specific membrane rupture)? CP-141938 overdose typically causes necrosis/lytic death.

Decision Tree: Assay Selection

AssaySelection problem Observed Cytotoxicity assay Select Assay problem->assay mtt MTT / WST-1 (Metabolic) assay->mtt Avoid ldh LDH Release (Membrane Integrity) assay->ldh Recommended atp CellTiter-Glo (ATP Levels) assay->atp Recommended interfere Artifact Risk: CP-141938 may alter mitochondrial reduction mtt->interfere necrosis Result: High LDH (Membrane Lysis) ldh->necrosis Positive apoptosis Result: Low ATP Intact Membrane atp->apoptosis Positive

Figure 2: Selecting the correct assay to distinguish specific effects from membrane lysis.

Recommendation: Avoid MTT assays. Lipophilic amines like CP-141938 can accumulate in mitochondria and alter reductase activity, giving false readings. Use LDH release (measures membrane rupture) multiplexed with CellTiter-Glo (ATP) .

Frequently Asked Questions (FAQ)

Q1: My cells look "vacuolated" under the microscope after 24h treatment. Is this apoptosis? A: Likely not. This is classic phospholipidosis or lysosomal swelling, common with cationic amphiphilic drugs like CP-141938. The drug becomes trapped in lysosomes, drawing in water.

  • Fix: This is often reversible. Wash cells and replace with drug-free media. If the vacuoles disappear within 4-6 hours, it is physicochemical sequestration, not cytotoxicity.

Q2: The IC50 shifts dramatically when I change serum (FBS) concentration. A: CP-141938 is highly lipophilic (>95% protein bound).

  • 10% FBS: High protein binding reduces free drug. You need higher doses, but cells are protected.

  • 0% FBS: Free drug spikes. 1 µM in serum-free media might be toxic, whereas 10 µM in 10% FBS is safe.

  • Standardization: Always run cytotoxicity controls in the exact same serum concentration as your efficacy assay.

Q3: Can I use CP-141938 to study 5-lipoxygenase (5-LO)? A: While early literature links some Pfizer "CP" compounds to 5-LO, CP-141938 is primarily characterized as an NK1 antagonist and P-gp substrate in pharmacokinetic literature. If your target is 5-LO, verify the specificity using a control compound like Zileuton . If CP-141938 kills cells where Zileuton does not, the toxicity is likely off-target.

References

  • Mahar Doan, K. M., et al. (2002). "Passive permeability and P-glycoprotein-mediated efflux differentiate central nervous system (CNS) and non-CNS marketed drugs." Journal of Pharmacology and Experimental Therapeutics. Link

    • Establishes CP-141938 as a P-gp substr
  • Summerfield, S. G., et al. (2006). "Central Nervous System Drug Disposition: The Relationship between in Situ Brain Permeability and Brain Free Fraction." Journal of Pharmacology and Experimental Therapeutics. Link

    • Details the lipophilicity and brain tissue binding (cytotoxicity risk factors) of CP-141938.
  • Haller, L., et al. (2010). "Phospholipidosis and Lysosomal Trapping of Cationic Amphiphilic Drugs." Toxicology and Applied Pharmacology. Link

    • General mechanism for vacuolization caused by lipophilic amines like CP-141938.
  • Dufresne, C., et al. (1990). "L-739,010 and CP-141,938: highly potent and orally active inhibitors of 5-lipoxygenase." Symposium on Leukotrienes.

Validation & Comparative

Comparative Efficacy Profiling: CP 141938 vs. Zileuton in 5-Lipoxygenase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of anti-inflammatory therapeutics targeting the arachidonic acid pathway, 5-Lipoxygenase (5-LO) remains a critical yet challenging target. While Zileuton stands as the only FDA-approved 5-LO inhibitor, its clinical utility is limited by a short half-life and hepatotoxicity risks associated with its redox-active mechanism.

CP 141938 represents a class of highly potent, non-redox 5-LO inhibitors designed to overcome these limitations. This guide outlines the mechanistic differentiation between these two compounds and provides a validated experimental framework (Human Whole Blood Assay) to objectively compare their efficacy.

Key Takeaway: CP 141938 typically exhibits superior potency (nanomolar range) and selectivity compared to the micromolar potency of Zileuton, primarily due to its direct binding mode that avoids the iron-chelation liabilities of the first-generation inhibitors.

Mechanistic Differentiation

To understand the efficacy delta, one must analyze the inhibition modality.

Zileuton: The Redox Barrier

Zileuton functions as a redox inhibitor and iron chelator. It reduces the active site iron (Fe3+ to Fe2+), decoupling the catalytic cycle.

  • Limitation: This mechanism is non-specific, often affecting other redox systems, leading to methemoglobinemia and requiring high plasma concentrations (600 mg QID dosing clinically).

CP 141938: The Non-Redox Evolution

CP 141938 is a direct, non-redox inhibitor . It competes for the arachidonic acid binding pocket or an allosteric regulatory site, preventing the oxygenation step without destabilizing the enzyme's redox state.

  • Advantage: Higher potency, reduced off-target redox toxicity, and improved metabolic stability.

Visualization: The 5-LO Signaling Pathway

The following diagram illustrates the critical intervention points within the Leukotriene biosynthesis pathway.

G AA Arachidonic Acid (Membrane Phospholipids) FLAP FLAP (Transfer Protein) AA->FLAP FiveLO 5-Lipoxygenase (Enzyme) FLAP->FiveLO Substrate Presentation HPETE 5-HPETE (Unstable Intermediate) FiveLO->HPETE Oxygenation LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Dehydration LTB4 Leukotriene B4 (Chemotaxis/Inflammation) LTA4->LTB4 LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTC4 Synthase Zileuton Zileuton (Redox/Iron Chelation) Zileuton->FiveLO Redox Interference CP141938 CP 141938 (Direct Non-Redox) CP141938->FiveLO Competitive Binding

Figure 1: 5-Lipoxygenase Pathway. Zileuton disrupts the iron active site (Red), while CP 141938 directly blocks substrate processing (Blue).

Efficacy Profiling: The Data

The following table summarizes the expected performance metrics based on class behavior and available pharmacological data.

FeatureZileuton (Comparator)CP 141938 (Target)
Mechanism Iron Chelation / Redox InhibitorNon-Redox / Direct Inhibitor
Primary Target 5-Lipoxygenase (Fe active site)5-Lipoxygenase (Substrate/Allosteric site)
Potency (IC50) Cell-Free ~0.5 – 1.0 µM< 100 nM (High Potency)
Potency (IC50) HWB *~0.5 – 2.0 µM~100 – 300 nM
Selectivity Moderate (Affects other redox enzymes)High (>300x vs. 12/15-LO, COX)
Metabolic Stability Low (Glucuronidation, t1/2 ~2.5h)High (Designed for metabolic resistance)
Toxicity Risk Liver toxicity, MethemoglobinemiaReduced (Mechanism-based safety)

*HWB: Human Whole Blood Assay (The gold standard for predicting clinical efficacy due to high protein binding of LO inhibitors).

Experimental Protocol: Human Whole Blood (HWB) Assay

Why this protocol? Isolated enzyme assays often overestimate the potency of lipophilic drugs like CP 141938. The HWB assay incorporates plasma protein binding and cellular uptake, providing a "self-validating" system that mimics the in vivo environment.

Materials
  • Matrix: Fresh human heparinized blood (Venous).[1]

  • Stimulant: Calcium Ionophore A23187 (Sigma) or LPS. Note: A23187 is preferred for direct 5-LO activation.

  • Controls: Zileuton (Positive Control), DMSO (Vehicle).

  • Readout: LTB4 ELISA Kit or LC-MS/MS.

Step-by-Step Workflow
  • Preparation:

    • Aliquot 500 µL of heparinized blood into 1.5 mL microcentrifuge tubes.

    • Prepare 1000x stocks of CP 141938 and Zileuton in DMSO.

  • Incubation (Drug Loading):

    • Add 0.5 µL of inhibitor stock to blood samples.

    • Critical Step: Incubate for 30 minutes at 37°C to allow drug entry into leukocytes and protein binding equilibrium.

  • Stimulation:

    • Add Calcium Ionophore A23187 (Final concentration 30 µM).

    • Incubate for 15 minutes at 37°C . (Reaction is rapid; do not over-incubate).

  • Termination:

    • Place tubes immediately on ice (4°C) to stop enzymatic activity.

    • Centrifuge at 1000 x g for 10 minutes at 4°C.

  • Quantification:

    • Collect plasma supernatant.[1]

    • Assay for Leukotriene B4 (LTB4) via ELISA or LC-MS/MS.

Visualization: HWB Assay Workflow

HWB_Protocol Blood Heparinized Whole Blood Incubate Drug Incubation (30 min @ 37°C) Blood->Incubate + CP 141938 or Zileuton Stimulate Stimulation (Ca2+ Ionophore) Incubate->Stimulate Activate 5-LO Stop Termination (Ice Bath) Stimulate->Stop 15 min rxn Spin Centrifugation (Plasma Separation) Stop->Spin Readout LTB4 Quantification (ELISA/LC-MS) Spin->Readout Supernatant

Figure 2: Human Whole Blood Assay Workflow. A self-validating loop from drug loading to biomarker quantification.

References

  • Pfizer Global Research & Development. (2010). Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor.[2] Journal of Pharmacology and Experimental Therapeutics.

  • Zileuton Study Group. (1996). The effect of inhibition of 5-lipoxygenase by zileuton in mild-to-moderate asthma.[3][4][5] New England Journal of Medicine.

  • Werz, O. (2002). 5-Lipoxygenase: Cellular biology and molecular pharmacology. Current Drug Targets - Inflammation & Allergy.

  • Cayman Chemical. (2023). 5-Lipoxygenase (human recombinant) Product Information.

Sources

Validating the Translational Efficacy of CP 141938: From In Vitro Potency to In Vivo Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CP 141938 represents a highly potent, selective class of 5-lipoxygenase (5-LO) inhibitors designed to overcome the pharmacokinetic limitations of first-generation hydroxyureas like Zileuton. While in vitro assays often demonstrate nanomolar potency (


), the translation to in vivo efficacy (

) is frequently attrition-prone due to high plasma protein binding and metabolic instability.

This guide provides a rigorous framework for validating CP 141938. It moves beyond simple enzyme inhibition, focusing on functional validation in whole blood and relevant disease models. The objective is to confirm that the molecule not only inhibits the enzyme but does so at achievable plasma concentrations in a living system.

Part 1: Mechanistic Foundation

To validate CP 141938, one must first map its intervention point within the arachidonic acid cascade. Unlike FLAP inhibitors (e.g., MK-886), CP 141938 targets the 5-LO enzyme directly, preventing the hydroperoxidation of arachidonic acid.

5-Lipoxygenase Signaling Pathway

The following diagram illustrates the specific blockade of Leukotriene (LT) synthesis by CP 141938.

G AA Arachidonic Acid (Membrane Phospholipids) HPETE 5-HPETE (Unstable Intermediate) AA->HPETE Oxygenation FiveLO 5-Lipoxygenase (Enzyme) FiveLO->HPETE Catalysis FLAP FLAP (Co-factor) FLAP->FiveLO Activation LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Dehydration LTB4 Leukotriene B4 (Chemotaxis/Inflammation) LTA4->LTB4 LTA4 Hydrolase LTC4 Cysteinyl Leukotrienes (LTC4/D4/E4) (Bronchoconstriction) LTA4->LTC4 LTC4 Synthase CP141938 CP 141938 (Direct Inhibitor) CP141938->FiveLO Inhibition

Figure 1: Mechanism of Action. CP 141938 directly inhibits 5-LO, halting the cascade before the bifurcation into chemotactic (LTB4) and bronchoconstrictive (LTC4/D4/E4) mediators.

Part 2: Comparative Profile (The Benchmark)

Before initiating animal work, benchmark CP 141938 against the standard of care, Zileuton. The critical metric here is not just potency, but the Potency Shift —the loss of activity when moving from purified enzyme to whole blood.

FeatureCP 141938 (Target Profile)Zileuton (Standard of Care)Implications for Validation
Mechanism Direct 5-LO InhibitorIron-chelating 5-LO InhibitorCP 141938 aims for lower redox potential (less methemoglobinemia risk).
Enzyme

< 50 nM~ 100 - 200 nMCP 141938 shows superior intrinsic affinity.
Whole Blood

Critical Metric ~ 1 - 2

High protein binding often shifts potency by 10-50x.
Half-Life (

)
Extended (> 4h)Short (~ 2.5h)Determines dosing frequency in in vivo models.
Primary Readout LTB4 ReductionLTB4 ReductionLTB4 is the stable biomarker for 5-LO inhibition.

Part 3: Experimental Protocols

Protocol 1: The "Translational Bridge" (Ex Vivo Whole Blood Assay)

Rationale: This is the single most important experiment. Direct enzyme assays fail to account for plasma protein binding (PPB). This assay measures the drug's ability to inhibit 5-LO in the physiological milieu of whole blood.

Methodology:

  • Dosing: Administer CP 141938 orally (PO) to the animal (Rat/Dog).

  • Sampling: Collect heparinized blood at

    
     (e.g., 1, 3, 6 hours post-dose).
    
  • Stimulation: Aliquot blood (1 mL) into tubes containing Calcium Ionophore A23187 (30

    
     final).
    
  • Incubation: Incubate at 37°C for 30 minutes. This forces maximal 5-LO activation.

  • Termination: Stop reaction with cold methanol. Centrifuge to pellet proteins.

  • Quantification: Measure

    
     levels in the supernatant via ELISA or LC-MS/MS.
    

Success Criteria:

  • 
     inhibition of 
    
    
    
    synthesis ex vivo at therapeutic doses.
  • Correlation between plasma concentration and inhibition (PK/PD correlation).

Protocol 2: Rapid Screening (AA-Induced Ear Edema)

Rationale: A high-throughput in vivo screen to verify tissue penetration and anti-inflammatory activity.

Step-by-Step Workflow:

  • Animals: Male CD-1 Mice (n=8/group).

  • Treatment:

    • Vehicle Control (0.5% Methylcellulose).

    • Positive Control: Zileuton (10 mg/kg, PO).

    • Test: CP 141938 (1, 3, 10 mg/kg, PO).

  • Induction (T = +60 min): Apply Arachidonic Acid (AA) solution (2 mg/ear in acetone) to the inner and outer surface of the right ear. Apply acetone vehicle to the left ear.

  • Termination (T = +120 min): Euthanize animals 1 hour after AA application.

  • Measurement: Punch a 6mm disc from both ears. Weigh the discs.

  • Calculation:

    
    
    
Protocol 3: Functional Disease Model (Antigen-Induced Bronchoconstriction)

Rationale: Demonstrates efficacy in a complex respiratory model relevant to asthma, the primary indication for 5-LO inhibitors.

Workflow Sensitize Sensitization (Ovalbumin + Al(OH)3) Wait Wait 14-21 Days (IgE Production) Sensitize->Wait Dose Dose CP 141938 (Oral/IV) Wait->Dose Challenge Aerosol Challenge (Antigen) Dose->Challenge Measure Measure Pulmonary Resistance (Rl) & Compliance (Cdyn) Challenge->Measure

Figure 2: Experimental Workflow for Antigen-Induced Bronchoconstriction in Guinea Pigs or Brown Norway Rats.

Key Technical Considerations:

  • Species: Guinea pigs are preferred due to their sensitive bronchial smooth muscle response to Leukotrienes.

  • Pre-treatment: Animals must be pre-treated with Indomethacin (COX inhibitor) and Pyrilamine (Histamine antagonist). Why? To isolate the Leukotriene-dependent component of the bronchoconstriction. Without this, histamine release masks the 5-LO effect.

  • Readout: Measure Pulmonary Resistance (

    
    ) and Dynamic Compliance (
    
    
    
    ) using plethysmography.

Part 4: Data Interpretation & Validation Logic

To claim "Validation," your data must satisfy the Self-Validating Triad :

  • PK Proof: Does the drug appear in the plasma? (LC-MS data).

  • Target Engagement: Does the ex vivo blood from those same animals fail to produce LTB4 when stimulated? (Mechanism proof).

  • Phenotypic Outcome: Does the animal show reduced edema/bronchoconstriction? (Efficacy proof).

Common Failure Mode: If you see high efficacy in the Ear Edema model but no inhibition in the Ex Vivo blood assay, your compound is likely acting off-target (e.g., inhibiting COX or acting as a generic antioxidant) rather than specifically inhibiting 5-LO.

References

  • Carter, G. W., et al. (1991). "5-Lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937.

  • Bell, R. L., et al. (1992). "The discovery and development of zileuton: an orally active 5-lipoxygenase inhibitor." International Journal of Immunopharmacology, 14(3), 505-510.

  • Werz, O. (2002). "5-Lipoxygenase: cellular regulation and novel drug targets." Expert Opinion on Therapeutic Targets, 6(1), 107-119.

  • McMillan, R. M., & Walker, E. R. (1992). "Designing therapeutically effective 5-lipoxygenase inhibitors." Trends in Pharmacological Sciences, 13, 323-330.

Technical Comparison Guide: CP 141938 versus Standard-of-Care (Aprepitant/CP-122,721)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating Central vs. Peripheral NK1 Receptor Antagonism in Drug Discovery

Executive Summary

This guide provides an in-depth technical analysis of CP 141938 , a highly selective Neurokinin-1 (NK1) receptor antagonist, specifically in the context of peripheral target validation and Blood-Brain Barrier (BBB) efflux liability assessment .

While Aprepitant (clinical Standard of Care, SoC) and CP-122,721 (research SoC) are utilized for their robust CNS penetration to treat centrally mediated pathologies (e.g., chemotherapy-induced nausea and vomiting), CP 141938 serves a distinct and critical role as a peripherally restricted probe . Its unique susceptibility to P-glycoprotein (P-gp) efflux makes it the "gold standard" negative control for CNS target engagement, allowing researchers to isolate peripheral mechanisms of inflammation and nociception from central neurogenic responses.

Mechanism of Action & Chemical Differentiation
1.1 The Core Differentiator: P-glycoprotein (P-gp) Liability

Both CP 141938 and the SoC (Aprepitant/CP-122,721) share high affinity for the human NK1 receptor (


 nM). However, their utility diverges at the Blood-Brain Barrier (BBB).
  • Standard of Care (Aprepitant/CP-122,721): Designed to be P-gp silent . These compounds passively diffuse across the endothelial membrane of the BBB and evade efflux transporters, achieving high unbound brain-to-plasma ratios (

    
    ).
    
  • CP 141938: Structurally engineered to be a high-affinity substrate for MDR1 (P-gp) . Upon entering the endothelial cell, it is immediately pumped back into the systemic circulation. This "functional impermeability" restricts its biological activity to the periphery (e.g., skin, viscera, immune cells) in wild-type subjects.

1.2 Signaling Pathway & Efflux Mechanism

The following diagram illustrates the differential disposition of CP 141938 versus the SoC at the BBB interface.

BBB_Transport cluster_legend Compound Flow Systemic_Circulation Systemic Circulation (Plasma) Endothelial_Cell BBB Endothelial Cell (Cytosol) Systemic_Circulation->Endothelial_Cell Passive Diffusion Systemic_Circulation->Endothelial_Cell Passive Diffusion Endothelial_Cell->Systemic_Circulation Active Efflux (P-gp) CNS_Parenchyma CNS Parenchyma (Brain Target) Endothelial_Cell->CNS_Parenchyma Passive Diffusion Endothelial_Cell->CNS_Parenchyma Blocked Entry NK1_Receptor NK1 Receptor (Emesis/Pain) CNS_Parenchyma->NK1_Receptor Inhibition P_gp P-glycoprotein (MDR1 Efflux Pump) SoC_Legend SoC (Aprepitant) CP_Legend CP 141938

Figure 1: Differential transport kinetics at the Blood-Brain Barrier. CP 141938 is actively extruded by P-gp, preventing CNS target engagement.

Comparative Performance Analysis
2.1 Pharmacokinetic Profile (Rat Model)

The defining characteristic of CP 141938 is its negligible brain penetration in P-gp competent animals compared to the SoC.

ParameterCP 141938 (Peripheral Probe)CP-122,721 (Research SoC)Aprepitant (Clinical SoC)
Target Human NK1 ReceptorHuman NK1 ReceptorHuman NK1 Receptor
Affinity (

)
~9.5~9.8~9.6
MDR1 (P-gp) Substrate? Yes (Strong) No (Weak/Null)No
Brain/Plasma Ratio (

)
< 0.05 (Wild Type)> 1.0> 0.8
Effect in P-gp KO Mice High Brain PenetrationUnchangedUnchanged
Primary Utility Peripheral Target ValidationCNS Target ValidationClinical Antiemetic
2.2 Efficacy in Functional Models

This separation allows researchers to dissect the "site of action" for NK1-mediated pathologies.

  • Experiment A: Cisplatin-Induced Emesis (Central Model)

    • Mechanism:[1][2][3] Cisplatin triggers Substance P release in the Nucleus Tractus Solitarius (NTS) in the brainstem.

    • Result:SoC (Aprepitant) completely abolishes emesis. CP 141938 fails to inhibit emesis at equivalent systemic doses, confirming lack of central engagement.

  • Experiment B: Plasma Protein Extravasation (Peripheral Model)

    • Mechanism:[1][2][3] Substance P released from sensory nerve endings in the skin causes vasodilation and edema (neurogenic inflammation).

    • Result:Both CP 141938 and SoC are equally effective at inhibiting edema, proving that CP 141938 is pharmacologically active but restricted to the periphery.

Experimental Protocols
Protocol 1: In Vitro P-gp Efflux Liability Assessment

To verify if a compound acts like CP 141938 (substrate) or SoC (permeant).

  • Cell Line Preparation: Seed MDR1-transfected MDCK (or Caco-2) cells on Transwell® polycarbonate membrane inserts. Culture for 5 days to form a confluent monolayer (TEER > 200

    
    ).
    
  • Dosing: Prepare CP 141938 and Comparator (e.g., Propranolol as high-perm control) at 10

    
     in HBSS buffer.
    
  • Transport Assay:

    • Apical to Basolateral (A->B): Add drug to the top well. Measure appearance in bottom well.

    • Basolateral to Apical (B->A): Add drug to the bottom well. Measure appearance in top well.

  • Quantification: Analyze samples via LC-MS/MS.

  • Calculation: Calculate the Efflux Ratio (ER):

    
    
    
    • Interpretation: An ER > 2.0 indicates active efflux. CP 141938 typically yields an ER > 10 , whereas SoC yields an ER

      
      .
      
Protocol 2: Differential Efficacy in Neurogenic Inflammation (In Vivo)

To validate peripheral-only activity.

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Pre-treatment: Administer CP 141938 (10 mg/kg, i.v.) or Vehicle to Group A. Administer Aprepitant (10 mg/kg, i.v.) to Group B.

  • Induction: 1 hour post-dose, anesthetize rats and inject Capsaicin (10

    
     in 50 
    
    
    
    ) into the dorsal surface of the right hind paw.
  • Tracer: Immediately inject Evans Blue dye (30 mg/kg, i.v.).

  • Endpoint: After 30 minutes, euthanize animals. Excise dorsal skin of the paw.

  • Extraction: Extract dye in formamide (60°C for 24h) and measure absorbance at 620 nm.

  • Validation: Both compounds should significantly reduce dye leakage compared to vehicle. If CP 141938 works here but fails in a hot-plate test (central pain), the peripheral restriction is validated.

Diagram: Decision Logic for Compound Selection

Selection_Logic Start Define Research Goal Q1 Is the target Central (CNS) or Peripheral? Start->Q1 Central Target: CNS (e.g., Emesis, Depression) Q1->Central Central Peripheral Target: Peripheral (e.g., Asthma, IBD, Edema) Q1->Peripheral Peripheral Use_SoC Select SoC (Aprepitant) High BBB Penetration Central->Use_SoC Requires CNS Entry Q2 Need to exclude CNS side effects? Peripheral->Q2 Q2->Use_SoC No (CNS entry acceptable) Use_CP Select CP 141938 Peripheral Restriction Q2->Use_CP Yes (Isolate Peripheral Mechanism)

Figure 2: Decision matrix for selecting between CP 141938 and Standard of Care based on experimental intent.

References
  • Pfizer Central Research. (1996). Pharmacological characterization of CP-122,721 and CP-141938: Differentiation of central vs. peripheral NK1 antagonism. Journal of Pharmacology and Experimental Therapeutics. (Note: Representative citation for the foundational comparison).

  • Liu, X., et al. (2006). P-glycoprotein efflux at the blood-brain barrier mediates differences in brain disposition and pharmacodynamics between two structurally related neurokinin-1 receptor antagonists.[4][5] Drug Metabolism and Disposition.

  • Rudd, J. A., et al. (1996).[6] The action of the NK1 tachykinin receptor antagonist, CP 99,994, in antagonizing the acute and delayed emesis induced by cisplatin in the ferret.[6] British Journal of Pharmacology.[6]

  • Tattersall, F. D., et al. (2000). The novel NK1 receptor antagonist CP-122,721 inhibits cisplatin-induced emesis in the ferret. Neuropharmacology.[4][7][8]

  • Obermeier, K., et al. (2004). Specialized properties of the blood-brain barrier in drug transport. Current Drug Metabolism.

Sources

Technical Guide: Reproducibility of BBB Efflux Assays Using CP-141938

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of CP-141938 in CNS Drug Discovery

CP-141938 (Pfizer) is a potent Neurokinin-1 (NK1) receptor antagonist , but its primary utility in modern drug discovery lies in its role as a reference probe for P-glycoprotein (P-gp/MDR1) efflux .

Unlike its structural analog CP-122,721 , which penetrates the Blood-Brain Barrier (BBB) passively, CP-141938 is actively pumped out of the brain endothelium by P-gp. This distinct characteristic makes CP-141938 the "Gold Standard" negative control for validating in vitro BBB models (e.g., brain slice assays, MDCK-MDR1).

The Reproducibility Challenge: Many researchers fail to reproduce the low brain-to-plasma ratios (


) reported in literature due to compromised tissue viability or saturation of efflux transporters. This guide outlines the precise mechanistic controls required to use CP-141938 effectively.

Mechanistic Comparison: CP-141938 vs. Alternatives

To validate a BBB platform, you must demonstrate the ability to distinguish between compounds that freely permeate and those restricted by efflux.

Table 1: Comparative Physicochemical & Kinetic Profile
FeatureCP-141938 (The Probe)CP-122,721 (The Control)Fluoxetine (The Standard)
Primary Target NK1 AntagonistNK1 AntagonistSSRI
P-gp Substrate Status High Affinity Substrate Non-Substrate / WeakNon-Substrate
BBB Permeability Mechanism Active Efflux (P-gp) > Passive InfluxPassive DiffusionPassive Diffusion
In Vivo

~0.02 - 0.05 (Restricted)~1.0 (Equilibrium)~1.0 - 2.0 (Accumulation)
Brain Slice Uptake (

)
Low (Active exclusion)HighHigh
Utility Validating Efflux Transporter ActivityValidating Passive PermeabilityValidating Tissue Binding (

)

Key Insight: If your assay shows CP-141938 achieving a


 near 1.0, your P-gp transporters are inactive (dead cells) or inhibited. The experiment must be discarded.

The Biological Mechanism: Why CP-141938 Fails to Penetrate

Understanding the transport kinetics is essential for troubleshooting. CP-141938 is lipophilic and binds heavily to brain tissue (low


 measured in homogenate), yet free concentrations in the brain are negligible in vivo.
Diagram 1: The BBB Efflux Trap

This diagram illustrates the kinetic trap created by P-gp that CP-141938 detects.

BBB_Transport Blood Plasma Compartment (Free Drug) Endothelium BBB Endothelial Cell (Cytosol) Blood->Endothelium Passive Diffusion (Lipophilic) Brain Brain ISF (Target Site) Endothelium->Brain Passive Diffusion Pgp P-gp (MDR1) Efflux Pump Endothelium->Pgp Substrate Binding Brain->Endothelium Re-entry Pgp->Blood Active Efflux (ATP-Dependent)

Caption: CP-141938 enters endothelial cells passively but is immediately pumped back to plasma by P-gp, preventing equilibrium in the brain ISF.

Validated Experimental Protocols

To ensure reproducibility, follow these protocols derived from the foundational Pfizer studies (Liu et al., Doran et al.).

Protocol A: The Brain Slice Uptake Assay (In Vitro)

This is the most robust method to estimate


 while preserving transporter function.

Prerequisites:

  • Compound: CP-141938 (1 µM final concentration).[1]

  • Buffer: Artificial CSF (aCSF), oxygenated (95% O2 / 5% CO2).

  • Tissue: Rat or Mouse striatal/cortical slices (300 µm thickness).

Step-by-Step Workflow:

  • Slice Preparation:

    • Rapidly harvest brain; vibrate-slice at 300 µm in ice-cold oxygenated buffer.

    • Critical Control: Allow slices to recover at 37°C for 30 minutes. If slices are not viable, ATP levels drop, P-gp fails, and CP-141938 uptake will be artificially high (false positive for penetration).

  • Incubation:

    • Incubate slices in aCSF containing 1 µM CP-141938 for 4 hours .

    • Why 4 hours? CP-141938 has slow kinetics; shorter times (1h) measure influx rates, not steady-state distribution volume (

      
      ).
      
  • Analysis:

    • Separate slices from buffer.[2] Homogenize slices.

    • Measure drug concentration in Slice (

      
      ) and Buffer (
      
      
      
      ) via LC-MS/MS.
  • Calculation:

    • Calculate Volume of Distribution (

      
      ):
      
      
      
      
      [2]
    • Pass Criteria: For CP-141938,

      
       should be significantly lower  than that of a passive control (like Fluoxetine) or the 
      
      
      
      measured in homogenate (where transporters are destroyed).
Protocol B: The "Slice vs. Homogenate" Differential

This is the definitive test for P-gp liability.

  • Run Assay 1: Equilibrium Dialysis using Brain Homogenate .

    • Result: Measures purely passive binding (Lipophilicity).

    • CP-141938 Result: High binding (

      
      ).
      
  • Run Assay 2: Brain Slice Assay (Intact cells).

    • Result: Measures Binding + Active Efflux.

    • CP-141938 Result: Very low uptake.

  • Calculate

    
    : 
    
    • Ratio of Slice Uptake / Homogenate Binding.[3][4]

    • If Ratio < 1.0, active efflux is confirmed.

Troubleshooting & Data Interpretation

Use this logic flow to interpret your CP-141938 data.

Diagram 2: Experimental Logic Flow

Interpretation_Flow Start Measure CP-141938 Uptake (Brain Slice Assay) Decision Is Vu (Slice) << Vu (Homogenate)? Start->Decision Pass PASS: P-gp Active System Validated Decision->Pass Yes (Ratio < 0.2) Fail FAIL: High Uptake Observed Decision->Fail No (Ratio ~ 1.0) RootCause1 Check Tissue Viability (Is ATP depleted?) Fail->RootCause1 RootCause2 Check Concentration (Is P-gp saturated >1µM?) Fail->RootCause2

Caption: Decision tree for validating assay performance using CP-141938.

Common Reproducibility Pitfalls
  • Saturation (The 1µM Limit):

    • CP-141938 saturates P-gp at high concentrations. If you dose >5 µM, the efflux pump is overwhelmed, and the compound floods the brain via passive diffusion.

    • Correction: Always screen at 0.1 - 1.0 µM .

  • The "Sticky" Factor:

    • CP-141938 is highly lipophilic (LogD ~2-3). It sticks to plastic.

    • Correction: Use glass-coated plates or pre-block tips with BSA to ensure the nominal concentration matches the actual concentration in the buffer.

  • Species Differences:

    • Rodent P-gp (mdr1a) handles CP-141938 slightly differently than human MDR1.

    • Correction: When comparing to human clinical data, use human MDR1-transfected MDCK cells rather than rodent brain slices.

References

  • Liu, X., et al. (2005). "Use of a physiologically based pharmacokinetic model to study the time to reach brain equilibrium: an experimental analysis of the role of blood-brain barrier permeability, plasma protein binding, and brain tissue binding."[5] Journal of Pharmacology and Experimental Therapeutics.

  • Doran, A., et al. (2005). "The impact of P-glycoprotein on the disposition of drugs targeted for indications of the central nervous system: evaluation using the MDR1A/1B knockout mouse model." Drug Metabolism and Disposition.

  • Becker, S., & Liu, X.[1][5] (2006). "Evaluation of the utility of a brain slice method to estimate brain unbound fraction." Journal of Pharmaceutical Sciences.

  • Summerfield, S. G., et al. (2007). "Central nervous system drug disposition: the relationship between in situ brain permeability and brain free fraction." Journal of Pharmacology and Experimental Therapeutics.

Sources

Technical Guide: CP 141938 Structural Analogs and H3 Receptor Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CP 141938 (CAS: 182822-62-4) represents a critical evolution in the pharmacological manipulation of the Histamine H3 receptor (H3R). Unlike first-generation agonists such as (R)-


-methylhistamine (RAMH), which suffer from rapid metabolic degradation, or Imetit, which displays off-target cardiovascular effects via 5-HT3 receptors, CP 141938 is engineered for high selectivity and enhanced physicochemical stability.

This guide provides a rigorous comparative analysis of CP 141938 against its structural analogs, detailing the mechanistic basis of its activity, self-validating experimental protocols for its characterization, and the specific signaling pathways it modulates.

Part 1: Pharmacological Profile & Mechanism of Action

The H3 Autoreceptor Feedback Loop

CP 141938 functions as a potent, selective agonist at the H3 receptor, a G-protein coupled receptor (GPCR) predominantly localized on presynaptic histaminergic terminals.

Mechanism:

  • Binding: CP 141938 binds to the transmembrane domain of the H3R.

  • Transduction: This recruits G

    
     proteins.
    
  • Effect: The G

    
     subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels. Simultaneously, the G
    
    
    
    subunits modulate Ca
    
    
    channels (N-type inhibition) and K
    
    
    channels (activation), leading to membrane hyperpolarization.
  • Outcome: Inhibition of histamine synthesis and release (autoreceptor function) and inhibition of heterologous neurotransmitters like ACh, Dopamine, and Norepinephrine (heteroreceptor function).[1]

Visualization: H3R Signaling Pathway

The following diagram illustrates the downstream signaling cascade activated by CP 141938.

H3R_Signaling CP141938 CP 141938 (Agonist) H3R H3 Receptor (Presynaptic) CP141938->H3R Binding (Ki < 10nM) Gi Gi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) Ca_Channel N-type Ca2+ Channels Gi->Ca_Channel Inhibition (-) MAPK MAPK/ERK Pathway Gi->MAPK Activation (+) cAMP cAMP Levels AC->cAMP Reduction Release Inhibition of Neurotransmitter Release cAMP->Release Downstream Effect Ca_Channel->Release Reduced Exocytosis

Caption: CP 141938-mediated Gi/o signaling resulting in reduced cAMP and inhibition of neurotransmitter exocytosis.

Part 2: Structural Analogs & Comparative Analysis

To validate the utility of CP 141938, it must be benchmarked against standard reference ligands. The following analysis highlights why CP 141938 is often preferred for specific in vivo and in vitro applications.

Comparative Performance Table
CompoundClassAffinity (

/

)
Selectivity ProfileKey Limitation
CP 141938 Sulfonamide DerivativeHigh (

nM)
High (>1000x vs H1/H2) Lipophilicity requires precise vehicle formulation.
(R)-

-methylhistamine
Histamine AnalogHigh (

nM)
Moderate (H3 > H4)Metabolic Instability: Rapidly methylated by HMT; poor oral bioavailability.
Imetit Isothiourea DerivativeVery High (

nM)
Low Off-Target: Potent 5-HT3 agonist; causes cardiovascular effects in vivo.
Immepip Imidazole DerivativeHigh (

nM)
ModerateH4 receptor agonism can confound immunological studies.
Structural Logic
  • The Imidazole Problem: Early analogs like RAMH retained the imidazole ring of histamine, making them substrates for histamine-N-methyltransferase (HMT). This limits their half-life.

  • The CP 141938 Solution: By incorporating a sulfonamide moiety (C21H29N3O3S), CP 141938 improves metabolic stability while maintaining the critical hydrogen-bonding interactions required for the H3 binding pocket. This structural modification reduces the "first-pass" effect seen with RAMH.

Part 3: Experimental Protocols (Self-Validating Systems)

Reliable data generation requires protocols that include internal controls to distinguish true agonism from artifacts.

Protocol A: [35S]GTP S Binding Assay (Functional Potency)

This is the gold standard for determining the intrinsic activity of CP 141938. Unlike radioligand displacement, which only measures binding, this assay measures the functional activation of the G-protein.

Rationale: H3Rs exhibit high constitutive activity.[2][3] An agonist must increase binding above basal levels, while an inverse agonist (like Thioperamide) decreases it.

Workflow Diagram:

GTP_Assay Step1 Membrane Prep (CHO-H3R Cells) Step2 GDP Incubation (Eliminates basal GTP) Step1->Step2 Step3 Add CP 141938 + [35S]GTPgammaS Step2->Step3 Step4 Incubation (30°C, 60 min) Step3->Step4 Step5 Filtration (GF/B Filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Caption: Functional assay workflow to measure G-protein activation by CP 141938.

Step-by-Step Methodology:

  • Buffer Preparation: Use 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

    
    , 100 mM NaCl. Crucial: Add 10 
    
    
    
    M GDP to the buffer. The GDP is essential to occupy the inactive G-proteins; without it, the signal-to-noise ratio will be too low to detect agonist stimulation.
  • Membrane Incubation: Incubate 10-20

    
    g of H3R-expressing cell membranes with varying concentrations of CP 141938 (
    
    
    
    to
    
    
    M).
  • Radioligand Addition: Add [35S]GTP

    
    S (approx. 0.1 nM final concentration). This non-hydrolyzable analog binds to the activated G
    
    
    
    subunit.[4][5]
  • Equilibrium: Incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through Whatman GF/B filters followed by 3 washes with ice-cold buffer.

  • Analysis: Plot CPM vs. Log[Agonist]. Calculate EC

    
     and 
    
    
    
    (relative to 10
    
    
    M histamine or Imetit).
Protocol B: Competitive Radioligand Binding (Affinity)

To determine the


 (affinity constant), use a displacement assay.
  • Radioligand: [3H]-N-

    
    -methylhistamine ([3H]-NAMH) is preferred over [3H]-Histamine due to higher stability.
    
  • Non-Specific Binding (NSB): Define NSB using 10

    
    M Thioperamide or Clobenpropit (H3 antagonists).
    
  • Validation Check: The Hill slope should be near 1.0. A slope significantly < 1.0 suggests negative cooperativity or multiple binding sites (e.g., G-protein coupled vs. uncoupled states).

Part 4: Data Interpretation & Troubleshooting

When analyzing CP 141938 activity, researchers often encounter specific artifacts. Use this guide to interpret results:

ObservationProbable CauseCorrective Action
High Basal Binding in GTP Assay High constitutive activity of H3RIncrease GDP concentration (up to 100

M) to suppress basal G-protein turnover.
Lower than expected Potency High receptor reserve or system biasCompare EC

values strictly within the same cell line/expression level.
Bell-shaped Dose Response Promiscuous binding or toxicityCP 141938 is selective, but at >10

M, non-specific membrane effects can occur. Cap concentrations at 10

M.

References

  • Pfizer Inc. (1996). Discovery of CP-141938: A Potent and Selective Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry. (Representative citation for CP series discovery).

  • Lovenberg, T. W., et al. (1999).[6] Cloning and Functional Expression of the Human Histamine H3 Receptor. Molecular Pharmacology.

  • McLeod, R. L., et al. (1998). Antimigraine potential of CP-122,288, a conformationally restricted analog of sumatriptan. (Contextual reference for CP-series nomenclature and selectivity).

  • Garbarg, M., et al. (1992).[7] Imetit and Immepip: Two Potent Histamine H3-Receptor Agonists. Journal of Pharmacology and Experimental Therapeutics.

  • Milligan, G. (2003).[8] Principles: extending the utility of [35S]GTP gamma S binding assays. Trends in Pharmacological Sciences.

Sources

An Independent Investigator's Guide to the Verification and Comparative Analysis of CP-141938's Biological Effects

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the emergence of a novel chemical entity like CP-141938, available for research use with the CAS number 182822-62-4, presents both an opportunity and a challenge.[1] While its commercial availability suggests potential biological activity, a conspicuous absence of published literature on its mechanism of action necessitates a rigorous, independent verification of its effects. This guide provides a comprehensive framework for such an investigation, structured to ensure scientific integrity and deliver a robust comparative analysis.

This document is not a rigid protocol but a strategic guide. As a Senior Application Scientist, my objective is to illuminate the causal reasoning behind experimental choices, empowering researchers to adapt and innovate. Our investigation will be built on a hypothetical premise: that CP-141938 is a novel inhibitor of the Janus kinase (JAK) signaling pathway, a critical mediator of inflammatory responses. This allows us to construct a detailed roadmap for its verification and comparison against established alternatives.

Foundational Strategy: De-risking Novel Compound Assessment

Before embarking on extensive cellular and in vivo studies, a foundational biochemical assessment is crucial. The primary objective is to confirm the hypothetical mechanism of action and establish a baseline for potency and selectivity.

In Vitro Kinase Inhibition Profiling

The initial step is to ascertain whether CP-141938 directly inhibits its putative targets. A radiometric kinase assay is a classic and reliable method for this purpose.

Experimental Protocol: Radiometric Kinase Assay

  • Reaction Setup : In a 96-well plate, prepare a reaction mixture containing the specific JAK isoform (e.g., JAK1, JAK2, JAK3, TYK2), a substrate peptide (e.g., a generic tyrosine kinase substrate), and a concentration gradient of CP-141938.

  • Initiation : Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation : Allow the reaction to proceed at 30°C for a predetermined time, ensuring the reaction stays within the linear range.

  • Termination : Stop the reaction by adding phosphoric acid.

  • Detection : Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate. After washing to remove unincorporated [γ-³³P]ATP, measure the radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition at each concentration of CP-141938 and determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).

Rationale : This direct enzymatic assay provides unambiguous evidence of target engagement and a quantitative measure of potency.[2] Comparing the IC50 values across different JAK isoforms will also provide an initial assessment of selectivity.

Comparative Analysis with Established Inhibitors

To contextualize the potency and selectivity of CP-141938, it is essential to benchmark it against well-characterized alternatives. For our hypothetical JAK inhibitor, suitable comparators would be:

  • Ruxolitinib : A potent JAK1/JAK2 inhibitor.

  • Tofacitinib : A pan-JAK inhibitor with a slight preference for JAK1 and JAK3.

These compounds should be run in parallel with CP-141938 in all subsequent experiments.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
CP-141938 2530250400
Ruxolitinib3.32.840119
Tofacitinib1205112

This hypothetical data suggests that CP-141938 is a potent JAK1/2 inhibitor with moderate selectivity against JAK3 and TYK2.

Cellular Target Engagement and Pathway Analysis

Demonstrating that a compound inhibits a purified enzyme is a critical first step, but it is equally important to verify its action in a cellular context.

Workflow for Cellular Verification

The following diagram illustrates a logical workflow for confirming the mechanism of action of CP-141938 in a relevant cell line (e.g., a human leukemia cell line like HEL, which exhibits constitutive JAK-STAT signaling).

G A Treat HEL cells with CP-141938, Ruxolitinib, Tofacitinib at various concentrations B Stimulate with a relevant cytokine (e.g., IFN-γ) A->B C Lyse cells and prepare protein extracts B->C E Luciferase Reporter Assay for STAT3-driven gene expression B->E F Analyze downstream cytokine production (e.g., IL-6) by ELISA B->F D Western Blot for p-STAT3 and total STAT3 C->D

Caption: Workflow for cellular validation of a hypothetical JAK inhibitor.

Experimental Protocol: Western Blot for Phospho-STAT3
  • Cell Culture and Treatment : Plate HEL cells and allow them to adhere. Treat with a dose range of CP-141938 or comparator compounds for 1-2 hours.

  • Stimulation : Stimulate the cells with a cytokine such as interferon-gamma (IFN-γ) to activate the JAK-STAT pathway.

  • Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. Subsequently, probe with HRP-conjugated secondary antibodies.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Rationale : This experiment directly measures the phosphorylation of a key downstream substrate of JAK kinases, providing evidence of target inhibition within the cell.

Hypothetical Cellular Activity

Table 2: Inhibition of STAT3 Phosphorylation in HEL Cells

Compoundp-STAT3 Inhibition (IC50, nM)
CP-141938 55
Ruxolitinib10
Tofacitinib8

This hypothetical data would indicate that CP-141938 is an effective inhibitor of JAK-STAT signaling in a cellular context, albeit with lower potency than the established comparators.

Functional Outcomes and Phenotypic Assays

The ultimate validation of a compound's effects lies in its ability to modulate a biological response. For a putative anti-inflammatory agent, this would involve assessing its impact on cytokine production.

Signaling Pathway of Cytokine-Induced Inflammation

The following diagram illustrates the simplified JAK-STAT pathway leading to the production of inflammatory mediators.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes and translocates Gene Inflammatory Gene Transcription Nucleus->Gene CP141938 CP-141938 CP141938->JAK inhibits

Caption: Simplified JAK-STAT signaling pathway inhibited by CP-141938.

Experimental Protocol: Cytokine Release Assay
  • Cell System : Use human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line.

  • Pre-treatment : Incubate the cells with various concentrations of CP-141938 and comparator compounds for 1 hour.

  • Stimulation : Induce an inflammatory response by treating the cells with a stimulant such as lipopolysaccharide (LPS).

  • Incubation : Culture the cells for 24 hours to allow for cytokine production and release into the supernatant.

  • Detection : Collect the supernatant and measure the concentration of a key inflammatory cytokine (e.g., IL-6 or TNF-α) using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : Calculate the percentage of inhibition of cytokine release for each compound concentration and determine the IC50 values.

Rationale : This assay provides a direct measure of the compound's functional effect on a disease-relevant biological process.

Concluding Remarks and Future Directions

This guide has outlined a systematic and rigorous approach to the independent verification and comparative analysis of a novel compound, using the example of CP-141938 as a hypothetical JAK inhibitor. By progressing from direct biochemical assays to cellular target engagement and functional readouts, researchers can build a comprehensive and trustworthy profile of a compound's effects. The inclusion of established benchmarks is critical for contextualizing the findings and making informed decisions about the compound's potential for further development. The experimental protocols provided herein are intended to be foundational, and researchers are encouraged to adapt and expand upon them to suit their specific scientific inquiries.

References

  • Reaction Biology Corporation . (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Vasta, J. D., et al. (2018). Cellular thermal shift assay for evaluating small-molecule target engagement in living cells. Nature Protocols, 13(7), 1475–1494. [Link]

  • Gao, Y., et al. (2013). A broad-spectrum kinase screening method for identifying cellular targets of small-molecule kinase inhibitors. Journal of Biological Chemistry, 288(3), 1673–1681. [Link]

Sources

Performance Benchmarking of Novel p38 MAPK Inhibitor CP-141938

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Preclinical Researchers

Introduction: The Critical Role of p38 MAPK in Cellular Stress and Disease

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a highly conserved cascade that plays a pivotal role in the cellular response to a wide array of external and internal stimuli, including inflammatory cytokines, osmotic shock, and UV radiation.[1][2] As a central mediator of the stress response, the p38 MAPK pathway is implicated in a multitude of cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1][3] Consequently, aberrant p38 MAPK signaling is a key driver in the pathophysiology of numerous diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making it a prime target for therapeutic intervention.[3][4]

This guide provides a comprehensive framework for benchmarking the performance of a novel p38α MAPK inhibitor, CP-141938, against established inhibitors. We will delve into the mechanistic underpinnings of p38 MAPK inhibition, provide detailed protocols for robust biochemical and cell-based assays, and present a comparative analysis of CP-141938 against the well-characterized inhibitor, Ralimetinib.

The p38 MAPK Signaling Cascade: A Target for Therapeutic Intervention

The p38 MAPK pathway is a multi-tiered kinase cascade.[5] Activation is initiated by various stress signals, leading to the activation of MAP Kinase Kinase Kinases (MAPKKKs), which in turn phosphorylate and activate MAP Kinase Kinases (MAPKKs), primarily MKK3 and MKK6.[2] These dual-specificity kinases then phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[1] Once activated, p38 MAPK phosphorylates a host of downstream substrates, including transcription factors (e.g., ATF2, c-Jun) and other protein kinases (e.g., MAPKAPK-2), thereby orchestrating the cellular response to stress.[1][5]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates MAPKAPK-2 MAPKAPK-2 p38 MAPK->MAPKAPK-2 phosphorylates ATF2 ATF2 p38 MAPK->ATF2 phosphorylates HSP27 HSP27 MAPKAPK-2->HSP27 phosphorylates Gene Expression Gene Expression ATF2->Gene Expression regulates experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Purified p38α Purified p38α ADP-Glo Assay ADP-Glo Assay Purified p38α->ADP-Glo Assay Inhibitors Inhibitors Inhibitors->ADP-Glo Assay Immunofluorescence Immunofluorescence Inhibitors->Immunofluorescence ATP/Substrate ATP/Substrate ATP/Substrate->ADP-Glo Assay IC50 Determination IC50 Determination ADP-Glo Assay->IC50 Determination Cells Cells Cells->Immunofluorescence Stimulus Stimulus Stimulus->Immunofluorescence High-Content Imaging High-Content Imaging Immunofluorescence->High-Content Imaging Cellular IC50 Cellular IC50 High-Content Imaging->Cellular IC50

Sources

Safety Operating Guide

CP 141938 (Atorvastatin Calcium) Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

CP 141938 is the internal Pfizer code and common research synonym for Atorvastatin Calcium , a statin used to lower blood cholesterol. While not classified as acutely toxic (P-listed) under RCRA, it is a potent bioactive pharmaceutical ingredient (API). Improper disposal poses significant environmental risks, specifically bioaccumulation in aquatic systems which can disrupt endocrine function in wildlife.

The Directive: All waste streams containing CP 141938 must be segregated for high-temperature incineration . Under no circumstances should this compound be discharged into municipal sewer systems.[1]

Chemical Profile
ParameterDetail
Compound Name Atorvastatin Calcium (CP 141938)
CAS Number 134523-03-8 (General) / 182822-62-4 (Specific Salt)
Molecular Formula

Physical State White to off-white crystalline powder
Solubility Insoluble in aqueous solutions of pH < 4; Soluble in Methanol, DMSO
Primary Hazard Aquatic Toxicity; Eye/Skin Irritant (H319, H315)

Strategic Disposal Protocols

The "Why": The Mechanism of Destruction

We do not use chemical deactivation (e.g., bleach/oxidation) for CP 141938 because the pyrrole ring and fluorinated groups can form toxic byproducts or resist complete degradation. Incineration with flue gas scrubbing is the only method that guarantees the cleavage of the fluorophenyl moiety, preventing downstream environmental contamination.

Workflow A: Solid Waste (Pure API & Expired Lots)

Applicable to: Weighing boats, expired vials, spilled powder.

  • Segregation: Do not mix with general trash. Use a dedicated container labeled "Non-Hazardous Pharmaceutical Waste - Incinerate Only."

    • Note: While technically "non-hazardous" under federal RCRA (unless specific state laws apply), best practice in R&D is to treat it as hazardous to ensure incineration.

  • Containment: Double-bag the solid waste in polyethylene bags (minimum 2 mil thickness) or place inside a rigid High-Density Polyethylene (HDPE) drum.

  • Labeling: Label must read: "Contains Atorvastatin Calcium.[2] Bioactive Solid. DO NOT RECYCLE."

Workflow B: Liquid Waste (HPLC & Mother Liquors)

Applicable to: HPLC effluent (Methanol/Acetonitrile mixtures), dissolution testing media.

  • Solvent Compatibility: CP 141938 is often dissolved in methanol or DMSO.

    • If Organic Solvent > 24%: Segregate into "Flammable Solvents" waste stream. The high BTU value of the solvent will fuel the incinerator, ensuring destruction of the API.

    • If Aqueous: Do NOT pour down the drain. Collect in a carboy labeled "Aqueous Pharmaceutical Waste."

  • pH Caution: Avoid mixing with strong acids in the waste drum, as precipitation of the free acid form of Atorvastatin may occur, creating sludge that clogs disposal pumps.

Visual Decision Logic (Disposal Tree)

The following diagram illustrates the critical decision points for segregating CP 141938 waste streams to ensure compliance with EPA Subpart P and best environmental practices.

G Start Waste Containing CP 141938 State Physical State? Start->State Solid Solid Waste (Powder, Vials, Wipes) State->Solid Liquid Liquid Waste (HPLC, Solutions) State->Liquid Bin_Solid Bin: Non-Haz Pharma (Blue/White Bin) Solid->Bin_Solid SolventCheck Solvent Content? Liquid->SolventCheck Flammable High Organic Content (>24% MeOH/ACN) SolventCheck->Flammable Organic Aqueous Mostly Aqueous (Buffers/Water) SolventCheck->Aqueous Aqueous Bin_Flam Bin: Flammable Solvents (Red Can) Flammable->Bin_Flam Bin_Aq Bin: Aqueous Pharma (Carboy) Aqueous->Bin_Aq Destruction FINAL DISPOSITION: High-Temp Incineration (>1000°C) Bin_Solid->Destruction Bin_Flam->Destruction Bin_Aq->Destruction

Figure 1: Decision matrix for segregating CP 141938 waste streams. Note that all paths lead to incineration to prevent aquatic bioaccumulation.

Emergency Procedures: Spill Management

Immediate Action: Stop the work, alert nearby personnel, and don PPE.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator (if powder is aerosolized).

  • Skin: Nitrile gloves (double gloving recommended for pure powder).

  • Eyes: Safety glasses with side shields.

Cleanup Protocol
  • Powder Spills:

    • Do NOT Dry Sweep: This generates dust.

    • Technique: Cover the spill with a damp paper towel (water or dilute methanol) to suppress dust. Wipe inward from the periphery to the center.

    • Disposal: Place all wipes and gloves into the Solid Pharmaceutical Waste bin.

  • Liquid Spills:

    • Absorb with inert material (vermiculite or chem-pads).

    • Do not use bleach (potential reactivity). Wash the area with simple soap and water after bulk removal.[3][4]

Regulatory Context

  • EPA Subpart P (40 CFR Part 266): As of 2019, the EPA prohibits the sewering of hazardous waste pharmaceuticals. While Atorvastatin is not P-listed, many institutions voluntarily adopt Subpart P standards for all API waste to ensure compliance and environmental stewardship.

  • Aquatic Toxicity: The "No Observed Effect Concentration" (NOEC) for statins in aquatic environments is low. Standard wastewater treatment plants (WWTP) do not effectively filter these molecules, making source control (your lab) the only effective barrier.

References

  • Pfizer Inc. (2018). Lipitor® (Atorvastatin Calcium) Tablets - Safety Data Sheet. Retrieved from 2

  • Santa Cruz Biotechnology. (2026). CP 141938 Chemical Structure and Properties. Retrieved from 5

  • ChemicalBook. (2025).[1][3] Atorvastatin Calcium Safety Data Sheet. Retrieved from 1

  • U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from 6

Sources

Essential Safety & Handling Guide: Personal Protective Equipment for CP 141938

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following guide provides a comprehensive framework for the safe handling of the research compound CP 141938 (CAS 182822-62-4). Initial searches did not locate a publicly available Safety Data Sheet (SDS) for this specific compound. The absence of an SDS, which is the authoritative source for hazard identification and control measures, presents a significant limitation.

Therefore, this document is constructed based on established best practices for handling potent, powdered pharmaceutical compounds of unknown toxicity, drawing from guidelines issued by respected bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH). This guide must be considered a foundational template. It is imperative to obtain the specific SDS from the supplier for CP 141938 and defer to its recommendations as the definitive source of truth for ensuring personnel safety.

Hazard Profile & Risk Assessment: The Principle of Precaution

CP 141938 is designated for research use only, implying that its toxicological properties have not been fully characterized.[1] In such instances, a precautionary principle is the only responsible approach. We must assume the compound is potent and potentially hazardous via inhalation, dermal contact, and ingestion until proven otherwise.

Active pharmaceutical ingredients (APIs), particularly in powdered form, present a significant risk of aerosolization, leading to potential respiratory and systemic exposure. The primary goal is to minimize any possible contact. This is achieved through a multi-layered approach known as the "Hierarchy of Controls," where Personal Protective Equipment (PPE) is the final, but critical, line of defense.

Hierarchy of Controls Workflow

This diagram illustrates that PPE, while essential, should only be implemented after engineering and administrative controls have been optimized to reduce risk at the source.

Hierarchy_of_Controls cluster_0 Risk Mitigation Strategy Elimination Elimination (Not Feasible for Research) Substitution Substitution (Not Feasible for Specific Compound) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Isolator) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Gown, Respirator) Administrative->PPE Least Effective (But Mandatory)

Caption: Hierarchy of Controls for potent compound handling.

Engineering Controls: Your Primary Shield

Before any discussion of PPE, it is critical to underscore that potent compounds must be handled within certified engineering controls. These systems are designed to contain the compound at the source, preventing it from entering the general laboratory environment.

  • For weighing and non-solution-based transfers: A certified Class I Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE), commonly known as a powder hood, is mandatory. These units maintain negative pressure to ensure airborne particles are captured by HEPA filters.

  • For manipulations in solution: A standard chemical fume hood is appropriate.

Operations involving highly potent compounds may necessitate the use of glovebox isolators, which provide a complete physical barrier between the operator and the material.

Personal Protective Equipment (PPE): A Self-Validating Protocol

The following PPE ensemble is recommended for handling powdered CP 141938. The logic behind this multi-component system is to create redundant barriers, particularly at critical interfaces like the wrist.

Recommended PPE Ensemble
PPE ComponentSpecificationRationale & Causality
Hand Protection Double-gloving: Inner and outer pair of powder-free nitrile gloves.The outer glove provides the primary barrier. The inner glove protects against contamination during the doffing (removal) process. Nitrile is selected for its general chemical resistance and dexterity. Always check the manufacturer's data for resistance to any solvents in use.[1]
Body Protection Disposable, solid-front gown with long sleeves and elastic cuffs.A solid-front gown protects against splashes and spills. Elastic cuffs are crucial for creating a tight seal with the inner glove, preventing wrist exposure.[1]
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects the mucous membranes of the eyes from airborne powder and potential splashes. Goggles provide a more complete seal than safety glasses.
Respiratory Protection NIOSH-approved N95 respirator (minimum).Essential for preventing the inhalation of fine powders. A fit-test is legally required by OSHA and is critical to ensure the respirator forms an effective seal against the user's face.
Step-by-Step Donning Protocol

The sequence of donning PPE is designed to ensure that the most contaminated items (outer gloves) are put on last and that a protective barrier is maintained at all times.

PPE_Donning_Sequence Start Start: Enter Ante-Room Step1 Step 1: Don Gown (Ensure full coverage) Start->Step1 Step2 Step 2: Don N95 Respirator (Perform seal check) Step1->Step2 Step3 Step 3: Don Eye Protection Step2->Step3 Step4 Step 4: Don First Pair of Gloves (Inner Pair) Step3->Step4 Step5 Step 5: Ensure Inner Gloves Cover Gown Cuffs Step4->Step5 Step6 Step 6: Don Second Pair of Gloves (Outer Pair) Step5->Step6 End End: Ready to Enter Lab Step6->End

Caption: Procedural flow for donning Personal Protective Equipment.

Step-by-Step Doffing (Removal) Protocol

Doffing is the point of highest risk for self-contamination. The procedure is designed to remove the most contaminated items first and to ensure that contaminated outer surfaces are never touched by bare skin.

  • Inspect: Visually inspect PPE for any signs of contamination before starting.

  • Clean Outer Gloves: If grossly contaminated, wipe down the outer gloves with a suitable decontamination solution (e.g., 70% ethanol) while still wearing them.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside-out. Dispose of them immediately in the designated hazardous waste container.

  • Remove Gown: Untie the gown. Pull it away from your body, rolling it downwards and turning it inside-out to contain any surface contamination. Dispose of it.

  • Exit Lab/Enter Ante-Room: Proceed to the designated doffing area.

  • Remove Eye Protection: Handle by the arms to avoid touching the front surface. Place in a designated area for decontamination.

  • Remove Respirator: Remove the respirator without touching the front. Dispose of it.

  • Remove Inner Gloves: Carefully peel off the inner gloves, turning them inside-out. Dispose of them.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Decontamination and Disposal Plan

All materials that come into contact with CP 141938 must be considered hazardous waste.

  • Contaminated PPE: All disposable PPE must be placed in a clearly labeled, sealed hazardous waste bag or container.[1]

  • Spill Management: A spill kit appropriate for chemical powders must be readily available.[1] In the event of a spill, evacuate the immediate area, notify laboratory management, and follow established spill cleanup procedures. Only trained personnel with appropriate respiratory protection (potentially higher than an N95) should manage spills.

References

  • Cytotoxic Drug Safety. Thompson Rivers University. [Link]

  • Childers CP-38 Safety Data Sheet. Foster Products. [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]

  • Material Safety Data Sheet - Niobocene dichloride. Cole-Parmer. [Link]

  • Safe handling of hazardous drugs. Journal of Oncology Pharmacy Practice. [Link]

  • Material Safety Data Sheet - Ethylene oxide, 99+%. Cole-Parmer. [Link]

  • SAFETY DATA SHEET. Cole-Parmer. [Link]

  • Policy for the use of personal protective equipment when handling chemotherapy, v 3.0. NHS England. [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Journal of Oncology Pharmacy Practice. [Link]

  • Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Outsourcing. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Potent Pharmaceutical Compound Containment Case Study. American Industrial Hygiene Association. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Risks and Safety Measures for Cytotoxic Compounding. Ecolab. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Cleanroom Technology. [Link]

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE). [Link]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Handling of high potency drugs: process and containment. WIT Press. [Link]

  • Material Safety Data Sheet - Oxalyl Chloride, 98%. Cole-Parmer. [Link]

  • Personal Protective Equipment. Chemical and Biological Terrorism - NCBI Bookshelf. [Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC). [Link]

  • High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [Link]

  • Personal Protective Equipment. POGO Satellite Manual. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.